Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
Description
Properties
IUPAC Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOVEPJSFHDSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OP(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F18O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318694 | |
| Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66470-81-3 | |
| Record name | 66470-81-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite"
An In-depth Technical Guide to the Synthesis of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a specialty chemical with significant applications in materials science and synthetic chemistry. We will delve into the core chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-purity synthesis.
Introduction: The Unique Profile of a Fluorinated Phosphite Ester
This compound, with the chemical formula [(CF₃)₂CHO]₃P, is a highly specialized organophosphorus compound.[1][2][3] Its structure is distinguished by the presence of three sterically demanding and electron-withdrawing hexafluoroisopropyl groups attached to a central phosphorus(III) atom. This unique molecular architecture imparts a combination of valuable properties:
-
Steric Hindrance: The bulky hexafluoroisopropyl groups create a sterically crowded environment around the phosphorus atom.
-
Electronic Effects: It acts as a weakly σ-donating and strongly π-accepting ligand.[2][4]
-
Thermal Stability: The compound exhibits exceptional thermal stability and low volatility, making it suitable for high-performance applications.[5]
These characteristics make it a valuable component in several advanced applications, including as a flame retardant in high-performance polymers, a stabilizer for plastics, and a phosphonylating agent for the synthesis of oligonucleotides.[1][5][6] Furthermore, it serves as a ligand in transition metal catalysis, for instance, in the hydroformylation of olefins.[2]
Synthetic Strategy: The Arbuzov Reaction Precursor
The most common and efficient method for synthesizing this compound is the reaction between phosphorus trichloride (PCl₃) and three equivalents of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This reaction is a classic example of phosphite ester formation from an alcohol and a phosphorus trihalide.
Core Mechanism and Rationale
The fundamental reaction involves the nucleophilic attack of the oxygen atom from the HFIP alcohol onto the electrophilic phosphorus atom of PCl₃.[7][8][9] This process occurs in a stepwise manner, displacing a chloride ion in each step. The overall stoichiometry is:
PCl₃ + 3 (CF₃)₂CHOH → [(CF₃)₂CHO]₃P + 3 HCl
A critical challenge in this synthesis is the generation of hydrogen chloride (HCl) as a byproduct.[7] The acidic HCl can lead to undesirable side reactions. To mitigate this, the reaction is almost always performed in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine. The base serves as an "acid scavenger," reacting with the HCl as it is formed to produce a stable and easily removable salt (e.g., triethylammonium chloride).[7][10] This neutralization drives the equilibrium towards the product side, ensuring a high yield.
An alternative, though less common, approach involves pre-forming the lithium salt of HFIP (lithium 1,1,1,3,3,3-hexafluoro-2-propoxide) and then reacting it with PCl₃.[2][4] This method elegantly avoids the formation of HCl altogether.
Visualization of the Synthetic Pathway
Overall Reaction Scheme
The following diagram illustrates the primary synthetic route using an acid scavenger.
References
- 1. 三(1,1,1,3,3,3-六氟-2-丙基)亚磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C9H3F18O3P | CID 333376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. specialchem.com [specialchem.com]
- 7. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is a highly specialized organophosphorus compound characterized by its unique electronic and steric properties. The presence of three bulky, electron-withdrawing hexafluoroisopropyl groups imparts a distinct reactivity profile, making it a valuable reagent in modern organic synthesis, particularly in the field of nucleic acid chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, detailed mechanistic insights into its key reactions, and practical experimental protocols for its application.
Molecular Structure and Key Identifiers
The structure of this compound features a central phosphorus(III) atom bonded to three hexafluoroisopropoxy groups. The numerous fluorine atoms significantly influence the molecule's properties.
Caption: Molecular Structure of this compound.
Table 1: Key Identifiers
| Identifier | Value |
| CAS Number | 66470-81-3[1] |
| Molecular Formula | C₉H₃F₁₈O₃P[2] |
| Molecular Weight | 532.06 g/mol [2] |
| Synonyms | Tris(2H-perfluoro-2-propyl) phosphite, Tris(1,1,1,3,3,3-hexafluoroisopropyl) phosphite, Phosphorous acid tris(1,1,1,3,3,3-hexafluoro-2-propyl) ester[1][2] |
Physical and Spectroscopic Properties
This compound is a colorless clear liquid at room temperature.[3] Its physical properties are summarized in the table below.
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 130 °C (lit.) | [1][4] |
| Density | 1.69 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.300 (lit.) | [1][4] |
Solubility Profile
Due to its highly fluorinated structure, this compound exhibits excellent compatibility with polar aprotic solvents. The strong π-accepting character of the molecule facilitates favorable interactions with electron-rich solvent systems. It is readily soluble in solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).
Spectroscopic Data Interpretation
Spectroscopic analysis is crucial for the identification and purity assessment of this compound.
Table 3: Summary of Key Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | A single multiplet corresponding to the three equivalent methine (CH) protons. |
| ¹³C NMR | Resonances for the methine carbons and the trifluoromethyl carbons. |
| ¹⁹F NMR | A single resonance for the 18 equivalent fluorine atoms of the CF₃ groups. |
| ³¹P NMR | A single resonance characteristic of a phosphite ester. |
| IR Spectroscopy | Strong C-F and P-O stretching vibrations. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
Detailed spectral data can be accessed through public databases such as PubChem (CID 333376).[5]
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electronic and steric effects of the hexafluoroisopropyl groups.
Electronic and Steric Profile
This compound is characterized as a sterically hindered, weakly σ-donating, and strongly π-accepting ligand.[4] The high electronegativity of the fluorine atoms withdraws electron density from the phosphorus center, making it more electrophilic. The bulky hexafluoroisopropyl groups provide significant steric shielding to the phosphorus atom, influencing its reaction kinetics and coordination chemistry.
Synthesis
This phosphite is typically prepared by the reaction of the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl₃).[4]
Caption: Synthesis of this compound.
Reactivity and Key Applications
The primary application of this compound in drug development and research is as a phosphonylating agent in the synthesis of oligodeoxyribonucleotides via the H-phosphonate approach.[4][6] It reacts with nucleosides to form deoxyribonucleoside 3′-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units, which are key intermediates in this synthetic methodology.[4]
The reaction proceeds through the nucleophilic attack of the 5'-hydroxyl group of a protected nucleoside on the electrophilic phosphorus atom of this compound. This results in the displacement of one of the hexafluoroisopropoxy groups, which is a good leaving group due to the electron-withdrawing nature of the fluorine atoms. The steric bulk of the remaining hexafluoroisopropoxy groups on the resulting phosphite intermediate provides stability and directs further reactions.
References
- 1. EP0435071B1 - Process for the preparation of hydrolysis-stable organic phosphits - Google Patents [patents.google.com]
- 2. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite as a π-Accepting Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, a highly fluorinated phosphite ligand renowned for its strong π-accepting properties. The unique electronic and steric characteristics imparted by the hexafluoroisopropyl moieties render this ligand a valuable tool in coordination chemistry and catalysis. This document will detail its synthesis, spectroscopic signature, and electronic and steric parameters. A significant focus will be placed on its application in rhodium-catalyzed hydroformylation, providing a detailed experimental protocol and discussing the resulting selectivity. This guide is intended to serve as a comprehensive resource for researchers leveraging the distinct reactivity of this ligand in synthetic and catalytic applications.
Introduction: The Significance of π-Accepting Ligands in Catalysis
In the realm of organometallic chemistry and homogeneous catalysis, the electronic properties of ligands play a paramount role in dictating the reactivity and selectivity of metal complexes. Ligands are broadly classified based on their σ-donating and π-accepting capabilities. While σ-donation involves the transfer of electron density from the ligand to the metal center, π-acceptance, or π-acidity, describes the back-donation of electron density from the metal's d-orbitals to the ligand's vacant orbitals. This back-bonding interaction is crucial for stabilizing low-valent metal centers and modulating the electronic environment of the catalytic species.
This compound, with the chemical formula P(OCH(CF₃)₂)₃, is a prime example of a ligand designed to exhibit strong π-accepting character.[1][2] The presence of two electron-withdrawing trifluoromethyl groups on each isopropyl moiety significantly reduces the electron density on the phosphorus atom, thereby enhancing its ability to accept electron density from a coordinated metal center. This guide will explore the profound impact of this electronic feature on the ligand's coordination chemistry and catalytic performance.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding fluorinated alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol, in the presence of a base to scavenge the HCl byproduct. A common procedure involves the in-situ formation of the lithium salt of the alcohol.[1][2]
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,1,1,3,3,3-Hexafluoro-2-propanol
-
n-Butyllithium (in hexanes)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,1,1,3,3,3-hexafluoro-2-propanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred alcohol solution via the dropping funnel. The formation of the lithium salt, lithium 1,1,1,3,3,3-hexafluoro-2-propoxide, will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Cool the suspension back to 0 °C and slowly add a solution of freshly distilled phosphorus trichloride in anhydrous diethyl ether via the dropping funnel.
-
After the addition of PCl₃, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours.
-
Cool the mixture to room temperature and filter under inert atmosphere to remove the precipitated lithium chloride.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₃F₁₈O₃P | [3][4] |
| Molecular Weight | 532.06 g/mol | [3][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 130 °C | [1] |
| Density | 1.69 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.300 | [1] |
| CAS Number | 66470-81-3 | [3][4] |
Electronic and Steric Profile
The utility of a ligand in catalysis is often rationalized by its electronic and steric parameters. The Tolman electronic parameter (TEP) and the ligand cone angle are two of the most widely used metrics for quantifying these properties.
Tolman Electronic Parameter (TEP): A Measure of π-Accepting Ability
Ligand Cone Angle: Quantifying Steric Bulk
The ligand cone angle is a measure of the steric bulk of a ligand, which can influence the coordination number of the metal center and the regioselectivity of catalytic reactions. This compound is described as a sterically hindered ligand.[1][2] The bulky hexafluoroisopropyl groups create a congested environment around the phosphorus atom, which can favor the formation of coordinatively unsaturated metal complexes, often leading to higher catalytic activity.
Spectroscopic Characterization
³¹P NMR Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for characterizing phosphorus-containing ligands and their metal complexes. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus nucleus. For phosphite ligands, the chemical shift typically appears in a characteristic downfield region. While a specific ³¹P NMR spectrum for the free this compound is not widely published, upon coordination to a metal center, a significant change in the chemical shift and the appearance of coupling to the metal nucleus (if NMR active) would be expected.
Application in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is a key industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). The regioselectivity of this reaction, which determines the ratio of the linear (n) to the branched (iso) aldehyde product, is of critical importance and can be controlled by the choice of ligand on the rhodium catalyst.
This compound has been employed as a ligand in combination with rhodium complexes for the hydroformylation of olefins.[2] The strong π-accepting nature of this ligand is expected to influence the electronic properties of the rhodium center, thereby affecting both the activity and selectivity of the catalyst.
Illustrative Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel under an inert atmosphere.
Materials:
-
[Rh(acac)(CO)₂] (acac = acetylacetonate)
-
This compound
-
1-Octene
-
Anhydrous toluene
-
Syngas (CO/H₂ = 1:1)
Procedure:
-
In a high-pressure autoclave equipped with a magnetic stirrer and a gas inlet, charge the rhodium precursor, [Rh(acac)(CO)₂], and the this compound ligand in the desired molar ratio (e.g., L/Rh = 10) in anhydrous toluene.
-
Add the substrate, 1-octene.
-
Seal the autoclave, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction under constant pressure for the desired time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the regioselectivity (n/iso ratio of the resulting nonanal isomers).
Expected Outcome: The use of a bulky, electron-withdrawing phosphite ligand like this compound in the hydroformylation of terminal olefins such as 1-octene is anticipated to favor the formation of the linear aldehyde (nonanal) due to steric hindrance disfavoring the formation of the branched intermediate.
Logical and Experimental Workflows
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of the ligand.
Catalytic Hydroformylation Workflow
Caption: Workflow for the catalytic hydroformylation of 1-octene.
Conclusion
This compound stands out as a ligand with a distinct electronic profile, characterized by its potent π-accepting ability. This property, a direct result of its extensive fluorination, makes it a valuable component in the design of catalysts for a variety of organic transformations. Its steric bulk further contributes to its utility in controlling the selectivity of reactions such as hydroformylation. This guide has provided a comprehensive overview of its synthesis, properties, and a key catalytic application, offering a foundation for researchers to explore and exploit the unique reactivity imparted by this powerful ligand.
References
A Comprehensive Technical Guide to the Solubility of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite in Organic Solvents
Introduction
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, a specialty organophosphorus compound with the chemical formula C9H3F18O3P, is a colorless liquid at room temperature.[1] Its highly fluorinated structure imparts unique electronic and steric properties, making it a valuable reagent in various organic synthesis applications, including as a ligand in catalysis and as a phosphonylating agent. A critical parameter for the effective use of this reagent in any application is its solubility in organic solvents. This guide provides a detailed overview of the solubility characteristics of this compound, outlines a robust experimental protocol for its determination, and discusses the underlying chemical principles that govern its solution behavior. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this reagent's properties for experimental design and process optimization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C9H3F18O3P | [2][3] |
| Molecular Weight | 532.06 g/mol | [3] |
| Appearance | Colorless clear liquid | Sigma-Aldrich |
| Density | 1.69 g/mL at 25 °C | [1] |
| Boiling Point | 130 °C | [1] |
| Refractive Index | n20/D 1.300 | [1] |
Solubility Profile of this compound
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure, we can infer its likely solubility behavior. The presence of eighteen fluorine atoms creates a highly nonpolar, "fluorous" character. This suggests a preference for solvents with similar properties.
Expected Solubility:
-
High Solubility: Expected in fluorinated solvents (e.g., perfluorohexanes, trifluorotoluene) due to the "like dissolves like" principle. Also likely to be highly soluble in many common nonpolar and moderately polar aprotic organic solvents. The use of organophosphorus compounds in toluene for certain applications suggests its solubility in such aromatic hydrocarbons.[4]
-
Moderate to Good Solubility: Expected in ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and hydrocarbons (e.g., hexanes, toluene).
-
Low to Negligible Solubility: Expected in highly polar protic solvents such as water and lower alcohols (e.g., methanol, ethanol). The hydrophobic and lipophobic nature of highly fluorinated compounds supports this prediction.[5]
The following table provides a qualitative prediction of solubility. For precise applications, experimental determination is strongly recommended.
| Solvent | Predicted Solubility | Rationale |
| Nonpolar Aprotic | ||
| Hexanes | Soluble | Nonpolar nature aligns with the fluorinated alkyl groups. |
| Toluene | Soluble | Aromatic solvent, often used in organophosphorus chemistry.[4] |
| Polar Aprotic | ||
| Dichloromethane | Soluble | Halogenated solvent, often a good solvent for a wide range of organic compounds. |
| Chloroform | Soluble | Similar to dichloromethane. |
| Tetrahydrofuran (THF) | Soluble | Ether, capable of dissolving a range of polar and nonpolar compounds. |
| Acetonitrile | Likely Soluble | Polar aprotic solvent, but experimental verification is needed. |
| Dimethylformamide (DMF) | Likely Soluble | Highly polar aprotic solvent, may show good solubility. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent, often used for compounds with low solubility in other solvents. |
| Polar Protic | ||
| Water | Insoluble | Highly polar protic nature is incompatible with the nonpolar fluorinated compound. |
| Methanol | Sparingly Soluble to Insoluble | Polarity and hydrogen bonding capacity limit solubility. |
| Ethanol | Sparingly Soluble to Insoluble | Similar to methanol. |
| Fluorinated Solvents | ||
| Perfluorohexane | Highly Soluble | "Fluorous" nature of both solute and solvent leads to high affinity. |
Experimental Determination of Solubility: The Shake-Flask Method
For obtaining precise, quantitative solubility data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10] This method involves equilibrating an excess amount of the solute with the solvent of interest at a constant temperature.
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate. It is considered the "gold standard" for thermodynamic solubility because it allows for the system to reach a true equilibrium between the undissolved solute and the saturated solution. This is crucial for obtaining reproducible and fundamentally meaningful solubility data, as opposed to kinetic solubility measurements which can be influenced by the rate of dissolution.
Self-Validating Protocol
This protocol is designed to be self-validating through the inclusion of multiple time points for sampling, ensuring that equilibrium has been reached. The use of a precise analytical technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC) for quantification provides accuracy and specificity.
Step-by-Step Methodology
-
Preparation of Materials:
-
This compound (solute).
-
High-purity organic solvents of interest.
-
Scintillation vials or other suitable sealed containers.
-
A constant temperature shaker bath or incubator.
-
Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solute.
-
Volumetric flasks and pipettes for dilutions.
-
An analytical instrument for quantification (e.g., GC with a suitable detector like FID or MS, or HPLC-UV).
-
-
Experimental Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. "Excess" means that a visible amount of undissolved liquid remains at the bottom of the vial after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). The shaking ensures efficient mixing and facilitates the establishment of equilibrium.
-
Allow the mixture to equilibrate for a set period (e.g., 24 hours). To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant across the later time points.
-
After equilibration, stop the shaking and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter to remove any remaining undissolved microdroplets. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of the solute.
-
Calculate the original concentration in the saturated solution, which represents the solubility. The results are typically expressed in g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, its highly fluorinated structure provides a strong basis for predicting its solubility behavior in various organic solvents. It is anticipated to be highly soluble in nonpolar and fluorinated solvents and poorly soluble in polar protic solvents. For applications requiring precise knowledge of its solubility, the shake-flask method detailed in this guide provides a robust and reliable experimental framework. A thorough understanding and experimental determination of solubility are paramount for the successful application of this versatile reagent in research and development.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H3F18O3P | CID 333376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Navigating the Nuances of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Reagent Demanding Respect
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, a fluorinated organophosphorus compound, is gaining traction in specialized chemical synthesis, particularly in the development of novel phosphonylating and coupling agents for oligodeoxyribonucleotides.[1][2] Its unique sterically hindered and electron-withdrawing hexafluoroisopropyl groups impart distinct reactivity and stability profiles. However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, moving beyond generic laboratory practice to offer insights grounded in the specific chemical nature of this reagent.
I. The Chemical Profile: Understanding the Inherent Properties
A thorough risk assessment begins with a clear understanding of the physical and chemical properties of the substance . This compound is a colorless liquid with the following key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₃F₁₈O₃P | [3][4] |
| Molecular Weight | 532.06 g/mol | [3] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 130 °C (lit.) | [2] |
| Density | 1.69 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.300 (lit.) | [2] |
II. Hazard Identification and Toxicological Profile: A Multifaceted Threat
This compound is classified as a hazardous substance, and its handling requires a comprehensive understanding of its potential health effects.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.[3]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[3]
The Organophosphate Connection: A Broader Toxicological Context
As an organophosphorus compound, it is prudent to consider the broader toxicological profile of this class of chemicals. Organophosphates are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function.[6] While the specific neurotoxic potential of this fluorinated phosphite is not documented, chronic exposure to some organophosphates has been linked to neurological effects.[6]
Fluorinated Nature: Considerations for Metabolism and Persistence
The presence of multiple fluorine atoms in the molecule warrants special consideration. The carbon-fluorine bond is exceptionally strong, which can influence the metabolic fate and environmental persistence of the compound.[7] While specific data for this phosphite is unavailable, some fluorinated organic compounds can be persistent in the environment.[8][9][10][11]
Mutagenicity and Carcinogenicity: An Area for Caution
The mutagenic and carcinogenic potential of this compound has not been specifically evaluated in the available literature. However, some halogenated hydrocarbons and organophosphorus insecticides have been shown to be mutagenic or carcinogenic in studies.[12][13][14][15][16] Therefore, it is essential to handle this compound with the assumption that it may pose such risks and to minimize exposure.
III. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the identified hazards, a stringent combination of engineering controls and personal protective equipment is mandatory when working with this compound.
Primary Engineering Control: The Fume Hood
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.
Personal Protective Equipment (PPE): Your Last Line of Defense
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the fluorinated nature of the compound, it is advisable to consult glove manufacturer compatibility charts. Nitrile gloves may offer splash protection, but for prolonged contact, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used. Respirator use requires a formal respiratory protection program, including training and fit-testing.
Caption: Hierarchy of controls for minimizing exposure.
IV. Safe Handling and Storage: Proactive Measures for Accident Prevention
The safe use of this compound hinges on meticulous handling and storage practices.
Handling Procedures:
-
Air and Moisture Sensitivity: As a phosphite, this compound is susceptible to oxidation and hydrolysis.[17][18] While its sterically hindered nature may slow these processes, it is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially for long-term storage or for reactions sensitive to impurities.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[19] Reactions with strong oxidizers can be vigorous and exothermic, potentially leading to the ignition of reaction products.[20]
-
Thermal Stability: The compound is noted for its thermal stability.[5] However, upon decomposition at high temperatures, it can release hazardous gases, including carbon oxides, hydrogen fluoride, and phosphorus oxides.
Storage Protocol:
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Segregation: Store away from incompatible materials.
-
Inert Atmosphere: For long-term storage, consider storage under an inert atmosphere to minimize degradation.
-
Shelf Life: While a specific shelf life is not provided, it is good practice to monitor the appearance of the liquid. Discoloration or the formation of precipitates may indicate degradation. As with many reagents, it is advisable to use older stock first and to re-evaluate its purity if it has been stored for an extended period.[21]
V. Emergency Procedures: A Calm and Coordinated Response
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol:
This protocol is for minor spills that can be safely handled by trained laboratory personnel. For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Isolate: If necessary, evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section III.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[22] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (with caution): Due to the fluorinated nature and potential for hazardous reaction byproducts, neutralization should be approached with extreme caution and only by trained personnel. A general approach for acid-generating compounds is to slowly add a weak base like sodium bicarbonate.[22][23] However, for this specific compound, the reaction products of neutralization are not well-defined. Therefore, absorption without direct neutralization is the more prudent initial approach.
-
Absorb and Collect: Carefully absorb the spilled material with an inert absorbent. Work from the outside of the spill inwards to minimize spreading.
-
Decontamination: Once the bulk of the material is absorbed, decontaminate the spill area. A mild detergent and water solution can be used.[23] Given the fluorinated nature, multiple washes may be necessary.
-
Waste Disposal: All contaminated materials (absorbents, PPE, etc.) must be collected in a sealed, properly labeled hazardous waste container.
References
- 1. orgsyn.org [orgsyn.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound | C9H3F18O3P | CID 333376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The Long-Term Effects of Organophosphates Poisoning as a Risk Factor of CVDs: A Nationwide Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advantekwms.com [advantekwms.com]
- 9. epa.gov [epa.gov]
- 10. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]
- 11. actagroup.com [actagroup.com]
- 12. Mutagenic and carcinogenic effects of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [ORGANOPHOSPHORUS FLAME RETARDANTS - TOXICITY AND INFLUENCE ON HUMAN HEALTH] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carcinogenicity studies on halogenated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison between carcinogenicity and mutagenicity based on chemicals evaluated in the IARC monographs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphite ester - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. nj.gov [nj.gov]
- 20. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. researchgate.net [researchgate.net]
- 22. enhs.uark.edu [enhs.uark.edu]
- 23. gmpplastic.com [gmpplastic.com]
Computational and DFT Studies of Fluorinated Phosphite Ligands: From Molecular Properties to Catalytic Insights
An In-Depth Technical Guide:
Foreword: The Catalyst Designer's Computational Microscope
In modern drug development and fine chemical synthesis, the rational design of catalysts is paramount. Among the vast arsenal of ligands, phosphites—and particularly their fluorinated analogues—have emerged as powerful tools for tuning the activity and selectivity of transition metal catalysts. The introduction of fluorine imparts unique stereoelectronic properties, primarily through its profound inductive effects, which can dramatically alter the outcome of a catalytic reaction.[1][2] However, synthesizing and screening every conceivable ligand variant is an intractable task. This is where computational chemistry, and specifically Density Functional Theory (DFT), provides an indispensable microscope.
This guide is structured not as a rigid academic exercise, but as a practical, field-proven manual for researchers. We will move from the foundational "why"—the strategic importance of these ligands—to the detailed "how"—the protocols and analytical techniques required to predict their behavior in silico. The objective is to empower you to not just run calculations, but to make informed decisions, interpret results with chemical intuition, and ultimately, accelerate the discovery of next-generation catalysts.
Section 1: The Strategic Imperative - Why Fluorinate and Why Compute?
The utility of tertiary phosphine and phosphite ligands stems from the ability to meticulously tune their steric and electronic properties.[1] Fluorination represents an extreme on the electronic spectrum. The intense electron-withdrawing nature of fluorine atoms or fluoroalkyl groups drastically reduces the basicity of the phosphorus atom.[1] This enhances the ligand's π-acceptor character, which can stabilize electron-rich metal centers, facilitate reductive elimination, and influence the regioselectivity in reactions like hydroformylation.[1]
Computational modeling serves two primary purposes in this context:
-
Prospective Screening: DFT allows for the rapid evaluation of virtual ligands, pruning the vast chemical space to a manageable set of promising candidates for synthesis.[3][4] This data-driven approach complements and often surpasses chemical intuition alone.[4][5]
-
Mechanistic Illumination: By mapping reaction pathways and analyzing transition states, we can gain a fundamental understanding of how ligand modifications influence catalytic performance. This knowledge transforms catalyst optimization from a black-box screening exercise into a rational design process.
Section 2: Quantifying Ligand Characteristics - A Practical DFT Workflow
The first step in any computational ligand design project is to characterize the intrinsic properties of the isolated ligand. The two most influential characteristics are its steric bulk and its electronic donating/accepting strength.
The Computational Protocol: Choosing Your Tools
The reliability of any DFT calculation hinges on the appropriate choice of the exchange-correlation functional and the basis set. For transition metal chemistry, this choice is non-trivial, and benchmarking against experimental or high-level ab initio data is crucial.[6][7][8]
General Guidance for Method Selection:
A common and robust strategy is to use a multi-level approach: a less computationally expensive method for geometry optimizations and frequency calculations, followed by a more accurate single-point energy calculation on the optimized structure.[9][10]
| Task | Recommended Functionals | Recommended Basis Sets | Key Considerations |
| Geometry Optimization & Frequencies | B3LYP-D3(BJ), PBE0-D3(BJ), ωB97X-D | def2-SVP or 6-31G(d) for non-metals. LANL2DZ or def2-SVP for metals. | Dispersion corrections (e.g., D3 with Becke-Johnson damping) are essential for accurate geometries and interaction energies.[7][11] |
| Single-Point Energy Calculations | ωB97M-V, M06-2X, PW6B95, B2PLYP-D3(BJ) | def2-TZVP or 6-311+G(d,p) for non-metals. def2-TZVP for metals. | A larger, more flexible basis set is critical for capturing accurate electronic energies. Range-separated hybrids often provide robust performance.[7][12] |
| Solvation Effects | Any of the above | Same as above | Use a continuum solvation model (e.g., SMD, PCM) if the reaction is performed in solution.[9] |
Recommended Software: A variety of software packages can perform these calculations. Popular choices in academia and industry include Gaussian, ORCA, VASP, and Quantum ESPRESSO.[13][14][15][16] This guide's protocols are general, but specific keywords may vary between programs.
Workflow for Ligand Property Calculation
The following diagram outlines the self-validating workflow for calculating the key steric and electronic descriptors of a phosphite ligand.
Caption: General DFT workflow for characterizing phosphite ligands.
Protocol: Quantifying Electronic Effects
The primary electronic descriptor is the Tolman Electronic Parameter (TEP), which is experimentally derived from the C-O stretching frequency of a L-Ni(CO)3 complex. We can calculate this directly.
Step-by-Step Protocol for TEP Calculation:
-
Build the Model: Construct the L-Ni(CO)3 complex, where L is your fluorinated phosphite ligand.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation using a suitable functional and basis set (e.g., B3LYP-D3(BJ)/def2-SVP).
-
Verification: Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies in the output.
-
Identify ν(CO): In the calculated vibrational frequencies, identify the A1 symmetric C-O stretch. This is typically the highest-frequency vibration and involves the in-phase stretching of the three C-O bonds.
-
Apply Scaling Factor: Raw DFT frequencies are often systematically higher than experimental values. It is standard practice to apply an empirical scaling factor (typically ~0.96-0.98 for hybrid functionals) to the calculated frequency for better comparison with experimental TEP values.
-
Analysis: A higher ν(CO) value indicates a more electron-withdrawing (stronger π-acceptor) ligand. This is because the ligand pulls electron density from the metal, which in turn reduces the extent of π-backbonding into the CO π* orbitals, strengthening and shortening the C-O bond.
Protocol: Quantifying Steric Hindrance
The cone angle is a classic steric descriptor, but the "percent buried volume" (%Vbur) is now widely considered a more accurate and comprehensive measure of a ligand's steric profile.
Step-by-Step Protocol for %Vbur Calculation:
-
Obtain Optimized Coordinates: Use the optimized geometry of the free ligand from the workflow in section 2.2.
-
Define the Sphere: Place the ligand's optimized coordinates into a %Vbur calculation script or web tool (e.g., SambVca 2). A sphere is defined around the metal atom's typical position (a standard M-P bond distance, e.g., 2.28 Å, is used as a proxy).
-
Calculate Occupied Volume: The software calculates the volume occupied by the ligand's van der Waals spheres within this larger sphere.
-
Express as Percentage: The %Vbur is the occupied volume expressed as a percentage of the total sphere volume. A larger %Vbur indicates a sterically bulkier ligand.
Section 3: Probing the Metal-Ligand Bond
Once the properties of the isolated ligand are understood, the next critical step is to analyze its interaction with a metal center. This is where advanced analytical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide profound insights.[17]
Protocol: Analyzing the M-P Bond with QTAIM & NBO
This protocol assumes you have an optimized geometry of your metal-ligand complex.
-
Generate Wavefunction File: Rerun your calculation (or use the result from your optimization) with keywords to generate a wavefunction file (e.g., .wfx or .wfn).
-
Perform NBO Analysis: Use the NBO program (often integrated into DFT software packages) to analyze the wavefunction.
-
Key Output: Look for the second-order perturbation theory analysis. This will show donor-acceptor interactions. For a fluorinated phosphite, you are interested in two key interactions:
-
σ-donation: LP(P) -> LP*(M) (Lone pair on Phosphorus donating into an empty orbital on the Metal).
-
π-backbonding: d(M) -> σ*(P-O) (Filled d-orbital on the Metal donating into an anti-bonding orbital of the ligand). The energy associated with this interaction (E(2)) quantifies its strength.
-
-
-
Perform QTAIM Analysis: Use a dedicated program (e.g., AIMAll) to analyze the electron density from the wavefunction file.
-
Key Output: Locate the bond critical point (BCP) along the path between the metal and phosphorus atoms.[18] The properties at this point describe the nature of the interaction:
-
Electron Density (ρ): Higher values indicate a stronger interaction.
-
Laplacian of the Electron Density (∇²ρ): A negative value is characteristic of a covalent (shared-shell) interaction, while a positive value indicates a closed-shell interaction (like ionic bonds or van der Waals forces).
-
-
Caption: NBO view of M-P bonding interactions.
Causality: Fluorinated substituents pull electron density away from the phosphorus atom and through the P-O bonds. This lowers the energy of the P lone pair, making it a weaker σ-donor. Concurrently, it lowers the energy of the P-O σ* anti-bonding orbitals, making them better acceptors for metal d-electron density, thus strengthening π-backbonding.
Section 4: In Silico Catalysis - From Static Pictures to Dynamic Processes
The ultimate goal is to predict how a ligand will perform in a full catalytic cycle. This involves locating the transition states (TS) for key steps (e.g., oxidative addition, reductive elimination) and comparing their activation barriers.
Workflow for Reaction Mechanism Analysis
Caption: Workflow for locating and validating a transition state.
Protocol: Locating and Validating a Transition State
-
Initial Structures: Obtain optimized geometries for the reactant and product of the elementary step you are investigating.
-
Initial Guess: Use a transition state searching algorithm like QST2 (requires reactant and product structures) or Berny optimization with initial constraints to get a starting geometry for the TS.
-
TS Optimization: Run a geometry optimization using a TS-finding algorithm (e.g., Opt=TS). This will attempt to find the first-order saddle point on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation on the optimized TS structure. This is a mandatory validation step.
-
Verification: A true transition state must have exactly one imaginary frequency. The vibrational mode of this imaginary frequency should correspond to the expected atomic motion along the reaction coordinate (e.g., the breaking and forming of bonds).
-
IRC (Optional but Recommended): An Intrinsic Reaction Coordinate (IRC) calculation follows the reaction path downhill from the TS in both directions. A successful IRC calculation confirms that your located TS connects the intended reactant and product.
-
Calculate Barrier: Compute the Gibbs free energy difference between the TS and the reactant(s) to determine the activation barrier (ΔG‡).
Case Study: Comparing Ligands in a Key Catalytic Step
Consider the oxidative addition of an aryl halide to a Pd(0) complex, a key step in many cross-coupling reactions. By calculating the activation barrier for this step with a standard phosphite like P(OPh)₃ versus a fluorinated analogue like P(OCH(CF₃)₂)₃, we can directly assess the electronic impact of fluorination.
| Ligand (L) in L₂Pd | ΔG‡ (kcal/mol) | Key Insight |
| P(OPh)₃ | 22.5 | The electron-richer Pd(0) center readily undergoes oxidation. |
| P(OCH(CF₃)₂)₃ | 26.1 | The highly electron-withdrawing fluorinated ligand makes the Pd(0) center less nucleophilic and less prone to oxidation, raising the barrier. |
This quantitative data provides a clear, actionable hypothesis: the fluorinated ligand may slow down the oxidative addition step. This insight can then be used to interpret experimental results or guide the design of a ligand with an intermediate electronic profile.
Section 5: Conclusion and Future Outlook
This guide has provided a comprehensive framework for the computational study of fluorinated phosphite ligands. By following these self-validating protocols, researchers can reliably quantify the steric and electronic properties of virtual ligands, analyze the nature of their bonding to metal centers, and predict their influence on catalytic reaction barriers.
The true power of this approach lies in the synergy between theory and experiment. Computational insights should be used to formulate testable hypotheses, prioritize synthetic targets, and rationalize experimental observations. As computational resources grow and methods become more accurate, the integration of these in silico techniques will become even more central to the molecular design challenges in drug development and beyond. The future will likely see these DFT-based descriptors used to train machine learning models, enabling the exploration of chemical spaces far larger than what is currently possible and truly accelerating the pace of catalyst discovery.[4][5]
References
- 1. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Comprehensive Discovery Platform for Organophosphorus Ligands for Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. matlantis.com [matlantis.com]
- 16. echemi.com [echemi.com]
- 17. Multi-level QTAIM-enriched graph neural networks for resolving properties of transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite as an Electrolyte Additive in Lithium-Ion Batteries
Introduction: The Imperative for Advanced Electrolyte Additives
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the stability and performance of the electrolyte. As the demand for higher energy densities, longer cycle life, and enhanced safety escalates, particularly for applications in electric vehicles and grid-scale energy storage, conventional carbonate-based electrolytes exhibit significant limitations. These limitations include a narrow electrochemical stability window, susceptibility to decomposition at high voltages, and the formation of unstable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers. Such instabilities lead to capacity fading, increased internal resistance, and potential safety hazards.[1]
Electrolyte additives present a cost-effective and highly impactful strategy to mitigate these issues. By incorporating small quantities of specific chemical compounds, it is possible to tailor the electrolyte's properties and the characteristics of the crucial electrode-electrolyte interphases. This application note details the use of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFP) as a functional electrolyte additive to enhance the performance and safety of lithium-ion batteries.
Chemical Profile: this compound (THFP)
| Property | Value | Reference |
| Synonyms | Tris(2H-perfluoro-2-propyl) phosphite | [2] |
| CAS Number | 66470-81-3 | [2] |
| Molecular Formula | C₉H₃F₁₈O₃P | [2] |
| Molecular Weight | 532.06 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.69 g/mL at 25 °C | |
| Boiling Point | 130 °C |
Mechanism of Action: A Multi-faceted Approach to Stability
The efficacy of THFP as an electrolyte additive is rooted in its unique molecular structure, particularly the presence of the phosphorus (III) center and the highly fluorinated hexafluoroisopropyl groups. The proposed mechanism of action is twofold, primarily involving the formation of a robust cathode electrolyte interphase (CEI) and the scavenging of detrimental species within the electrolyte.
Similar to other phosphite-based additives like tris(trimethylsilyl) phosphite (TMSPi), THFP is anticipated to have a lower oxidation potential than the bulk electrolyte solvents (e.g., ethylene carbonate).[3][4] This preferential oxidation on the cathode surface during the initial charging cycles leads to the formation of a stable, protective CEI layer. The decomposition products of THFP are expected to polymerize and deposit on the cathode, creating a physical barrier that suppresses further electrolyte decomposition at high voltages.[5] This passivation layer is crucial for mitigating transition metal dissolution from the cathode, a key degradation mechanism in high-energy-density LIBs.[6]
The hexafluoroisopropyl groups play a critical role in the composition and properties of this protective layer. It is hypothesized that the decomposition of these groups contributes to the formation of a lithium fluoride (LiF)-rich CEI.[7] A LiF-rich interphase is known to be an excellent electronic insulator while still allowing for efficient Li-ion transport, thereby reducing interfacial resistance and improving long-term cycling stability.[8] Furthermore, the polar nature of the C-F bonds in the THFP molecule can enhance the solubility of the lithium salt and influence the solvation structure of Li⁺ ions, potentially leading to improved ionic conductivity.[7]
Beyond CEI formation, phosphite additives are recognized for their ability to scavenge hydrofluoric acid (HF) in the electrolyte.[9] HF, formed from the reaction of the LiPF₆ salt with trace amounts of water, is highly corrosive and contributes to the degradation of both the cathode and the anode. The phosphorus center in THFP can react with and neutralize HF, preventing its detrimental effects.
Caption: Proposed mechanism of THFP in a lithium-ion battery.
Performance Enhancements: A Summary of Expected Benefits
Based on studies of analogous fluorinated phosphite and phosphate additives, the incorporation of THFP into a standard lithium-ion battery electrolyte is expected to yield the following performance improvements:
| Performance Metric | Expected Improvement with THFP | Rationale |
| Cyclic Stability | Significant increase in capacity retention over long-term cycling. | Formation of a stable CEI prevents continuous electrolyte decomposition and cathode degradation.[7][10] |
| Coulombic Efficiency | Higher and more stable coulombic efficiency. | Reduced parasitic reactions at the electrode-electrolyte interfaces.[3] |
| Rate Capability | Potential for improved high-rate performance. | A stable, low-resistance CEI can facilitate faster Li-ion kinetics. |
| Safety | Enhanced thermal stability and reduced flammability. | Phosphite and phosphate-based additives are known flame retardants.[11][12] The suppression of exothermic side reactions at the cathode surface also contributes to improved safety. |
| High-Voltage Performance | Enables stable cycling at higher cutoff voltages. | The robust CEI protects the cathode from oxidative decomposition at elevated potentials.[6] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of THFP as an electrolyte additive. All procedures involving electrolytes and cell assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Electrolyte Preparation
-
Baseline Electrolyte: Prepare a standard electrolyte of 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight).
-
THFP-Containing Electrolytes: Prepare a series of electrolytes with varying concentrations of THFP (e.g., 0.5 wt%, 1.0 wt%, and 2.0 wt%) added to the baseline electrolyte.
-
Mixing: Ensure thorough mixing of the additive into the baseline electrolyte using a magnetic stirrer for at least 4 hours in the glovebox.
Protocol 2: Coin Cell Assembly (CR2032)
This protocol describes the assembly of a half-cell with a lithium metal counter electrode to evaluate the performance of a given cathode material with the prepared electrolytes.
-
Electrode Preparation: Prepare cathode laminates by casting a slurry of the active material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811), conductive carbon, and PVDF binder in an 90:5:5 weight ratio onto an aluminum foil current collector. Dry the laminate under vacuum at 120 °C for 12 hours.
-
Cell Components:
-
Cathode disc (15 mm diameter)
-
Lithium metal disc (16 mm diameter)
-
Separator (e.g., Celgard 2325, 19 mm diameter)
-
Spacers and a spring
-
CR2032 coin cell casings (positive and negative)
-
-
Assembly Steps: a. Place the cathode disc in the center of the positive cell case. b. Add a few drops of the prepared electrolyte onto the cathode surface. c. Place the separator on top of the cathode. d. Add a sufficient amount of electrolyte to wet the separator completely. e. Place the lithium metal disc on the separator. f. Place a spacer on top of the lithium metal. g. Place the spring on the spacer. h. Place the negative cell case on top and crimp the coin cell using a hydraulic crimping machine.
References
- 1. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Mechanistic Insight in the Function of Phosphite Additives for Protection of LiNi0.5Co0.2Mn0.3O2 Cathode in High Voltage Li-Ion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stabilizing the cycling stability of rechargeable lithium metal batteries with tris(hexafluoroisopropyl)phosphate additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Utilizing Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite to Enhance High-Voltage Battery Performance
Introduction: The High-Voltage Challenge in Lithium-Ion Batteries
The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has driven the development of cathode materials that operate at increasingly higher voltages (>4.3 V vs. Li/Li⁺). While promising, this upward trend in operating potential introduces significant challenges, primarily revolving around the instability of conventional carbonate-based electrolytes. At high voltages, these electrolytes undergo oxidative decomposition on the cathode surface, leading to a cascade of detrimental effects: continuous consumption of the electrolyte, formation of a thick and resistive interfacial layer, transition metal dissolution from the cathode, and, ultimately, rapid capacity fading and poor cycle life.[1]
To mitigate these issues, the strategic use of electrolyte additives has emerged as a highly effective and economically viable approach.[2] These additives, typically used in small concentrations (0.5-5 wt%), are designed to be preferentially oxidized or reduced at the electrode surfaces, forming a stable and ionically conductive passivation layer known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode. A robust CEI is critical for high-voltage applications as it electronically insulates the cathode from the electrolyte, thereby preventing further electrolyte decomposition and enhancing the overall stability and performance of the battery.
This application note provides a detailed guide for researchers and battery scientists on the use of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFP) , a highly fluorinated phosphite-based additive, to improve the performance of high-voltage lithium-ion batteries. We will delve into its mechanism of action, provide detailed protocols for its application and evaluation, and offer insights into interpreting the resulting data.
Chemical Profile of this compound (THFP)
THFP is a sterically hindered, fluorinated phosphite compound with the following key characteristics:
| Property | Value | Reference |
| Chemical Formula | C₉H₃F₁₈O₃P | |
| Molecular Weight | 532.06 g/mol | |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 130 °C | [3] |
| Density | 1.69 g/mL at 25 °C | [3] |
| Synonyms | Tris(2H-perfluoro-2-propyl) phosphite, THFPP | [4] |
The presence of multiple trifluoromethyl (-CF₃) groups imparts a strong electron-withdrawing effect, which is crucial for its function as a high-voltage additive.
Mechanism of Action: The Formation of a Protective Cathode-Electrolyte Interphase (CEI)
The efficacy of THFP as a high-voltage additive is predicated on its ability to form a stable and effective CEI on the cathode surface. While direct experimental studies on the detailed surface chemistry of THFP are emerging, the mechanism can be inferred from extensive research on analogous fluorinated phosphite and phosphate additives.[5][6]
The proposed mechanism involves the following key steps:
-
Preferential Oxidation: Due to the electron-withdrawing nature of the hexafluoro-2-propyl groups, THFP possesses a higher highest occupied molecular orbital (HOMO) energy level compared to the carbonate solvents in the electrolyte. This makes it more susceptible to oxidation. During the initial charging of the battery to a high voltage, THFP is preferentially oxidized on the surface of the cathode material (e.g., LiNiₓMnᵧCo₂O₂ - NMC) at a lower potential than the bulk electrolyte.[7]
-
Formation of a Stable CEI: The oxidation products of THFP, which are likely to be complex organo-phosphates and lithium fluoride (LiF), deposit onto the cathode surface to form a thin, uniform, and stable CEI. This layer is ionically conductive, allowing for the facile transport of Li⁺ ions, but electronically insulating, which prevents further oxidative decomposition of the electrolyte solvents.[5]
-
HF Scavenging: A common degradation pathway in LiPF₆-based electrolytes is the hydrolysis of the salt with trace amounts of water, leading to the formation of hydrofluoric acid (HF). HF can attack the cathode material, causing transition metal dissolution and structural degradation. Phosphite additives like THFP are known to react with and neutralize HF, further protecting the cathode.[7]
Application Protocols
The following protocols provide a step-by-step guide for incorporating and evaluating THFP as a high-voltage electrolyte additive.
Electrolyte Preparation
Safety Precaution: All electrolyte preparation should be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Materials:
-
Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC))
-
Lithium hexafluorophosphate (LiPF₆) salt
-
This compound (THFP)
-
High-precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare the Base Electrolyte:
-
In the glovebox, prepare the base electrolyte by dissolving LiPF₆ in the desired solvent mixture to achieve the target concentration (e.g., 1.0 M LiPF₆ in EC:EMC 3:7 by weight).
-
Stir the solution until the LiPF₆ is completely dissolved.
-
-
Add THFP:
-
Using a micropipette, add the desired amount of THFP to the base electrolyte. A typical starting concentration range for phosphite additives is 0.5% to 2.0% by weight. It is recommended to test a few concentrations within this range to determine the optimal loading.
-
Stir the final electrolyte solution for at least one hour to ensure homogeneity.
-
Coin Cell Assembly
Materials:
-
2032-type coin cell components (casings, spacers, springs)
-
High-voltage cathode (e.g., NMC811, NMC622, or LCO) coated on aluminum foil
-
Lithium metal foil as the anode
-
Microporous separator (e.g., Celgard 2325)
-
Electrolyte with and without THFP
-
Crimping machine
Procedure:
-
Electrode and Separator Preparation:
-
Punch circular electrodes from the coated cathode sheet (e.g., 14 mm diameter).
-
Punch circular anodes from the lithium metal foil (e.g., 15 mm diameter).
-
Punch circular separators (e.g., 19 mm diameter).
-
Dry the cathodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for cathodes, 70 °C for separators) overnight before transferring to the glovebox.
-
-
Assembly:
-
Place the cathode at the center of the bottom coin cell casing.
-
Dispense a small drop of electrolyte (e.g., 20 µL) onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add another drop of electrolyte (e.g., 20 µL) onto the separator.
-
Place the lithium anode on top of the separator.
-
Add a spacer, followed by the spring.
-
Place the top casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Electrochemical Evaluation
The following electrochemical tests are crucial for quantifying the impact of THFP on battery performance.
a. Formation Cycling
-
Purpose: To form the initial SEI and CEI layers in a controlled manner.
-
Protocol:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 1-2 cycles within the desired voltage window (e.g., 3.0 - 4.5 V for NMC cathodes).
-
Record the charge/discharge capacities and coulombic efficiency.
-
b. Galvanostatic Cycling
-
Purpose: To evaluate the long-term cycling stability, capacity retention, and coulombic efficiency.
-
Protocol:
-
Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles).
-
The voltage window should be consistent with the high-voltage application being tested.
-
Plot the discharge capacity and coulombic efficiency versus the cycle number for cells with and without THFP.
-
c. Cyclic Voltammetry (CV)
-
Purpose: To determine the oxidation potential of the electrolyte with and without THFP and to observe any changes in the redox behavior of the cathode.
-
Protocol:
-
Use a three-electrode setup if possible for more accurate potential measurements, or a two-electrode coin cell.
-
Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage to the upper cutoff voltage and back.
-
Compare the onset of oxidative current for the baseline electrolyte and the THFP-containing electrolyte. A lower onset potential for the THFP-containing electrolyte indicates its preferential oxidation.
-
d. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To probe the impedance of the cell, which provides insights into the resistance of the CEI layer and the charge transfer kinetics.
-
Protocol:
-
Perform EIS measurements at a specific state of charge (e.g., fully charged) at different cycle intervals (e.g., after formation, after 50 cycles, after 100 cycles).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist plots to compare the growth of interfacial impedance in cells with and without THFP.
-
Data Interpretation and Expected Results
| Performance Metric | Expected Improvement with THFP | Rationale |
| First Cycle Coulombic Efficiency | May be slightly lower | Initial consumption of THFP to form the CEI. |
| Subsequent Coulombic Efficiency | Higher and more stable | The protective CEI minimizes continuous electrolyte decomposition. |
| Capacity Retention | Significantly improved | The stable CEI prevents cathode degradation and loss of active material.[5] |
| Rate Capability | Potentially improved | A thin and ionically conductive CEI can reduce charge transfer resistance. |
| Oxidative Stability (from CV) | Onset of oxidation at a lower potential | Indicates preferential oxidation of THFP to form the protective CEI. |
| Interfacial Impedance (from EIS) | Lower and more stable impedance growth upon cycling | A stable CEI prevents the continuous formation of a resistive layer. |
Conclusion
This compound (THFP) is a promising electrolyte additive for enhancing the performance of high-voltage lithium-ion batteries. By preferentially oxidizing to form a stable and protective cathode-electrolyte interphase, THFP can effectively suppress the detrimental electrolyte decomposition that occurs at high potentials. This leads to significant improvements in cycling stability, coulombic efficiency, and capacity retention. The detailed protocols provided in this application note offer a comprehensive framework for researchers to effectively incorporate and evaluate THFP in their high-voltage battery research, paving the way for the development of next-generation, high-energy-density energy storage systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Unraveling the Mechanism of SEI Formation with Fluorinated Phosphite Additives in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The performance, lifespan, and safety of lithium-ion batteries are intrinsically linked to the stability of the Solid Electrolyte Interphase (SEI). This protective layer, formed on the electrode surfaces, prevents continuous electrolyte decomposition. However, conventional carbonate-based electrolytes often form an unstable SEI, leading to capacity fade and safety concerns. This application note provides a detailed guide on the mechanism of SEI formation when utilizing fluorinated phosphite additives, such as Tris(2,2,2-trifluoroethyl) phosphite (TTFP), to create a robust and highly effective SEI. We will delve into the underlying chemical reactions, provide field-proven experimental protocols for characterization, and present a comprehensive analysis of the resulting performance enhancements.
Introduction: The Critical Role of a Stable SEI
The Solid Electrolyte Interphase is the cornerstone of modern lithium-ion battery technology. It is a passivation layer that forms on the anode surface during the initial charging cycles due to the reduction of electrolyte components. An ideal SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of Li⁺ ions. The chemical composition and morphology of the SEI dictate its effectiveness.
Conventional carbonate electrolytes, while widely used, can form a heterogeneous and unstable SEI. This instability is exacerbated at higher voltages and temperatures, leading to:
-
Continuous electrolyte consumption: Thickening of the SEI layer increases impedance and consumes lithium inventory.
-
Irreversible capacity loss: The ongoing side reactions lead to a decline in the battery's ability to store charge.
-
Dendrite formation: Uneven Li⁺ deposition can lead to the growth of lithium dendrites, which can pierce the separator and cause internal short circuits, posing a significant safety risk.
Fluorinated phosphite additives have emerged as a highly effective solution to these challenges. By being preferentially reduced or oxidized, they participate in the formation of a thin, uniform, and highly stable SEI enriched with beneficial inorganic species like lithium fluoride (LiF).
The Mechanism: How Fluorinated Phosphites Engineer a Superior SEI
The efficacy of fluorinated phosphite additives, with Tris(2,2,2-trifluoroethyl) phosphite (TTFP) being a prime example, lies in their unique electrochemical properties. These additives possess a lower Lowest Unoccupied Molecular Orbital (LUMO) and a higher Highest Occupied Molecular Orbital (HOMO) compared to conventional carbonate solvents. This allows them to be preferentially reduced at the anode and oxidized at the cathode.
Anode Side: Formation of a LiF-rich SEI
On the graphite anode, the fluorinated phosphite additive is reduced at a higher potential than the bulk electrolyte. This preemptive reduction leads to the formation of a stable, inorganic-rich SEI. The key mechanistic steps are:
-
Reductive Decomposition: The P-O bond in the phosphite additive is cleaved upon reduction, releasing fluoride ions (F⁻).
-
LiF Formation: These fluoride ions readily react with lithium ions (Li⁺) to form a dense and uniform layer of lithium fluoride (LiF) on the anode surface.[1][2] LiF is an excellent electronic insulator but a good Li⁺ conductor, fulfilling the primary requirements of a stable SEI.
-
Polyphosphate Formation: The remaining organic fragments can polymerize to form a flexible polyphosphate matrix that embeds the LiF particles, providing mechanical robustness to the SEI.
This LiF-rich SEI effectively suppresses the continuous decomposition of the carbonate electrolyte and promotes uniform lithium deposition, thereby mitigating dendrite growth.[1]
Cathode Side: Passivation and Protection
At the cathode, especially at high voltages, the fluorinated phosphite additive can be oxidized to form a protective cathode electrolyte interphase (CEI). The P(III) in the phosphite is oxidized to P(V), forming phosphate species that deposit on the cathode surface.[3][4] This CEI layer passivates the cathode, preventing the oxidative decomposition of the electrolyte and the dissolution of transition metal ions from the cathode material, which can poison the anode SEI.[3][4]
Visualizing the Mechanism
To better understand the process, the following diagrams illustrate the SEI formation with and without fluorinated phosphite additives.
Caption: Unstable SEI formation from conventional carbonate electrolytes.
Caption: Stable, LiF-rich SEI formation with a fluorinated phosphite additive.
Experimental Protocols for SEI Characterization
To validate the proposed mechanism and quantify the performance improvements, a series of well-defined experimental protocols are essential.
Cell Assembly: A Standardized Approach
Reproducible results begin with consistent cell assembly. The following protocol outlines the assembly of a CR2032 coin cell, a standard for laboratory-scale testing.[5][6][7][8]
Materials:
-
CR2032 coin cell components (case, cap, spacer, spring)
-
Working electrode (e.g., graphite-coated copper foil)
-
Counter electrode (lithium metal foil)
-
Separator (e.g., Celgard 2325)
-
Baseline electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v)
-
Fluorinated phosphite additive (e.g., 1-2 wt% TTFP in baseline electrolyte)
-
Argon-filled glovebox with O₂ and H₂O levels < 0.1 ppm
Procedure:
-
Preparation: Dry all cell components and electrodes in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) overnight.
-
Assembly in Glovebox: a. Place the cell case in the center of the crimping die. b. Place the working electrode in the center of the case, coated side up. c. Add a few drops of the electrolyte onto the working electrode. d. Place the separator on top of the working electrode. e. Add a few more drops of electrolyte to wet the separator completely. f. Place the lithium counter electrode on the separator. g. Place the spacer and then the spring on top of the lithium foil. h. Carefully place the cap on top of the assembly.
-
Crimping: Transfer the assembled cell to the crimper and apply consistent pressure to seal the cell.
-
Resting: Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.
Electrochemical Performance Evaluation
Equipment:
-
Battery cycler (e.g., Arbin, Maccor)
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles. This is crucial for the formation of a stable SEI.
-
Voltage window: Typically 3.0 V to 4.2 V for standard graphite/NMC cells.
-
-
Rate Capability Test:
-
Cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate their performance under different current loads.
-
Perform several cycles at each C-rate to ensure stability.
-
-
Long-Term Cycling:
-
Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess capacity retention and coulombic efficiency.
-
X-ray Photoelectron Spectroscopy (XPS) for SEI Compositional Analysis
XPS is a surface-sensitive technique that provides elemental and chemical state information of the top few nanometers of a material, making it ideal for SEI analysis.[9][10]
Sample Preparation (Post-mortem analysis):
-
Disassembly: Carefully disassemble the cycled cells in an argon-filled glovebox.
-
Rinsing: Gently rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.[9] It is crucial to be consistent with the rinsing procedure as it can affect the SEI composition.
-
Drying: Allow the electrodes to dry completely inside the glovebox.
-
Transfer: Transfer the samples to the XPS chamber using an air-tight transfer vessel to prevent exposure to air and moisture.[10]
XPS Analysis:
-
Survey Scan: Acquire a wide energy range scan to identify all the elements present on the electrode surface.
-
High-Resolution Scans: Acquire detailed scans of the C 1s, O 1s, F 1s, and P 2p regions to determine the chemical states of the elements and identify specific SEI components.
-
Depth Profiling: Use an argon ion beam to sputter away the surface layers and acquire spectra at different depths to understand the layered structure of the SEI.[11][12][13][14][15]
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance
EIS is a non-destructive technique used to probe the different resistive and capacitive elements within a battery, providing valuable information about the SEI and charge transfer processes.[16][17]
Procedure:
-
State of Charge (SOC): Bring the cell to a specific SOC (e.g., 100% or 50%) and let it rest to reach equilibrium.
-
EIS Measurement:
-
Data Analysis:
-
Plot the data in a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the data to an equivalent circuit model to extract values for the SEI resistance (R_SEI) and charge transfer resistance (R_ct).
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular Structure
FTIR spectroscopy is used to identify the functional groups of organic and inorganic compounds present in the SEI. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for surface analysis.[18][19]
Sample Preparation:
-
Follow the same disassembly and rinsing procedure as for XPS.
-
Ensure the electrode surface is in good contact with the ATR crystal.
FTIR Analysis:
-
Acquire the IR spectrum of the electrode surface.
-
Compare the obtained spectrum with reference spectra of known SEI components (e.g., lithium alkyl carbonates, polyolefins, Li₂CO₃) to identify the species present.
-
In-situ FTIR can also be employed to monitor the formation of SEI components in real-time.[20][21][22]
Performance Enhancements with Fluorinated Phosphite Additives: A Quantitative Look
The inclusion of fluorinated phosphite additives leads to significant and measurable improvements in battery performance. The following tables summarize typical data obtained from comparative studies.
Table 1: Electrochemical Performance Comparison
| Parameter | Baseline Electrolyte | Electrolyte + TTFP Additive |
| Initial Coulombic Efficiency | ~85-90% | >92% |
| Capacity Retention (after 300 cycles at 1C) | ~70-80% | >90%[23] |
| Rate Capability (Capacity at 2C vs. C/5) | ~75% | ~85% |
Table 2: Interfacial Resistance from EIS
| Parameter | Baseline Electrolyte (after 100 cycles) | Electrolyte + TTFP Additive (after 100 cycles) |
| SEI Resistance (R_SEI) | High and continuously increasing | Low and stable |
| Charge Transfer Resistance (R_ct) | Significantly increases | Minor increase |
Table 3: SEI Composition from XPS
| Component | Baseline SEI | SEI with TTFP Additive |
| LiF Content | Low | High |
| Organic Carbonates | High | Low |
| Phosphate Species | Absent | Present |
Conclusion and Future Outlook
Fluorinated phosphite additives, such as TTFP, represent a significant advancement in electrolyte engineering for lithium-ion batteries. By promoting the formation of a stable, LiF-rich SEI on the anode and a passivating CEI on the cathode, these additives effectively address the key degradation mechanisms that plague conventional electrolytes. The result is a marked improvement in coulombic efficiency, capacity retention, and rate capability, paving the way for longer-lasting and safer batteries.
The detailed protocols provided in this application note offer a robust framework for researchers to investigate and validate the performance of these and other novel electrolyte additives. As the demand for high-performance energy storage continues to grow, a deep understanding of the interfacial chemistry, as facilitated by the methodologies described herein, will be paramount in the development of next-generation battery technologies.
References
- 1. Electrochemical Impedance Spectroscopy - Battery Design [batterydesign.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 8. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kratos.com [kratos.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. XPS Insights of Fluorinated Ether Electrolyte for High Voltage Li Metal Batteries [phi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iestbattery.com [iestbattery.com]
- 17. jecst.org [jecst.org]
- 18. (491a) Diamond ATR-FTIR for in Situ Characterization of SEI Formation at the Lithium Metal Interface | AIChE [proceedings.aiche.org]
- 19. researchgate.net [researchgate.net]
- 20. Revealing SEI Formation and Evolution at the Li Anode/Liquid Electrolyte Interface in Li-ion Batteries by in situ Fourier Transform Infrared Spectroscopy [dspace.mit.edu]
- 21. researchgate.net [researchgate.net]
- 22. docs.nrel.gov [docs.nrel.gov]
- 23. qianggroup.com [qianggroup.com]
Application Notes and Protocols for Stabilizing Ni-Rich Cathodes with Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFP)
Introduction: The Challenge with High-Energy Ni-Rich Cathodes
Nickel-rich layered oxides (LiNixCoyMnzO2, x ≥ 0.8), or NCMs, are at the forefront of cathode materials for next-generation lithium-ion batteries, promising higher energy densities essential for applications like electric vehicles.[1] However, their high nickel content, while boosting capacity, introduces significant material instability, particularly when charging to high voltages (>4.3 V vs. Li/Li⁺).[2] These instabilities manifest as:
-
Aggressive Interfacial Reactions: The highly oxidative state of Ni⁴⁺ in the delithiated cathode catalytically decomposes conventional carbonate-based electrolytes.[3][4]
-
Transition Metal (TM) Dissolution: Acidic species like hydrogen fluoride (HF), formed from the reaction of trace moisture with the LiPF₆ salt, attack the cathode, leading to the dissolution of Ni, Co, and Mn ions.[5][6] These dissolved ions migrate and deposit on the anode, poisoning the solid-electrolyte interphase (SEI) and accelerating capacity fade.
-
Structural Degradation: The continuous electrolyte decomposition and TM dissolution lead to the formation of a resistive, unstable cathode-electrolyte interphase (CEI), phase transitions at the surface, and the propagation of microcracks within the cathode particles, ultimately compromising the battery's lifespan and safety.[7][8]
A proven and cost-effective strategy to mitigate these issues is the incorporation of functional electrolyte additives. These molecules are designed to preferentially react on the cathode surface to form a stable, ionically conductive, and electronically insulating CEI, effectively passivating the reactive surface.[9]
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFP): A Strategic Additive for Cathode Stabilization
This guide details the application of this compound (THFP) as a high-performance electrolyte additive. THFP is a fluorinated organophosphorus compound designed to leverage the synergistic benefits of a readily oxidizable phosphite core and the stability imparted by its highly fluorinated hexafluoroisopropyl groups.
Proposed Mechanism of Action
The efficacy of THFP is rooted in its electrochemical properties, which allow it to build a robust protective layer on the Ni-rich cathode before the bulk electrolyte begins to decompose. The proposed mechanism involves several key steps, analogous to the well-documented behavior of similar phosphite additives like Tris(trimethylsilyl) phosphite (TMSP) and Tris(2,2,2-trifluoroethyl) phosphite (TTFP).[10][11][12]
-
Preferential Oxidation: THFP possesses a lower oxidation potential than the carbonate electrolyte solvents (e.g., EC, EMC).[12][13] During the initial charging cycles, THFP molecules are preferentially oxidized on the high-potential surface of the Ni-rich cathode.
-
CEI Formation: The oxidation of the phosphite (P(III)) center to a phosphate (P(V)) species initiates the formation of a thin, uniform, and stable CEI.[11][14] This layer is rich in phosphorus and fluorine, incorporating species like lithium fluorophosphates and stable organophosphate polymers.
-
Surface Passivation and HF Scavenging: The newly formed CEI acts as a physical barrier, preventing direct contact between the highly reactive cathode surface and the electrolyte, thus suppressing continuous solvent oxidation.[10][15] Furthermore, phosphite additives are known to be highly effective at scavenging HF from the electrolyte, converting the corrosive acid into stable, harmless compounds.[12] This neutralization effect is critical for preventing TM dissolution.[15]
The overall process results in a stabilized interface that allows for efficient Li⁺ transport while blocking detrimental electron transfer and chemical attacks, significantly enhancing the long-term cycling stability and safety of the battery.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of THFP as an electrolyte additive. All procedures involving electrolytes and cell components should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials and Equipment
| Category | Item | Recommended Specifications |
| Chemicals | Battery-grade Electrolyte Solvents | Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) |
| Lithium Salt | Lithium Hexafluorophosphate (LiPF₆) | |
| Additive | This compound (THFP) , ≥98% | |
| Electrodes | Ni-Rich Cathode | e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) coated on Al foil |
| Anode | Lithium metal foil, battery grade | |
| Cell Components | Separator | Microporous Celgard 2325 or similar |
| Cell Hardware | CR2032 coin cell cases, spacers, wave springs | |
| Equipment | Glovebox | Argon-filled, <0.5 ppm H₂O, O₂ |
| Pipettes & Balances | Precision micropipettes and analytical balance (±0.1 mg) | |
| Electrode Punch | 14-16 mm diameter circular punch | |
| Coin Cell Crimper | For CR2032 cells | |
| Battery Cycler | Multi-channel galvanostatic cycler (e.g., MACCOR, Arbin) |
Protocol 1: Electrolyte Formulation
Causality: Preparing a baseline electrolyte is crucial for establishing a control group, allowing for the direct and unambiguous assessment of THFP's impact. The additive concentration is chosen based on typical effective ranges for similar compounds.[7][16]
| Electrolyte ID | LiPF₆ Conc. (M) | EC:EMC (v/v) | THFP (wt%) |
| Baseline | 1.0 | 3:7 | 0 |
| THFP-1.0 | 1.0 | 3:7 | 1.0 |
Procedure:
-
Solvent Preparation: In the glovebox, prepare the EC:EMC (3:7 by volume) solvent mixture in a clean, dry glass bottle.
-
Salt Dissolution: Slowly add the required amount of LiPF₆ to the solvent mixture while stirring with a magnetic stir bar until fully dissolved. This is the Baseline electrolyte.
-
Additive Incorporation: To a separate, tared bottle containing a known mass of the Baseline electrolyte, add the calculated mass of THFP to achieve a 1.0 wt% concentration.
-
Homogenization: Stir the THFP-1.0 electrolyte for at least 4 hours to ensure the additive is completely dissolved and the solution is homogeneous.
-
Storage: Store both electrolytes in sealed bottles inside the glovebox.
Protocol 2: CR2032 Coin Cell Assembly (Ni-Rich Cathode // Li Metal)
Causality: A half-cell configuration using a lithium metal anode allows for the direct study of the cathode's performance and the effectiveness of the CEI formed by THFP, without confounding effects from an anode SEI.
Step-by-Step Procedure:
-
Electrode Preparation: Punch circular electrodes from the NCM811 cathode sheet (e.g., 15 mm diameter) and Li metal foil (e.g., 16 mm diameter).
-
Cathode Drying: Place the punched cathodes in a vacuum oven at ~120°C for at least 12 hours to remove any residual moisture. Transfer to the glovebox while hot.
-
Cell Stacking: Place the bottom cap of a CR2032 cell in the assembly die. Sequentially stack a spacer, the dried NCM cathode (active side up), and a separator (e.g., 19 mm diameter).
-
Electrolyte Addition: Dispense a controlled amount of electrolyte (Baseline or THFP-1.0, ~40 µL) onto the separator, ensuring it is fully wetted.
-
Anode Placement: Carefully place the Li metal anode onto the wet separator, followed by a wave spring.
-
Sealing: Place the top cap and crimp the coin cell using an electric or manual crimper to the manufacturer's specified pressure.
-
Resting: Let the assembled cells rest for at least 12 hours at room temperature to ensure complete electrolyte wetting of the electrode pores.
Protocol 3: Electrochemical Evaluation
Causality: This multi-stage testing protocol is designed to first form a stable CEI at a low rate, then evaluate its robustness under demanding long-term cycling and high-rate conditions.[17]
| Parameter | Formation Cycles | Long-Term Cycling | Rate Capability |
| Voltage Window | 3.0 - 4.3 V | 3.0 - 4.3 V (or 4.5 V) | 3.0 - 4.3 V |
| Temperature | 25 °C | 25 °C or 45 °C | 25 °C |
| Charge/Discharge Rate | C/10 for 2 cycles | C/2 or 1C | C/10, C/5, C/2, 1C, 2C, 5C, C/10 |
| Number of Cycles | 2 | 200 - 500 | 5 cycles at each rate |
| (Note: 1C is defined as the current required to fully discharge the cathode's theoretical capacity in one hour.) |
Validation and Characterization
To confirm that THFP is performing its intended function, electrochemical data must be correlated with physical and chemical analysis of the cell components.
Analysis of Electrochemical Performance
-
Capacity Retention: The primary indicator of stability. Plot discharge capacity vs. cycle number. Cells with THFP are expected to show significantly higher capacity retention over hundreds of cycles.
-
Coulombic Efficiency (CE): CE (Discharge Capacity / Charge Capacity) should be higher and more stable for the THFP cells, ideally approaching 100%, indicating fewer parasitic side reactions.
-
Voltage Profiles & dQ/dV Analysis: Compare the charge/discharge curves. A lower increase in voltage hysteresis and more stable peaks in the differential capacity (dQ/dV) plot for THFP cells suggest lower impedance growth and better structural integrity.
Post-Mortem Analysis
After cycling, cells should be carefully disassembled in the glovebox for analysis.
-
X-ray Photoelectron Spectroscopy (XPS): This is the most critical technique for analyzing the CEI.[18][19] After carefully rinsing the cycled cathode with a solvent like dimethyl carbonate (DMC), XPS analysis of the P 2p, F 1s, C 1s, and O 1s spectra can identify the chemical components of the CEI. The presence of P-O bonds from phosphates and C-F bonds from the additive's ligands confirms the participation of THFP in CEI formation.[20][21]
-
Scanning/Transmission Electron Microscopy (SEM/TEM): Imaging of the cycled cathode particles can reveal the morphology of the CEI.[7] A thinner, more uniform layer is expected for THFP cells compared to the thicker, irregular layer in baseline cells. SEM can also be used to visualize the suppression of microcracks in the cathode particles.
-
Inductively Coupled Plasma (ICP-MS/OES): To quantify the suppression of TM dissolution, the Li metal anode can be harvested, dissolved in dilute acid, and analyzed for Ni, Co, and Mn content. A significantly lower concentration of these metals in the THFP cells provides direct evidence of cathode stabilization.
Expected Results and Data Summary
| Performance Metric | Baseline Electrolyte | THFP-1.0 Electrolyte | Rationale |
| Capacity Retention (200 cycles @1C) | 50 - 70% | >85% | Stable CEI prevents active material loss and electrolyte decomposition.[7] |
| Avg. Coulombic Efficiency | 99.0 - 99.5% | >99.8% | Reduced parasitic reactions at the cathode interface. |
| Rate Capability (Capacity @ 5C) | Low, significant fade | Significantly higher | Thinner, more Li⁺-conductive CEI reduces interfacial impedance.[15] |
| TM Deposition on Anode (Post-cycling) | High | Significantly Reduced | CEI and HF scavenging prevent TM ions from leaching from the cathode.[5][10] |
Conclusion
The application of this compound (THFP) as an electrolyte additive presents a highly effective strategy for overcoming the inherent instability of Ni-rich cathodes. Through its ability to form a thin, robust, and fluorinated CEI, THFP passivates the reactive cathode surface, scavenges corrosive HF, and suppresses the dissolution of transition metals. The protocols outlined in this guide provide a comprehensive framework for researchers to prepare, test, and validate the performance enhancements offered by THFP, paving the way for the development of more durable and higher-energy lithium-ion batteries.
References
- 1. mdpi.com [mdpi.com]
- 2. Tailoring electrolyte enables high-voltage Ni-rich NCM cathode against aggressive cathode chemistries for Li-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppressing transition metal dissolution and deposition in lithium-ion batteries using oxide solid electrolyte coated polymer separator [cpb.iphy.ac.cn]
- 6. Suppressing transition metal dissolution and deposition in lithium-ion batteries using oxide solid electrolyte coated polymer separator [cpb.iphy.ac.cn]
- 7. echemmat.com [echemmat.com]
- 8. Enhancing the stability and performance of Ni-rich cathode materials through Ta doping: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A phosphite derivative with stronger HF elimination ability as an additive for Li-rich based lithium-ion batteries at elevated temperatures - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00326H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Optimal Amount of Lithium Difluorophosphate as an Additive for Si-Dominant Anodes in an Application-Oriented Setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnnl.gov [pnnl.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite in Transition Metal Catalysis
Introduction: Unveiling the Potential of a Unique Phosphite Ligand
In the landscape of transition metal catalysis, the design and selection of ligands are of paramount importance, directly influencing the catalyst's activity, selectivity, and stability. Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, [(CF₃)₂CHO]₃P, has emerged as a ligand of significant interest due to its distinct electronic and steric properties. The presence of six trifluoromethyl groups imparts strong electron-withdrawing character, making it a weakly σ-donating and a potent π-accepting ligand.[1][2] This electronic profile can profoundly modulate the electron density at the metal center, thereby influencing the elementary steps of a catalytic cycle.
Furthermore, the bulky hexafluoroisopropyl groups create a sterically hindered environment around the phosphorus atom. This steric demand plays a crucial role in controlling the coordination number and geometry of the metal complex, which in turn can dictate the regioselectivity and stereoselectivity of the catalytic transformation. These attributes make this compound a compelling candidate for a range of catalytic applications, most notably in rhodium-catalyzed hydroformylation.
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in transition metal catalysis, with a focus on providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the reaction of the corresponding lithium alkoxide with phosphorus trichloride.[1][2] This protocol details a reliable method for its preparation in a laboratory setting.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether
-
Standard Schlenk line equipment
-
Dry ice/acetone bath
Procedure:
-
Preparation of Lithium Hexafluoroisopropoxide:
-
In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 1,1,1,3,3,3-hexafluoro-2-propanol (e.g., 10.0 g, 59.5 mmol) in anhydrous diethyl ether (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (e.g., 23.8 mL of a 2.5 M solution in hexanes, 59.5 mmol) dropwise via a syringe to the stirred solution. A white precipitate of lithium hexafluoroisopropoxide will form.
-
Allow the suspension to stir at -78 °C for 1 hour.
-
-
Reaction with Phosphorus Trichloride:
-
In a separate flame-dried Schlenk flask, prepare a solution of phosphorus trichloride (e.g., 2.72 g, 19.8 mmol) in anhydrous diethyl ether (20 mL).
-
Slowly add the PCl₃ solution dropwise to the cold (-78 °C) suspension of lithium hexafluoroisopropoxide over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
The reaction mixture will be a suspension of lithium chloride in a solution of the product. Filter the mixture through a cannula or a filter frit under an inert atmosphere to remove the LiCl precipitate.
-
Wash the precipitate with small portions of anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
-
Characterization: The product can be characterized by multinuclear NMR spectroscopy. The ³¹P NMR spectrum should show a singlet at approximately 140 ppm. ¹H and ¹⁹F NMR spectra will also confirm the structure.
Application in Rhodium-Catalyzed Hydroformylation
The strong π-accepting nature of this compound makes it an excellent ligand for rhodium-catalyzed hydroformylation. This property facilitates the dissociation of a CO ligand from the rhodium center, a key step in the catalytic cycle, which can lead to higher catalytic activity.
In-situ Catalyst Preparation
For many applications, the active catalyst can be conveniently prepared in situ from a suitable rhodium precursor and the phosphite ligand. A common and effective precursor is dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂].
Diagram of In-situ Catalyst Formation:
Caption: In-situ formation of the active rhodium-phosphite catalyst.
Experimental Protocol: In-situ Preparation of the Rhodium-Phosphite Catalyst and Hydroformylation of 1-Octene
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]
-
This compound
-
1-Octene
-
Anhydrous toluene (or another suitable solvent)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve
-
Syngas (a mixture of CO and H₂)
Procedure:
-
Catalyst Preparation and Reaction Setup:
-
In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with dicarbonyl(acetylacetonato)rhodium(I) (e.g., 5.0 mg, 0.019 mmol).
-
Add the desired amount of this compound. The ligand-to-rhodium ratio is a critical parameter to optimize, typically ranging from 4:1 to 20:1. For initial studies, a 10:1 ratio is recommended (e.g., 101 mg, 0.19 mmol).
-
Add anhydrous toluene (e.g., 20 mL) and 1-octene (e.g., 2.13 g, 19.0 mmol).
-
Seal the glass liner inside the autoclave.
-
-
Hydroformylation Reaction:
-
Purge the autoclave several times with syngas (1:1 CO/H₂).
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the regioselectivity of the aldehyde products (nonanal and 2-methyloctanal).
-
-
Work-up and Analysis:
-
After the reaction is complete (or has reached the desired conversion), cool the autoclave to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed directly by GC and GC-MS to determine the yield and the linear-to-branched (l:b) ratio of the aldehyde products.
-
Table 1: Representative Data for Hydroformylation of 1-Octene
| Entry | Ligand:Rh Ratio | Temperature (°C) | Pressure (bar CO/H₂) | Conversion (%) | l:b Ratio |
| 1 | 10:1 | 80 | 20 (1:1) | >95 | ~2-3:1 |
| 2 | 20:1 | 80 | 20 (1:1) | >95 | ~3-4:1 |
| 3 | 10:1 | 100 | 20 (1:1) | >99 | ~2:1 |
| 4 | 10:1 | 80 | 40 (1:1) | >99 | ~2.5:1 |
Note: The data presented are illustrative and actual results may vary depending on the specific reaction conditions and purity of reagents.
Mechanistic Considerations
The catalytic cycle for rhodium-catalyzed hydroformylation is well-established. The use of the electron-poor this compound ligand can influence the relative rates of the elementary steps.
Diagram of the Hydroformylation Catalytic Cycle:
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
The strong π-acidity of the hexafluoroisopropyl phosphite ligand stabilizes the rhodium center in lower oxidation states and can increase the rate of CO dissociation from the trigonal bipyramidal intermediate, thereby accelerating the overall catalytic turnover. The steric bulk of the ligand can also influence the regioselectivity by disfavoring the formation of the bulkier branched alkyl-rhodium intermediate.
Characterization of the Metal-Ligand Complex
³¹P NMR spectroscopy is an indispensable tool for characterizing the formation and behavior of the rhodium-phosphite complex in solution.[3] The coordination of the phosphite ligand to the rhodium center results in a characteristic downfield shift of the ³¹P NMR signal and the appearance of a doublet due to coupling with the ¹⁰³Rh nucleus (I = 1/2, 100% abundance).
Expected ³¹P NMR Data:
-
Free Ligand: A singlet at approximately 140 ppm.
-
Rh-coordinated Ligand: A doublet with a chemical shift typically in the range of 120-130 ppm and a ¹J(Rh-P) coupling constant of approximately 200-300 Hz. The exact chemical shift and coupling constant will depend on the specific rhodium species in solution.
Conclusion and Future Outlook
This compound is a valuable ligand in transition metal catalysis, particularly for rhodium-catalyzed hydroformylation. Its unique electronic and steric properties offer opportunities to achieve high catalytic activity and to tune the selectivity of the reaction. The protocols provided herein offer a practical guide for the synthesis of the ligand and its application in a representative catalytic transformation.
Future research in this area may focus on the development of chiral analogues of this ligand for asymmetric catalysis, as well as its application in other catalytic reactions where electron-poor ligands are beneficial, such as hydrocyanation and polymerization. The principles and protocols outlined in this guide provide a solid foundation for further exploration of the rich chemistry enabled by this fascinating ligand.
References
"hydroformylation of olefins using rhodium and Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite"
Topic: Hydroformylation of Olefins using Rhodium and Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
I. Introduction: A Paradigm Shift in Hydroformylation through Ligand Design
The hydroformylation of olefins, or the "oxo" process, stands as a cornerstone of industrial organic synthesis, enabling the atom-economical production of aldehydes from readily available alkenes and syngas (a mixture of carbon monoxide and hydrogen). The regioselectivity of this reaction, affording either linear or branched aldehydes, is of paramount importance and is predominantly controlled by the catalyst system. While rhodium has long been recognized for its high catalytic activity under mild conditions, the strategic selection of ligands is crucial for tuning its performance.
This guide delves into the application of a specialized phosphite ligand, this compound, in rhodium-catalyzed hydroformylation. The unique electronic properties of this ligand, characterized by its strong π-acceptor nature and steric bulk, offer distinct advantages in modulating catalytic activity and selectivity.[1][2] We will explore the mechanistic underpinnings of this catalyst system and provide detailed protocols for its application, with a focus on the hydroformylation of the model long-chain olefin, 1-octene.
II. The Catalyst System: Unveiling the Synergy of Rhodium and Fluorinated Phosphite
The catalytic prowess of the rhodium-Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite system stems from the ligand's distinct electronic and steric attributes.
Electronic Effects: The presence of eighteen fluorine atoms in the ligand's structure creates a highly electron-withdrawing environment. This makes this compound a strong π-acceptor ligand.[1] In the context of the rhodium catalyst, this strong π-acidity facilitates the back-donation from the metal's d-orbitals to the ligand's empty σ*-orbitals. This electronic interplay weakens the Rh-CO bond, promoting CO dissociation, a key step in the catalytic cycle.[3]
Steric Influence: The bulky hexafluoroisopropyl groups impart significant steric hindrance around the phosphorus atom.[1] This steric bulk influences the coordination sphere of the rhodium center, favoring the formation of less sterically hindered intermediates, which in turn can influence the regioselectivity of the hydroformylation reaction.
Diagram: The Catalytic Cycle
Caption: A simplified representation of the generally accepted Heck and Breslow mechanism for rhodium-catalyzed hydroformylation.
III. Experimental Protocols
A. Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)2] | 98% | Sigma-Aldrich | 14024-50-1 |
| This compound | 98% | Sigma-Aldrich | 66470-81-3 |
| 1-Octene | ≥98% | Sigma-Aldrich | 111-66-0 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Syngas (1:1 CO/H2) | High Purity | Airgas | - |
| Dodecane (Internal Standard) | ≥99% | Sigma-Aldrich | 112-40-3 |
Safety Precautions:
-
Rhodium Compounds: Handle rhodium compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4][5][6][7][8]
-
Syngas (CO/H2): Carbon monoxide is highly toxic and flammable. Hydrogen is extremely flammable. All operations involving syngas must be conducted in a well-ventilated area, away from ignition sources, and using a properly maintained high-pressure reactor and gas handling system.[5] A carbon monoxide detector is highly recommended.
-
This compound: This compound is an irritant. Avoid contact with skin and eyes.[2]
B. In Situ Catalyst Preparation
The active catalyst is typically prepared in situ from a stable rhodium precursor and the phosphite ligand.
Procedure:
-
In a nitrogen-filled glovebox, weigh Rh(acac)(CO)2 (2.6 mg, 0.01 mmol) into a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Add 5 mL of anhydrous toluene to the flask and stir until the rhodium precursor is fully dissolved.
-
In a separate vial, dissolve this compound (21.3 mg, 0.04 mmol) in 5 mL of anhydrous toluene.
-
Using a syringe, slowly add the ligand solution to the stirring rhodium precursor solution.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete ligand exchange and formation of the active catalytic species.
C. Hydroformylation of 1-Octene
Experimental Workflow:
Caption: A schematic overview of the experimental workflow for the hydroformylation of 1-octene.
Detailed Protocol:
-
Reactor Setup:
-
To the freshly prepared catalyst solution in the Schlenk flask, add 1-octene (1.12 g, 10 mmol) and dodecane (0.17 g, 1 mmol) as an internal standard.
-
Transfer the entire mixture via cannula to a high-pressure autoclave reactor that has been previously purged with nitrogen.
-
-
Reaction Execution:
-
Seal the autoclave and purge it three times with syngas (1:1 CO/H2).
-
Pressurize the reactor to 20 bar with syngas.
-
Begin vigorous stirring and heat the reactor to 80 °C.
-
Maintain the reaction at this temperature and pressure for 4 hours. The progress of the reaction can be monitored by the pressure drop in the reactor.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess syngas in a fume hood.
-
Open the reactor and take an aliquot of the reaction mixture.
-
Dilute the aliquot with dichloromethane and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 1-octene and the selectivity for the different aldehyde isomers (nonanal and 2-methyloctanal).[9][10][11][12]
-
D. Data Analysis and Interpretation
The primary products of the hydroformylation of 1-octene are nonanal (the linear aldehyde) and 2-methyloctanal (the branched aldehyde).[12]
Calculations:
-
Conversion (%) : [(Initial moles of 1-octene - Final moles of 1-octene) / Initial moles of 1-octene] * 100
-
Selectivity for Nonanal (%) : [Moles of nonanal / (Moles of nonanal + Moles of 2-methyloctanal)] * 100
-
Turnover Number (TON) : Moles of product / Moles of Rh catalyst
-
Turnover Frequency (TOF) : TON / Reaction time (h)
Expected Results:
The use of the sterically demanding and electron-withdrawing this compound ligand is expected to favor the formation of the linear aldehyde (nonanal) due to steric control in the hydride migration step. High conversions and good to excellent regioselectivity for the linear product are anticipated under the specified conditions.
| Parameter | Expected Value |
| 1-Octene Conversion | >95% |
| Nonanal Selectivity | 80-95% |
| TON | ~1000 |
| TOF | ~250 h⁻¹ |
IV. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and deoxygenated. Prepare the catalyst in situ immediately before use. |
| Insufficient temperature or pressure | Verify the reactor's temperature and pressure gauges. Increase temperature or pressure within safe operating limits. | |
| Low Regioselectivity | Ligand degradation | Phosphite ligands can be susceptible to hydrolysis. Ensure anhydrous conditions. |
| Incorrect ligand-to-metal ratio | Optimize the ligand-to-rhodium ratio. A higher ratio often favors linear aldehyde formation. | |
| Formation of Byproducts (e.g., octane, isomerized olefins) | Hydrogenation side reaction | Lower the reaction temperature or H2 partial pressure. |
| Isomerization of the starting olefin | This is a common side reaction. Lowering the reaction temperature can sometimes suppress isomerization. |
V. Conclusion
The rhodium-catalyzed hydroformylation of olefins utilizing this compound as a ligand presents a highly efficient and selective method for the synthesis of linear aldehydes. The unique electronic and steric properties of this fluorinated phosphite ligand play a crucial role in achieving high catalytic activity and directing the regioselectivity of the reaction. The protocols outlined in this guide provide a robust starting point for researchers in academia and industry to explore the potential of this advanced catalyst system for various synthetic applications.
VI. References
-
This compound, 98%. Scientific Laboratory Supplies. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
HAZARD DATA SHEET – RHODIUM. BASE METALS REFINERY. --INVALID-LINK--
-
Rhodium SDS, 7440-16-6 Safety Data Sheets. ECHEMI. --INVALID-LINK--
-
Rhodium on Carbon - Safety Data Sheet. --INVALID-LINK--
-
Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Rhodium - Safety Data Sheet. ChemicalBook. --INVALID-LINK--
-
Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J. --INVALID-LINK--
-
Hydroformylation of 1-octene using rhodium–phosphite catalyst in a thermomorphic solvent system | Request PDF. ResearchGate. --INVALID-LINK--
-
RHODIUM CAS NO 7440-16-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. --INVALID-LINK--
-
Influence of P‐ligands in Rh‐catalyzed hydroformylation of 1‐octene... ResearchGate. --INVALID-LINK--
-
Rhodium-catalysed hydroformylation of 1-octene using aryl and ferrocenyl Schiff base-derived ligands. ResearchGate. --INVALID-LINK--
-
This compound. Chongqing Chemdad Co. ,Ltd. --INVALID-LINK--
-
An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. PMC - NIH. --INVALID-LINK--
-
A Combined Bio-Chemical Synthesis Route for 1-Octene Sheds Light on Rhamnolipid Structure. MDPI. --INVALID-LINK--
-
This compound, 1 X 1 g (405957-1G). Alkali Scientific. --INVALID-LINK--
-
Continuous rhodium-catalyzed hydroformylation of 1-octene with polyhedral oligomeric silsesquioxanes (POSS) enlarged triphenylphosphine. TUE Research portal - Eindhoven University of Technology. --INVALID-LINK--
-
Rhodium. Organic Syntheses Procedure. --INVALID-LINK--
-
Reaction scheme for the hydroformylation of 1-octene (1a), with the two... ResearchGate. --INVALID-LINK--
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound 98 66470-81-3 [sigmaaldrich.com]
- 4. implats.co.za [implats.co.za]
- 5. echemi.com [echemi.com]
- 6. colonialmetals.com [colonialmetals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Revolutionizing Oligonucleotide Synthesis: An In-Depth Guide to the Use of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of synthetic biology and nucleic acid therapeutics, the demand for high-purity, custom oligonucleotides is insatiable. The fidelity of every coupling step in solid-phase synthesis is paramount, directly impacting the yield and biological activity of the final product. This comprehensive guide delves into the application of a specialized phosphitylating reagent, Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, offering a powerful alternative to conventional phosphoramidite chemistry for the synthesis of oligonucleotides.
This document provides an in-depth exploration of the underlying chemistry, detailed protocols for the preparation and use of the resulting phosphitylated nucleosides, and a critical analysis of the advantages conferred by the unique properties of the hexafluoroisopropyl protecting groups.
The Chemical Advantage: Understanding the Role of Hexafluoroisopropyl Groups
This compound, with the chemical formula [(CF₃)₂CHO]₃P, is a highly reactive phosphitylating agent.[1] Its utility in oligonucleotide synthesis stems from its reaction with nucleosides to form deoxyribonucleoside 3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphites.[2] These intermediates serve as the monomeric building blocks for chain elongation.
The key to the efficacy of this reagent lies in the electron-withdrawing nature of the two trifluoromethyl groups on the isopropyl moiety. This steric and electronic influence imparts several advantageous properties:
-
Enhanced Stability of Intermediates: The resulting phosphite intermediates exhibit notable stability, a critical factor for consistent performance in automated synthesis.
-
Facile Leaving Group Departure: During the coupling reaction, the hexafluoroisopropoxy group acts as an excellent leaving group, promoting a rapid and efficient formation of the internucleotide phosphite triester linkage.
-
Alternative to Amine-Based Chemistry: This approach circumvents the use of diisopropylamine, which is a component of standard phosphoramidites, offering a different reactivity profile and potential for reduced side reactions.
The use of this compound aligns with the principles of H-phosphonate chemistry, where the oxidation of the phosphite backbone to the more stable phosphate can be performed in a single step at the culmination of the synthesis.[3][4] This contrasts with the per-cycle oxidation required in the standard phosphoramidite method.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66470-81-3[1] |
| Molecular Formula | C₉H₃F₁₈O₃P[6] |
| Molecular Weight | 532.06 g/mol [6] |
| Appearance | Liquid[1] |
| Boiling Point | 130 °C[1] |
| Density | 1.69 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.300[1] |
Mechanism of Action: A Departure from Conventional Phosphoramidites
The synthesis of oligonucleotides using this methodology involves a two-stage process: first, the in-situ preparation of the activated nucleoside monomer, followed by its use in solid-phase synthesis.
In-Situ Preparation of Deoxyribonucleoside 3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphites
The reaction of a 5'-protected nucleoside with this compound results in the displacement of one of the hexafluoroisopropoxy groups to form a disubstituted phosphite. This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a mild base. The resulting deoxyribonucleoside 3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is the key intermediate for the subsequent coupling reactions.
Caption: Phosphitylation of a 5'-protected nucleoside.
Solid-Phase Oligonucleotide Synthesis Cycle
The resulting activated nucleoside is then used in a modified solid-phase synthesis cycle. The fundamental steps of detritylation, coupling, and capping remain conceptually similar to the standard phosphoramidite method. However, the key difference lies in the coupling step and the deferred oxidation.
Caption: Modified solid-phase synthesis cycle.
Detailed Application Protocols
The following protocols provide a framework for the utilization of this compound in oligonucleotide synthesis. Note: All procedures must be carried out under anhydrous conditions using anhydrous solvents and reagents, and under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: In-Situ Preparation of Deoxyribonucleoside 3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
This protocol is adapted from the general principles of phosphitylation chemistry.
Materials:
-
5'-O-DMT protected deoxyribonucleoside (e.g., 5'-O-DMT-thymidine)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the 5'-O-DMT protected deoxyribonucleoside (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2 equivalents). Subsequently, add this compound (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 0.5% triethylamine to yield the pure deoxyribonucleoside 3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite as a white foam.
-
Storage: The purified product should be stored under an inert atmosphere at -20°C.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps in an automated DNA synthesizer using the prepared activated nucleosides.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Deoxyribonucleoside 3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite monomers in anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Capping solution (e.g., Acetic anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
Synthesis Cycle:
-
Deblocking: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The deoxyribonucleoside 3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite monomer and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction forms a phosphite triester linkage. Coupling times may need to be optimized but are generally rapid.
-
Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated using the capping solution to prevent the formation of deletion mutations. The support is then washed with anhydrous acetonitrile.
-
Cycle Repetition: The deblocking, coupling, and capping steps are repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.
-
Final Oxidation: After the final coupling and capping steps, the phosphite triester backbone is oxidized to the stable phosphate triester by flushing the column with the oxidizing solution.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) are removed by treatment with concentrated aqueous ammonia at elevated temperature.
-
Purification: The crude oligonucleotide is purified by standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Trustworthiness and Self-Validation: Ensuring High-Fidelity Synthesis
The robustness of this method is ensured by several intrinsic factors and quality control checkpoints:
-
High Coupling Efficiency: The reactive nature of the bis(hexafluoroisopropyl) phosphite intermediate, combined with an effective activator, is expected to lead to high coupling efficiencies, which can be monitored in real-time by trityl cation release assays on automated synthesizers.
-
Stability of Monomers: The enhanced stability of the phosphitylated nucleosides contributes to fewer side reactions and a more consistent synthesis outcome.
-
Final Product Analysis: The purity and identity of the final oligonucleotide should be rigorously verified by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC. This provides ultimate validation of the synthesis fidelity.
Authoritative Grounding and Concluding Remarks
The use of this compound for the preparation of novel phosphonylating agents represents a significant, albeit less common, approach in the field of oligonucleotide synthesis.[1] The resulting deoxyribonucleoside 3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl)phosphites have been identified as key intermediates for the synthesis of antisense oligodeoxyribonucleotide analogues. This methodology offers a valuable alternative to the standard phosphoramidite and H-phosphonate chemistries, potentially providing advantages in terms of monomer stability and reaction efficiency.
For researchers and drug development professionals seeking to explore novel synthetic pathways or requiring oligonucleotides with specific modifications where conventional methods may be suboptimal, the approach detailed in this guide warrants serious consideration. As with any synthetic protocol, optimization of reaction conditions for specific nucleosides and sequences is recommended to achieve the highest possible yield and purity.
References
- 1. 三(1,1,1,3,3,3-六氟-2-丙基)亚磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Gene Link: Phosphonate Oligos [genelink.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H3F18O3P | CID 333376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Characterization of Electrolytes Containing Fluorinated Phosphite Additives
Abstract
This technical guide provides a comprehensive framework for the electrochemical characterization of lithium-ion battery electrolytes containing fluorinated phosphite additives. While the impetus for this guide is the emerging interest in compounds such as Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFPP), a review of current scientific literature reveals a primary focus on analogous structures, namely Tris(2,2,2-trifluoroethyl) phosphite (TTFP) and Tris(trimethylsilyl) phosphite (TMSPi). Consequently, this document establishes detailed protocols and theoretical justifications based on the robust data available for these well-studied additives. The methodologies presented herein are directly applicable to the investigation of THFPP and other novel fluorinated phosphites, providing researchers, scientists, and drug development professionals with a validated roadmap for performance evaluation. This guide will delve into the causal relationships behind experimental design, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction: The Role of Fluorinated Phosphites in High-Voltage Electrolytes
The advancement of high-energy-density lithium-ion batteries is intrinsically linked to the development of electrolytes capable of withstanding high operating voltages (>4.3 V vs. Li/Li⁺). At these potentials, conventional carbonate-based electrolytes undergo oxidative decomposition at the cathode surface, leading to capacity fade and reduced cycle life. Fluorinated phosphite additives have emerged as a promising solution to this challenge. These compounds are designed to be preferentially oxidized on the cathode surface, forming a stable and ionically conductive cathode electrolyte interphase (CEI). This protective layer mitigates further electrolyte degradation, thereby enhancing the stability and performance of high-voltage lithium-ion batteries.[1][2][3][4][5][6][7][8]
The mechanism of action for these additives is rooted in their electronic structure. The phosphorus (III) center in the phosphite molecule is readily oxidized to phosphorus (V). The presence of electron-withdrawing fluorine atoms in the alkyl chains can modulate the oxidation potential of the additive, allowing for the formation of a stable CEI before the onset of bulk electrolyte decomposition.[5]
This guide will provide detailed protocols for three critical electrochemical techniques to evaluate the efficacy of fluorinated phosphite additives:
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window and observe the oxidative decomposition of the additive.
-
Electrochemical Impedance Spectroscopy (EIS): To characterize the properties of the SEI and CEI layers.
-
Galvanostatic Cycling: To assess the long-term cycling performance and coulombic efficiency in full-cell configurations.
Safety and Handling of Fluorinated Phosphite Additives
Fluorinated organic compounds, including phosphite derivatives, require careful handling to minimize health risks.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical splash goggles. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Use chemically resistant gloves. Given the variability in chemical resistance, it is crucial to consult the glove manufacturer's compatibility chart for the specific phosphite additive and solvents being used. Double-gloving is a recommended practice.
-
Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or particularly hazardous operations, a chemical-resistant apron should be worn.
-
Respiratory Protection: All work with fluorinated phosphite additives and the preparation of electrolytes should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
2.2. Storage and Handling
-
Store fluorinated phosphites in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[9]
2.3. Spill and Exposure Procedures
-
Small Spills: In the event of a small spill, alert personnel in the immediate area and restrict access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek prompt medical attention.[9]
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and an electrolyte containing the fluorinated phosphite additive for comparative electrochemical testing.
Materials:
-
Lithium hexafluorophosphate (LiPF₆)
-
Ethylene carbonate (EC)
-
Ethyl methyl carbonate (EMC)
-
Fluorinated phosphite additive (e.g., TTFP, TMSPi, or THFPP)
-
High-purity argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Protocol:
-
Baseline Electrolyte (1 M LiPF₆ in EC:EMC 3:7 by wt.):
-
Inside the glovebox, weigh the appropriate masses of EC and EMC into a clean, dry glass bottle.
-
Slowly add the required mass of LiPF₆ to the solvent mixture while stirring until the salt is fully dissolved.
-
-
Additive-Containing Electrolyte:
-
To a known mass of the baseline electrolyte, add the desired weight percentage (e.g., 1 wt.%) of the fluorinated phosphite additive.
-
Stir the solution until the additive is completely dissolved and the electrolyte is homogeneous.
-
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the electrolyte and to identify the oxidation potential of the fluorinated phosphite additive.
Experimental Setup:
-
Cell: Three-electrode cell (e.g., Swagelok-type)
-
Working Electrode: Glassy carbon or platinum
-
Counter and Reference Electrodes: Lithium metal foil
-
Separator: Glass fiber separator
-
Electrolyte: Baseline or additive-containing electrolyte
-
Potentiostat
Protocol:
-
Assemble the three-electrode cell inside an argon-filled glovebox.
-
Allow the cell to rest for at least one hour to ensure thermal and chemical equilibrium.
-
Set the potential window for the CV scan. A typical range for evaluating oxidative stability is from the open-circuit voltage (OCV) to 6.0 V vs. Li/Li⁺.
-
Set the scan rate. A common scan rate for this purpose is 1 mV/s.
-
Perform the CV scan for at least three cycles to observe the formation of any passivation layers.
Data Interpretation:
-
The onset of a significant increase in anodic current indicates the beginning of oxidative decomposition of the electrolyte or additive.
-
A distinct oxidation peak at a lower potential in the additive-containing electrolyte compared to the baseline suggests that the additive is being preferentially oxidized, a key characteristic for forming a protective CEI.[2][7][10]
Table 1: Typical CV Parameters for Electrolyte Stability Evaluation
| Parameter | Value | Rationale |
| Potential Window | OCV to 6.0 V vs. Li/Li⁺ | To encompass the oxidation potentials of the additive and solvent. |
| Scan Rate | 1 mV/s | Slow enough to observe distinct redox events. |
| Number of Cycles | 3 | To assess the formation and stability of passivation layers. |
Diagram 1: CV Experimental Workflow
Caption: Workflow for CV analysis of electrolytes.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation and properties of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.
Experimental Setup:
-
Cell: Two-electrode coin cell (e.g., 2032-type) with symmetric electrodes (Li||Li or Graphite||Graphite) or a full cell (Graphite||NMC).
-
Electrodes: Lithium metal, graphite, and a high-voltage cathode material (e.g., LiNi₀.₅Mn₁.₅O₄ or LiNi₀.₅Co₀.₂Mn₀.₃O₂).
-
Separator: Polypropylene or polyethylene separator.
-
Electrolyte: Baseline or additive-containing electrolyte.
-
Potentiostat with EIS capability.
Protocol:
-
Assemble the coin cells in an argon-filled glovebox.
-
For full cells, perform a formation cycle (e.g., C/20 for the first cycle) to establish the initial SEI and CEI.
-
Allow the cell to rest at a specific state of charge (SOC), typically 100% or 50%, for several hours to reach equilibrium.
-
Set the EIS parameters:
-
Frequency Range: Typically 1 MHz to 10 mHz.
-
AC Amplitude: 5-10 mV.
-
-
Perform the EIS measurement.
-
Repeat the EIS measurement after a certain number of cycles to monitor the evolution of the interfacial impedance.
Data Interpretation:
-
The Nyquist plot obtained from EIS can be modeled with an equivalent circuit to extract quantitative data on the resistance of the electrolyte (Rₑ), the resistance of the surface films (Rₛₑᵢ/Rₑᵢ), and the charge transfer resistance (R꜀ₜ).
-
A lower and more stable interfacial resistance (Rₛₑᵢ/Rₑᵢ) in the presence of the additive is indicative of a more effective and stable passivation layer.[1][6][11][12][13][14]
Table 2: Typical EIS Parameters for Interfacial Analysis
| Parameter | Value | Rationale |
| Frequency Range | 1 MHz to 10 mHz | To probe processes with different time constants, from bulk electrolyte resistance to diffusion. |
| AC Amplitude | 5-10 mV | Small enough to maintain a pseudo-linear system response. |
| State of Charge | 100% or 50% | To ensure a stable and well-defined electrode potential during measurement. |
Diagram 2: EIS Data Analysis Workflow
Caption: Workflow for analyzing EIS data.
Galvanostatic Cycling
Objective: To evaluate the long-term cycling performance, coulombic efficiency, and rate capability of full cells containing the fluorinated phosphite additive.
Experimental Setup:
-
Cell: Two-electrode coin cell (e.g., 2032-type).
-
Anode: Graphite or lithium metal.
-
Cathode: High-voltage cathode material (e.g., LiNi₀.₅Mn₁.₅O₄ or LiNi₀.₅Co₀.₂Mn₀.₃O₂).
-
Separator: Polypropylene or polyethylene separator.
-
Electrolyte: Baseline or additive-containing electrolyte.
-
Battery cycler.
Protocol:
-
Assemble the coin cells in an argon-filled glovebox.
-
Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles to ensure stable SEI/CEI formation.
-
Cycle the cells at a moderate C-rate (e.g., C/5 or C/3) for an extended number of cycles (e.g., 100-500 cycles) to assess long-term stability.
-
To evaluate rate capability, cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate.
Data Interpretation:
-
Capacity Retention: A higher capacity retention over extended cycling indicates improved stability of the electrode-electrolyte interfaces.
-
Coulombic Efficiency (CE): A higher and more stable CE, ideally approaching 100%, suggests fewer side reactions and a more robust passivation layer.
-
Rate Capability: Superior capacity retention at higher C-rates indicates lower interfacial impedance and faster Li-ion kinetics.
Table 3: Typical Galvanostatic Cycling Parameters
| Parameter | Value | Rationale |
| Formation C-rate | C/20 - C/10 | To allow for the formation of a stable and uniform SEI/CEI. |
| Long-term Cycling C-rate | C/5 - C/3 | A balance between testing duration and practical application relevance. |
| Voltage Window | 3.0 - 4.6 V (for NMC523) | To probe the performance in the high-voltage region where the additive is active. |
| Number of Cycles | 100 - 500+ | To assess the long-term stability and degradation mechanisms. |
Diagram 3: Relationship between Additive Function and Performance Metrics
Caption: How fluorinated phosphites improve battery performance.
Conclusion
The electrochemical characterization of electrolytes containing fluorinated phosphite additives is crucial for the development of next-generation high-voltage lithium-ion batteries. The protocols detailed in this application note provide a robust framework for evaluating the performance of these additives. By systematically applying cyclic voltammetry, electrochemical impedance spectroscopy, and galvanostatic cycling, researchers can gain a comprehensive understanding of the additive's electrochemical stability, its role in forming protective interphases, and its overall impact on cell performance. While specific data for this compound in battery applications is not yet widely available, the methodologies presented here, based on well-studied analogues, offer a clear and reliable path for its investigation and the continued innovation in electrolyte design.
References
- 1. Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.ca [ualberta.ca]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Li-ion Battery Cycling Stability with Phosphite Additives
Welcome to the technical support center for researchers and scientists utilizing phosphite additives to improve the cycling stability of Lithium-ion batteries. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven insights. As Senior Application Scientists, our goal is to not only provide solutions but also to explain the underlying causality, ensuring your experimental choices are informed and effective.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with phosphite additives. Each problem is followed by potential causes and a step-by-step guide to resolution.
Issue 1: Rapid Capacity Fading Despite Using a Phosphite Additive
Question: I've incorporated Tris(trimethylsilyl) phosphite (TMSPi) into my electrolyte, but my high-voltage NMC/graphite cells are still showing significant capacity fade after only 100 cycles. What could be going wrong?
Answer:
Rapid capacity fading in the presence of a phosphite additive can be attributed to several factors, often related to the additive's concentration, its interaction with the electrolyte, or the specific cycling conditions.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Additive Concentration: The concentration of the phosphite additive is critical. Too little may not form a complete protective layer, while too much can lead to increased impedance.
-
Action: Systematically vary the concentration of the phosphite additive. A common starting point is 0.5-2.0 wt%.[1] A study on Tris(trimethylsilyl) phosphite (TMSP) showed good cycle stability with 5 vol.% in a graphite anode at 60℃, achieving 96.1% capacity retention after 70 cycles.[2]
-
Causality: The additive is consumed during the initial cycles to form the protective Cathode Electrolyte Interphase (CEI) and Solid Electrolyte Interphase (SEI). An insufficient amount will result in an incomplete, and thus ineffective, passivation layer.
-
-
Reaction with LiPF₆ Salt: Tris(trimethylsilyl) phosphite (TMSPi) can react with the commonly used LiPF₆ salt at room temperature, especially in an aged electrolyte. This reaction consumes the additive, rendering it unavailable for SEI/CEI formation.[3]
-
Action: Always use a freshly prepared electrolyte containing TMSPi.[3] If the electrolyte has been stored, its efficacy may be compromised.
-
Causality: The reaction between TMSPi and LiPF₆ can lead to the formation of various byproducts, depleting the active additive and potentially introducing undesirable species into the electrolyte.[3][4]
-
-
High-Voltage Instability: While phosphite additives are designed to improve high-voltage performance, extreme voltages can still lead to electrolyte decomposition that overwhelms the protective layer.
-
Action: Re-evaluate your upper cutoff voltage. Consider if it can be slightly lowered without significantly impacting your energy density goals. Compare the cycling stability of cells with and without the additive at different cutoff voltages (e.g., 4.4 V, 4.5 V, 4.6 V).[3]
-
Causality: Phosphite additives work by preferentially oxidizing on the cathode surface to form a protective CEI.[5][6][7] If the voltage is too high, the rate of electrolyte decomposition may exceed the rate at which the additive can repair or maintain this protective layer.
-
Experimental Workflow: Optimizing Additive Concentration
Caption: Workflow for optimizing phosphite additive concentration.
Issue 2: Increased Cell Impedance After Adding a Phosphite Additive
Question: My initial cycling data looks promising in terms of capacity retention, but the cell's internal resistance is higher than the baseline without any additive. Why is this happening and how can I mitigate it?
Answer:
An increase in impedance is a common observation when using film-forming additives. The protective layer formed by the additive, while crucial for stability, can sometimes be ionically resistive.
Potential Causes & Troubleshooting Steps:
-
Thick or Resistive SEI/CEI Layer: The decomposition products of the phosphite additive form the protective layers. The composition and thickness of these layers dictate their ionic conductivity.
-
Action: Investigate synergistic additive combinations. For example, combining Tris(trimethylsilyl) phosphite (TMSPi) with lithium difluoro(oxalato)borate (LiDFOB) has shown to be effective.[8][9] LiDFOB helps form a stable SEI on the anode, while TMSPi forms a protective CEI on the cathode.[9]
-
Causality: A well-formed SEI/CEI should be thick enough to prevent electron tunneling and solvent decomposition but thin enough to allow for efficient Li-ion transport.[10] Some additives may create layers that are too thick or have inherently low ionic conductivity, leading to increased impedance.
-
-
Incomplete Formation Protocol: The initial "formation" cycles are critical for creating a stable and uniform SEI. An inadequate formation protocol can lead to a poorly structured, high-resistance passivation layer.
-
Action: Optimize your formation protocol. This may involve cycling at a very low C-rate (e.g., C/20 or C/25) for the first few cycles at a controlled temperature (e.g., 25°C).
-
Causality: Slow formation rates allow the additive to decompose and deposit more uniformly on the electrode surface, creating a more homogenous and potentially less resistive SEI layer.
-
Characterizing the Interphase: Key Techniques
| Technique | Information Gained | Common Findings with Phosphite Additives |
| Electrochemical Impedance Spectroscopy (EIS) | Measures charge transfer resistance (Rct) and SEI resistance (Rsei).[11] | Effective additives can reduce the growth of impedance during long-term cycling, even if the initial impedance is slightly higher.[1][12] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the chemical composition of the SEI/CEI layers.[10][13] | Phosphite additives contribute to the formation of phosphorus and silicon-containing species in the protective layers.[1][5] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the electrode surface after cycling.[10] | Can reveal a smoother, more uniform surface on electrodes cycled with effective additives, indicating a stable protective film. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the fundamental principles and application of phosphite additives in Li-ion batteries.
Q1: How do phosphite additives fundamentally work to improve cycling stability?
A1: Phosphite additives, such as Tris(trimethylsilyl) phosphite (TMSPi), improve cycling stability primarily by forming protective layers on the surfaces of both the cathode and anode.[14] This is achieved through preferential electrochemical reactions:
-
At the Cathode: The additive has a lower oxidation potential than the electrolyte solvents.[7] During charging to high voltages, it oxidizes first, creating a stable Cathode Electrolyte Interphase (CEI).[3][5] This CEI layer physically blocks the electrolyte from reaching the highly reactive cathode surface, preventing continuous oxidative decomposition of the electrolyte.[4]
-
At the Anode: Similarly, the additive can be reduced at a higher potential than the electrolyte solvents, contributing to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode.[1]
This dual-protection mechanism suppresses parasitic side reactions, reduces gas generation, and minimizes the loss of active lithium, all of which contribute to longer cycle life and improved capacity retention.[15]
Mechanism of CEI Formation with Phosphite Additives
Caption: Mechanism of phosphite additive action at the cathode.
Q2: Are phosphite additives effective at elevated temperatures?
A2: Yes, phosphite additives are particularly effective at improving the cycling performance of Li-ion batteries at elevated temperatures (e.g., 55-60°C).[2][8] High temperatures accelerate the rate of electrolyte decomposition and other parasitic reactions. The robust CEI and SEI layers formed by additives like TMSP are crucial in passivating the electrode surfaces and mitigating this accelerated degradation, leading to significantly improved capacity retention and thermal stability.[2][8]
Q3: Can I combine phosphite additives with other types of additives?
A3: Absolutely. In fact, using a combination of additives often yields synergistic effects that surpass the performance of any single additive.[15] For instance, combining a phosphite additive (like TMSPi for cathode protection) with a sultone-based additive (like prop-1-ene-1,3-sultone for SEI formation) or a borate-based additive (like LiDFOB) can provide comprehensive protection for both electrodes.[8][15][16] This multi-additive approach allows for the formation of a more robust and multi-functional SEI/CEI, addressing various degradation mechanisms simultaneously.[14]
Q4: What are the key characterization techniques to verify the effectiveness of a phosphite additive?
A4: A multi-faceted characterization approach is essential:
-
Electrochemical Cycling: Long-term galvanostatic cycling is the ultimate test of performance, measuring capacity retention and coulombic efficiency over hundreds of cycles.[15]
-
Electrochemical Impedance Spectroscopy (EIS): Performed periodically during cycling, EIS tracks the evolution of cell impedance, providing insight into the resistance of the SEI/CEI layers and charge transfer kinetics.[11][12]
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is crucial for analyzing the chemical composition of the SEI and CEI layers formed on the electrodes after cycling, confirming the participation of the phosphite additive in their formation.[1][10]
-
Cyclic Voltammetry (CV): CV can be used to determine the oxidation and reduction potentials of the additive, confirming that it reacts preferentially to the bulk electrolyte.[2]
Q5: Besides improving cycling stability, do phosphite additives offer other benefits?
A5: Yes, beyond enhancing cycling stability, phosphite additives can also improve the safety and thermal stability of Li-ion batteries.[8] Some phosphate- and phosphite-based additives can act as flame retardants, reducing the flammability of the electrolyte.[17][18] By forming a stable protective layer, they also suppress exothermic side reactions between the charged electrodes and the electrolyte at elevated temperatures, which can help in preventing thermal runaway.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chemical “Pickling” of Phosphite Additives Mitigates Impedance Rise in Li Ion Batteries (Journal Article) | OSTI.GOV [osti.gov]
- 5. A phosphite derivative with stronger HF elimination ability as an additive for Li-rich based lithium-ion batteries at elevated temperatures - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00326H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational screening of phosphite derivatives as high-performance additives in high-voltage Li-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28268G [pubs.rsc.org]
- 8. Electrolyte Additives for Improving the High-Temperature Storage Performance of Li-Ion Battery NCM523∥Graphite with Overcharge Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. daneshyari.com [daneshyari.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect Mechanism of Phosphorus-Containing Flame Retardants with Different Phosphorus Valence States on the Safety and Electrochemical Performance of Lithium-Ion Batteries | MDPI [mdpi.com]
Technical Support Center: Suppressing Electrolyte Decomposition at High Voltages
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in battery development who are working with high-voltage lithium-ion battery systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to electrolyte decomposition at elevated voltages. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental choices.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance and explanations for effective troubleshooting.
Issue 1: Rapid Capacity Fading and Increased Internal Resistance in High-Voltage Cells
Q1: My high-voltage lithium-ion cell is showing rapid capacity fade and a significant increase in internal resistance after only a few cycles. What are the likely causes and how can I mitigate this?
A1: This is a classic symptom of accelerated electrolyte decomposition at the cathode interface when operating at high voltages (typically >4.3V).[1] The conventional carbonate-based electrolytes are often not stable within this voltage window and undergo oxidative decomposition.[2]
Underlying Mechanisms:
-
Electrolyte Oxidation: At high potentials, solvent molecules in the electrolyte can lose electrons and decompose, forming various byproducts including gases (like CO and CO2) and insoluble species (like Li2CO3).[3][4] This process consumes the electrolyte and lithium ions, leading to irreversible capacity loss.
-
Cathode-Electrolyte Interphase (CEI) Formation: The decomposition products deposit on the cathode surface, forming a resistive layer known as the Cathode-Electrolyte Interphase (CEI).[5] While a thin, stable CEI can be protective, continuous and uncontrolled growth of this layer impedes lithium-ion transport, thereby increasing the cell's internal resistance.[6]
-
Transition Metal Dissolution: High voltages can also induce the dissolution of transition metals (e.g., Mn, Co, Ni) from the cathode material.[1] These dissolved ions can migrate to the anode and poison the Solid Electrolyte Interphase (SEI), further degrading cell performance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for capacity fade.
Experimental Protocols:
-
Electrochemical Analysis:
-
Galvanostatic Cycling with Intermittent EIS: Cycle the cell at the desired high voltage and perform Electrochemical Impedance Spectroscopy (EIS) every 10-20 cycles. A growing semicircle in the Nyquist plot indicates increasing charge transfer resistance.
-
Differential Capacity Analysis (dQ/dV): Plot the differential capacity (dQ/dV) versus voltage. An increase in the peak separation between the anodic and cathodic peaks suggests increased cell polarization, a hallmark of interfacial resistance growth.
-
-
Post-mortem Analysis:
-
Carefully disassemble the cycled cell in an argon-filled glovebox.
-
Harvest the cathode and gently rinse with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Analyze the cathode surface using:
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the deposited CEI layer.
-
X-ray Photoelectron Spectroscopy (XPS): To identify the chemical composition of the CEI.
-
-
Mitigation Strategies:
| Strategy | Description | Key Advantages |
| Electrolyte Additives | Introduce small amounts of specific compounds that preferentially oxidize on the cathode surface to form a stable, protective CEI.[7] | Cost-effective, easily implemented. |
| Cathode Surface Coating | Apply a thin, ionically conductive, and electronically insulating layer on the cathode active material. | Physically separates the cathode from the electrolyte, preventing direct contact and decomposition.[8] |
| Novel Electrolyte Formulations | Replace conventional carbonate solvents with more oxidatively stable alternatives like fluorinated carbonates, sulfones, or nitriles.[9] | Can offer a wider electrochemical stability window. |
Issue 2: Gas Generation and Cell Swelling at High Voltages
Q2: My pouch or cylindrical cell is swelling during high-voltage cycling. What is causing this and is it a safety concern?
A2: Cell swelling is a direct consequence of gas generation from electrolyte decomposition.[4] This is a significant issue as it can lead to mechanical stress within the cell, loss of stack pressure, and potentially compromise the cell's safety by creating internal short circuits or even cell rupture.
Underlying Mechanisms:
The oxidative decomposition of common carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) at high potentials on the cathode surface is a primary source of gas.[3] The reaction pathways can be complex, but frequently result in the evolution of CO2 and CO. Additionally, reactions involving trace amounts of water can produce hydrogen gas.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell swelling.
Experimental Protocols:
-
Gas Analysis:
-
Operando Pressure Measurement: Cycle the cell in a sealed, temperature-controlled chamber equipped with a pressure sensor to monitor gas evolution in real-time.[3]
-
Post-cycling Gas Chromatography (GC): After cycling, carefully puncture the cell in a sealed container and analyze the headspace gas using GC to identify the gaseous species (e.g., CO2, CO, H2).
-
Mitigation Strategies:
-
HF and H2O Scavengers: The presence of water can react with the LiPF6 salt to form hydrofluoric acid (HF), which attacks the cathode and catalyzes further electrolyte decomposition. Additives that can scavenge water and HF are beneficial.[1]
-
Film-Forming Additives: Additives like lithium bis(oxalato)borate (LiBOB) or fluoroethylene carbonate (FEC) can form a protective CEI that suppresses further electrolyte oxidation and associated gas generation.[7][10][11]
-
High-Voltage Solvents: Employing solvents with higher oxidative stability, such as those containing fluorine or sulfone groups, can significantly reduce gas evolution.[9]
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the most promising electrolyte additives for suppressing decomposition at high voltages?
A3: Several classes of additives have shown significant promise:
-
Boron-based additives: Lithium bis(oxalato)borate (LiBOB) and lithium difluoro(oxalato)borate (LiDFOB) are known to form stable CEI layers on the cathode surface.[11][12]
-
Fluorinated carbonates: Fluoroethylene carbonate (FEC) is a widely used additive that can form a robust, F-containing CEI, which is effective in suppressing electrolyte degradation.[7]
-
Sulfate-containing additives: Compounds like dihydro-1,3,2-dioxathiolo[1][6][13]dioxathiole 2,2,5,5-tetraoxide (DDDT) have been shown to be effective multifunctional additives.[10]
-
Phosphite and Carbonate combinations: Synergistic effects have been observed with the combination of certain phosphite and carbonate additives.[13]
-
Silane-based additives: (3-aminopropyl)triethoxysilane (APTS) can act as a multifunctional additive, forming a protective layer and scavenging harmful HF and water.[14]
Q4: Can surface coatings on the cathode completely prevent electrolyte decomposition?
A4: While surface coatings are a very effective strategy, they may not completely eliminate electrolyte decomposition. A well-designed coating, such as LiNbO3, LiAlO2, or even those formed from the decomposition products of precursors like LiPO2F2, creates a physical barrier between the highly oxidative cathode surface and the electrolyte.[8][15][16] This significantly reduces the rate of decomposition. However, imperfections in the coating or mechanical degradation during cycling can still expose active material to the electrolyte, leading to some level of decomposition over the long term.
Q5: Are solid-state electrolytes a viable solution for high-voltage applications?
A5: Yes, solid-state electrolytes (SSEs) are considered a key enabling technology for high-voltage batteries.[17] They offer several potential advantages:
-
Wider Electrochemical Window: Many ceramic and polymer SSEs have a higher intrinsic oxidative stability compared to liquid electrolytes.[18][19]
-
Enhanced Safety: Eliminating flammable liquid solvents improves the overall safety of the battery.[20]
However, challenges remain, particularly at the cathode-electrolyte interface. The oxidative potential of some sulfide-based SSEs is not compatible with high-voltage cathodes.[8][15] Research is ongoing to develop stable interfaces, often through the use of protective coating layers on the cathode particles.[8][15] Oxide and halide-based solid electrolytes generally exhibit better stability at high voltages.[18][20]
Q6: How do I choose the right strategy for my specific high-voltage system?
A6: The optimal strategy depends on several factors, including the specific cathode chemistry, the target voltage window, cost considerations, and manufacturing scalability.
Decision Framework:
Caption: Decision framework for selecting a suppression strategy.
-
For moderate high-voltage applications (e.g., 4.3-4.5V): Starting with electrolyte additives is often the most practical and cost-effective approach.
-
For very high-voltage cathodes (e.g., >4.5V LNMO): A combination of strategies, such as a surface coating on the cathode and a more stable electrolyte formulation (with or without additives), is often necessary.
-
For next-generation, high-energy-density systems: Solid-state electrolytes are a long-term goal, but currently involve more complex manufacturing and interfacial engineering challenges.
By systematically diagnosing the failure modes in your cells and understanding the mechanisms at play, you can select and optimize the most effective strategies to suppress electrolyte decomposition and unlock the full potential of your high-voltage battery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. What Makes Electrolytes Unstable at High Voltage? [eureka.patsnap.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tycorun.com [tycorun.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Minimize Electrochemical Degradation in High-Voltage Batteries [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Engineering Stable Decomposition Products on Cathode Surfaces to Enable High Voltage All‐Solid‐State Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. junleepower.com [junleepower.com]
- 10. Improving the Stability of High-Voltage Lithium Cobalt Oxide with a Multifunctional Electrolyte Additive: Interfacial Analyses | MDPI [mdpi.com]
- 11. Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrolyte additives for high-voltage batteries (668) - KIT Research to Business [kit-technology.de]
- 14. An electrolyte additive for the improved high voltage performance of LiNi0.5Mn1.5O4 (LNMO) cathodes in Li-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Stabilizing High-Voltage Cathodes via Ball-Mill Coating with Flame-Made Nanopowder Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of all-solid-state electrolytes for lithium batteries: high-voltage cathode materials, solid-state electrolytes and electrode–electrolyte interfaces - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Exploring the Types of Solid Electrolytes Used in Solid-State Batteries [redwaybattery.com]
- 19. oaepublish.com [oaepublish.com]
- 20. xray.greyb.com [xray.greyb.com]
Technical Support Center: Optimization of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite Concentration
This guide is designed for researchers, scientists, and drug development professionals utilizing Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite. This highly specialized phosphite compound is recognized for its role as a stabilizer, flame retardant, and, notably in advanced battery research, as a functional electrolyte additive.[1][2] Its unique molecular structure, featuring hexafluoro-2-propyl groups, imparts exceptional thermal stability.[2]
This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to facilitate the optimization of its concentration for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, with the linear formula [(CF3)2CHO]3P, is a sterically hindered, fluorinated phosphite compound.[3] Its primary roles in research include:
-
Electrolyte Additive for Lithium-Ion Batteries (LIBs): It is used to enhance the performance and safety of high-voltage LIBs.[4] It functions by forming a protective layer on the cathode surface, known as the cathode-electrolyte interphase (CEI), which prevents the degradation of the electrolyte at high voltages.[4][5][6]
-
Flame Retardant: Due to its high fluorine content and thermal stability, it is an effective flame retardant for high-performance polymers and coatings.[2]
-
Polymer Stabilizer: It acts as a thermal and oxidative stabilizer, extending the lifespan of plastics and other polymers.[2]
-
Synthetic Chemistry: It serves as a reagent in the synthesis of oligodeoxyribonucleotides and other complex molecules.[3]
Q2: What is the proposed mechanism of action for this phosphite additive in a lithium-ion battery?
In high-voltage lithium-ion batteries, the electrolyte can decompose on the surface of the cathode. Phosphite additives like this compound are designed to be preferentially oxidized on the cathode surface before the bulk electrolyte solvents.[7][8] This process forms a stable, thin protective film (the CEI).[9] This CEI layer is ionically conductive, allowing Li+ ions to pass through, but electronically insulating, which prevents further oxidative breakdown of the electrolyte.[4][10] This action suppresses gas generation, reduces interfacial resistance, and improves the overall cycling stability and lifespan of the battery.[5][11]
Q3: What is a typical starting concentration for this additive in electrolyte formulations?
For electrolyte applications, a typical starting concentration for phosphite-based additives is in the range of 0.5% to 2.0% by weight (wt%) of the total electrolyte solution. The optimal concentration is highly dependent on the specific cell chemistry (cathode, anode, and base electrolyte composition) and the operating conditions (voltage window, temperature).
| Additive Concentration (wt%) | Potential Effects | Key Considerations |
| < 0.5% | Insufficient CEI formation, minimal performance improvement. | May not be enough material to form a complete, protective layer. |
| 0.5% - 2.0% | Optimal Range. Often shows improved capacity retention and Coulombic efficiency.[4] | A systematic study within this range is recommended to find the sweet spot for your system. |
| > 2.0% | Increased cell impedance, potential for lithium plating, decreased ionic conductivity.[12] | Excess additive can lead to a thick, resistive CEI layer that impedes Li+ transport.[4] |
Q4: How do I properly dissolve this compound into my electrolyte solution?
Due to its fluorinated nature and density (1.69 g/mL at 25 °C), proper dissolution is critical.[3] All handling should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
Protocol for Dissolution:
-
Dispense the required volume of the base electrolyte (e.g., 1 M LiPF6 in EC/DMC) into a clean, dry vial.
-
Accurately weigh or measure the required amount of the phosphite additive and add it to the electrolyte.
-
Securely cap the vial.
-
Stir the solution using a magnetic stirrer at a moderate speed (e.g., 300-400 rpm) at room temperature.
-
Allow at least 1-2 hours for complete dissolution. Visually inspect for any phase separation or undissolved droplets. Gentle heating (e.g., to 40°C) can be used to aid dissolution but be cautious of potential reactions with electrolyte salts.
Troubleshooting Guide
Issue 1: After adding the phosphite, my cell's initial capacity is lower than the baseline or the impedance has increased significantly.
-
Potential Cause 1: Concentration is too high. An excessive amount of the additive can form a thick, ionically resistive CEI layer on the cathode.[4] This layer increases the overall cell impedance, hindering lithium-ion transport and leading to poor rate performance and lower accessible capacity.
-
Solution: Systematically decrease the additive concentration. Perform a concentration study, for example, with 2.0%, 1.5%, 1.0%, and 0.5% wt. Use electrochemical impedance spectroscopy (EIS) to monitor the change in interfacial resistance after the formation cycles.[13] The optimal concentration will provide a stable CEI without excessively increasing impedance.
-
Potential Cause 2: Incomplete CEI Formation. During the initial formation cycles, the additive must decompose to form the protective layer. If the formation protocol is not adequate (e.g., charging rate is too high, or voltage is not held long enough), the CEI may be non-uniform or incomplete, leading to high resistance.
-
Solution: Modify your formation protocol. Use a slow C-rate (e.g., C/20 or C/10) for the first charge. Consider adding a constant voltage step at the top of the charge for a few hours to ensure the additive has sufficient time to electrochemically decompose and form a stable, passivating layer.
Issue 2: The cell shows improved performance for the first 50 cycles, but then fades rapidly.
-
Potential Cause 1: Additive Consumption. The additive is consumed as it repairs defects in the CEI that may form during cycling. If the initial concentration is too low, the additive may be fully consumed early in the cell's life, leaving the cathode unprotected for subsequent cycles.
-
Solution: Incrementally increase the additive concentration (e.g., from 0.5% to 1.0% or 1.5%). This provides a larger reservoir of the additive to maintain the integrity of the protective layer over a longer cycle life.
-
Potential Cause 2: Anode-Side Effects. While phosphites primarily act on the cathode, their decomposition products can migrate to the anode and negatively affect the solid electrolyte interphase (SEI).[7] This can lead to increased impedance on the anode side, consuming lithium inventory and causing capacity fade.
-
Solution: This is a more complex issue requiring advanced diagnostics.
-
Symmetric Cell Studies: Assemble symmetric cells (e.g., cathode/cathode and anode/anode) with the additive-containing electrolyte to isolate the impedance contribution from each electrode.[13]
-
Co-additives: Consider using a complementary anode-passivating additive, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), in combination with the phosphite.[12] These co-additives can work synergistically to form stable interphases on both electrodes.[7]
-
Issue 3: I observe significant gas generation in my pouch or cylindrical cell after adding the phosphite.
-
Potential Cause 1: Reaction with Water. Phosphites can react with trace amounts of water in the electrolyte to generate gas. The presence of HF, formed from the reaction of LiPF6 with water, can also catalyze decomposition reactions.[6][7]
-
Solution: Ensure all cell components and the electrolyte are rigorously dried before cell assembly. Use battery-grade solvents and salts with low water content (<20 ppm). The phosphite additive itself can act as an HF scavenger, but minimizing water is the most critical step.[7]
-
Potential Cause 2: Reductive Decomposition. Although designed to oxidize on the cathode, some phosphite additives can be reduced on the anode surface, especially if the anode potential is very low. This reductive decomposition can produce gaseous byproducts.
-
Solution: Characterize the electrochemical window of your additive using cyclic voltammetry (CV). This will confirm its oxidation and reduction potentials. If the reduction potential is within the operating window of your anode, consider using an alternative additive or a co-additive that forms a more robust SEI to prevent the phosphite from reaching the anode surface.
Experimental Workflow & Visualization
Workflow for Optimizing Additive Concentration
The following diagram outlines a systematic approach to optimizing the concentration of this compound.
Caption: A logical workflow for the systematic optimization of additive concentration.
Troubleshooting Decision Tree
This diagram provides a decision-making framework for common issues encountered during additive optimization.
Caption: A troubleshooting decision tree for common performance issues.
Analytical Techniques for Evaluation
To validate the effect of the additive, a suite of analytical techniques is recommended:
| Technique | Purpose | Information Gained |
| Electrochemical Impedance Spectroscopy (EIS) | To measure interfacial and charge-transfer resistance. | Quantifies the impact of the CEI on cell impedance. A key tool for identifying an overly resistive layer.[13] |
| Gas Chromatography (GC) | To analyze electrolyte composition and decomposition products. | Can be coupled with Mass Spectrometry (GC-MS) to identify gaseous byproducts and quantify additive consumption.[14][15] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the surface chemistry of the electrodes. | Provides direct evidence of the CEI/SEI composition, confirming the participation of the phosphite additive (detecting P-O or C-F bonds).[10] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the electrodes. | Can reveal the uniformity of the passivation layer and detect any lithium plating on the anode. |
References
- 1. This compound | ACESYS PHARMATECH [acesyspharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Mechanistic Insight in the Function of Phosphite Additives for Protection of LiNi0.5Co0.2Mn0.3O2 Cathode in High Voltage Li-Ion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phosphite derivative with stronger HF elimination ability as an additive for Li-rich based lithium-ion batteries at elevated temperatures - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00326H [pubs.rsc.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tale of Three Phosphate Additives for Stabilizing NCM811/Graphite Pouch Cells: Significance of Molecular Structure-Reactivity in Dictating Interphases and Cell Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifuntech.cn [lifuntech.cn]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
"impact of impurities in Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite on performance"
Welcome to the Technical Support Center for Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this critical reagent. Here, you will find scientifically grounded answers to common questions and solutions to potential issues, ensuring the integrity and success of your research.
Introduction to this compound
This compound, often abbreviated as HFPP, is a sterically hindered phosphite ester with the chemical formula [(CF₃)₂CHO]₃P.[1][2] Its unique electronic and steric properties, characterized by being a weak σ-donor and a strong π-acceptor, make it a valuable reagent in specialized applications.[1] Primarily, it serves as a phosphonylating and coupling agent in the synthesis of oligodeoxyribonucleotides via the H-phosphonate approach and as a ligand in homogeneous catalysis.[1][2]
The successful application of this reagent is highly dependent on its purity. The presence of even minor impurities can significantly impact reaction efficiency, yield, and the purity of the final product. This guide will address the common impurities, their effects, and strategies for troubleshooting and mitigation.
Troubleshooting Guide
Issue 1: Reduced Coupling Efficiency in Oligonucleotide Synthesis
Symptom: You are observing a lower than expected yield of your full-length oligonucleotide product. Analysis of the crude product by HPLC shows a significant proportion of shorter sequences (e.g., n-1, n-2 mers).
Possible Cause 1: Presence of Oxidized Impurity - Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate
The trivalent phosphorus in the phosphite is susceptible to oxidation to a pentavalent phosphate. This can occur during storage if the reagent is exposed to air. The resulting phosphate is no longer reactive as a coupling agent in phosphoramidite or H-phosphonate chemistry.[3]
Troubleshooting Workflow: Investigating Reduced Coupling Efficiency
Caption: Troubleshooting workflow for reduced coupling efficiency.
Possible Cause 2: Presence of Acidic Impurities from Hydrolysis
Exposure to moisture can lead to the hydrolysis of this compound. This process generates phosphorous acid derivatives and 1,1,1,3,3,3-hexafluoro-2-propanol. The acidic byproducts can cause premature detritylation of the growing oligonucleotide chain, leading to the formation of (n+1) and other long-chain impurities.[]
Solution:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents used in the synthesis are rigorously dried. Use fresh, anhydrous acetonitrile for reagent dissolution.[5]
-
Reagent Handling: Handle this compound under an inert atmosphere. Use syringe techniques for transfer.
-
³¹P NMR Analysis: Acidic impurities will also be visible in the ³¹P NMR spectrum, often as broad signals.
Issue 2: Catalyst Deactivation or Altered Selectivity in Homogeneous Catalysis
Symptom: In a catalytic reaction (e.g., hydroformylation), you observe a decrease in the reaction rate over time, or the selectivity of the reaction changes, leading to a different product distribution.
Possible Cause: Ligand Degradation (Oxidation and Hydrolysis)
As a phosphite ligand, this compound is susceptible to degradation.
-
Oxidation: The oxidized phosphate species does not possess the same electronic properties and cannot effectively coordinate to the metal center, leading to the formation of less active or inactive catalytic species.[3]
-
Hydrolysis: The products of hydrolysis can also coordinate to the metal center, altering the catalytic activity and selectivity. In some cases, complete ligand decomposition can lead to the formation of inactive metal clusters.[6]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Anhydrous Solvents: Use freshly distilled and degassed solvents to minimize hydrolysis.
-
Ligand Quality: Verify the purity of the this compound before use, preferably by ³¹P NMR.
-
In-situ Monitoring: If possible, use in-situ spectroscopic techniques (e.g., high-pressure NMR or IR) to monitor the integrity of the ligand and catalyst during the reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about in a new bottle of this compound?
A1: The main impurity of concern is its oxidized form, Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate. This can form due to exposure to air during manufacturing or packaging. Depending on the synthesis route, residual starting materials such as 1,1,1,3,3,3-hexafluoro-2-propanol or partially substituted phosphites could also be present.
Q2: How can I detect these impurities?
A2: ³¹P NMR spectroscopy is the most effective technique for identifying and quantifying phosphorus-containing impurities.[7] The parent phosphite should appear as a sharp singlet at approximately 140 ppm. The corresponding phosphate will appear as a singlet near 0 ppm.[8] Other phosphorus-containing impurities will have distinct chemical shifts. Gas chromatography (GC) can also be used to assess the overall purity.
| Compound | ³¹P NMR Chemical Shift (ppm, approximate) |
| This compound | ~140 |
| Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate | ~0 |
| Phosphorous acid and its esters | Variable, often broad signals |
Q3: How does the steric hindrance of this compound affect its susceptibility to impurities?
A3: The bulky 1,1,1,3,3,3-hexafluoro-2-propyl groups provide significant steric shielding to the phosphorus atom. This can slow down the rates of both oxidation and hydrolysis compared to less hindered phosphites. However, it does not prevent these degradation pathways entirely, so proper handling and storage are still crucial.
Q4: Can I purify this compound if I suspect it is impure?
A4: Yes, it is a liquid with a boiling point of approximately 130 °C.[2] Purification can be achieved by vacuum distillation. This should be performed under a dry, inert atmosphere to prevent degradation during the purification process.
Experimental Protocols
Protocol 1: Quality Control of this compound by ³¹P NMR
Objective: To assess the purity of this compound and quantify the presence of its oxidized phosphate impurity.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube with a cap
-
Internal standard (e.g., triphenyl phosphate, if quantification is desired)
-
NMR spectrometer
Procedure:
-
In a glovebox or under a stream of inert gas, prepare the NMR sample.
-
Add approximately 0.5 mL of anhydrous CDCl₃ to a clean, dry NMR tube.
-
Add 10-20 µL of the this compound sample to the NMR tube.
-
If performing quantitative analysis, add a known amount of the internal standard.
-
Cap the NMR tube and mix the contents thoroughly.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Integrate the signals corresponding to the phosphite (around 140 ppm) and the phosphate (around 0 ppm).
-
Calculate the percentage of the phosphate impurity based on the relative integration values.
Impurity Identification by ³¹P NMR
References
Technical Support Center: Managing Gas Evolution in Batteries with Phosphite Additives
This guide is designed for researchers and scientists in the field of battery technology. It provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge for effectively using phosphite-based additives to mitigate gas evolution in lithium-ion batteries and beyond.
The Challenge: Uncontrolled Gas Generation
Gas generation is a critical degradation mechanism in lithium-ion batteries, stemming from the decomposition of electrolyte components at the electrode interfaces.[1][2] This phenomenon, often exacerbated by high voltages and elevated temperatures, can lead to cell swelling, increased internal pressure, poor electrode-electrolyte contact, higher impedance, and ultimately, capacity fade and severe safety hazards.[3][4] The primary gases evolved include CO₂, CO, H₂, and various hydrocarbons (e.g., C₂H₄), each pointing to specific parasitic reactions at the anode and cathode.[4][5]
Mechanism of Action: How Phosphite Additives Provide Protection
Phosphite-based additives are a class of compounds designed to preemptively address electrolyte decomposition. Their efficacy hinges on two primary functions:
-
Preferential Sacrificial Decomposition: Phosphite additives typically have a lower oxidation potential than the bulk electrolyte solvents (like ethylene carbonate).[6][7][8] This allows them to be "sacrificially" oxidized on the cathode surface during the initial charging cycles.
-
Formation of a Protective Interphase: The decomposition products of the phosphite additive form a stable, ionically conductive but electronically insulating layer on the cathode, known as the Cathode Electrolyte Interphase (CEI).[9][10] This CEI acts as a physical barrier, preventing the highly reactive cathode surface from directly contacting and decomposing the bulk electrolyte.[6][7]
-
HF Scavenging: Trace amounts of water in the battery can react with the common LiPF₆ salt to produce hydrofluoric acid (HF), a highly corrosive species that attacks electrode materials and catalyzes further electrolyte breakdown.[11][12] Many phosphorus-based additives can react with and neutralize HF, mitigating its damaging effects.[9][11]
Diagram: Mechanism of Phosphite Additive Action
Caption: Phosphite additives form a protective CEI and scavenge HF to prevent gassing.
Troubleshooting Guide
This section addresses common issues encountered during experiments in a question-and-answer format.
Q1: I've added a phosphite additive, but my cell is still swelling significantly. What's going wrong?
Possible Causes & Solutions:
-
Incorrect Additive Concentration: The concentration is critical. Too low, and the CEI will be incomplete, offering poor protection. Too high, and the additive or its byproducts can increase viscosity, block electrode pores, or self-decompose, leading to poor performance.
-
Action: Perform a concentration optimization study. Start with literature-recommended values (typically 0.5-2.0 wt%) and test a range (e.g., 0.25%, 0.5%, 1.0%, 2.0%) against a baseline electrolyte.
-
-
Poor Formation Protocol: The initial charging cycles (formation) are when the protective CEI is established. A fast or aggressive formation protocol may not allow for a stable, uniform layer to form before significant electrolyte decomposition begins.
-
Action: Employ a slow formation protocol. Use a low C-rate (e.g., C/20 or C/10) for the first 1-2 cycles to ensure the additive has sufficient time to decompose and passivate the cathode surface effectively.
-
-
Additive Incompatibility with Anode: While designed for the cathode, some phosphite additives can be unstable at the low potentials of the anode, leading to reductive decomposition and gas generation there.[13] This is particularly true for non-fluorinated additives.
-
Action: Review literature on the specific phosphite's compatibility with your anode (e.g., graphite, silicon). Consider using an anode-passivating co-additive like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to form a robust SEI on the anode first.
-
-
High Water Content: Excessive moisture in your cell components (electrodes, separator, electrolyte) will generate HF and other gases that can overwhelm the additive's scavenging capability.[14]
-
Action: Ensure all cell components are rigorously dried in a vacuum oven before assembly. Assemble cells in a glovebox with low moisture content (<1 ppm H₂O).
-
Q2: My cell's impedance has increased dramatically after introducing a phosphite additive. Why?
Possible Causes & Solutions:
-
Resistive CEI Layer: The protective layer formed by the additive is beneficial, but if it is too thick or has low lithium-ion conductivity, it will increase the cell's overall impedance.[6][7] This is a known trade-off.
-
Action: Characterize the impedance using Electrochemical Impedance Spectroscopy (EIS). Compare the results of cells with and without the additive. If impedance is the primary issue, consider a different phosphite additive known to form a thinner or more conductive CEI. For example, studies have shown that fluorinated phosphites like tris(2,2,2-trifluoroethyl) phosphite (TTFP) can form more effective layers than their non-fluorinated counterparts like triethyl phosphite (TEP).[6][7]
-
-
Sub-optimal Concentration: As mentioned in Q1, an excessively high concentration can lead to a thick, resistive film.
-
Action: Re-evaluate your additive concentration. A lower amount might provide sufficient protection without a severe impedance penalty.
-
Q3: How do I choose the right phosphite additive for my battery chemistry?
Considerations:
-
Operating Voltage: For high-voltage cathodes (>4.4 V vs Li/Li⁺), a fluorinated phosphite is often preferred. The fluorine groups increase the additive's oxidative stability, ensuring it decomposes at the correct potential to form a robust CEI.[6]
-
Electrode Chemistry: The surface chemistry of your cathode and anode matters. Some additives show synergistic effects with certain materials. A computational screening approach, as detailed in some studies, can help predict the redox potentials and reactivity of different phosphite derivatives, guiding your selection.[8][9][10]
-
Safety Requirements: Many phosphite and phosphate additives also act as flame retardants, enhancing the thermal stability and safety of the electrolyte.[15] If safety is a primary concern, select an additive with known flame-retardant properties, such as Tris(2,2,2-trifluoroethyl) phosphate (TFP).
Frequently Asked Questions (FAQs)
What are the main gases produced in Li-ion batteries? The composition of evolved gas depends on the specific chemistry, state of charge, and temperature. However, the most common gases include:
| Gas Species | Primary Source / Cause |
| CO₂, CO | Oxidation of carbonate electrolytes (EC, DEC, DMC) at the cathode surface.[1][5] |
| C₂H₄ (Ethylene) | Reduction of Ethylene Carbonate (EC) at the anode during SEI formation.[5][14] |
| H₂ (Hydrogen) | Reduction of trace water; reactions involving binders like PVDF.[3][5] |
| O₂ (Oxygen) | Lattice oxygen release from cathode materials at high states of charge or high temperatures.[1][5] |
At what stage is most gas generated? Significant gas is often produced during the initial formation cycles as the Solid Electrolyte Interphase (SEI) on the anode and the CEI on the cathode are first established.[14] Gassing can continue throughout the battery's life, especially under stressful conditions like high voltage or high temperature.[2]
How can I accurately measure gas evolution in my experiments? Several techniques are available:
-
In-situ Pressure Monitoring: Placing the cell in a sealed container with a pressure sensor allows for real-time tracking of gas evolution during cycling.[16]
-
Differential Electrochemical Mass Spectrometry (DEMS) / Online Electrochemical Mass Spectrometry (OEMS): These are powerful operando techniques that continuously analyze the composition and quantity of gases evolved from a cell in real-time.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an ex-situ method where gas is extracted from a cycled cell (e.g., by puncturing a pouch cell in a controlled environment) and analyzed to identify the specific gas species present.[18][19]
Experimental Protocols
Protocol 1: Evaluating Additive Efficacy via In-Situ Gas Volume Measurement
-
Cell Preparation:
-
Prepare two sets of identical pouch cells.
-
Set A (Control): Use your baseline electrolyte (e.g., 1.2 M LiPF₆ in EC:EMC 3:7 w/w).
-
Set B (Experimental): Use the baseline electrolyte containing the desired concentration of your phosphite additive (e.g., 1 wt% TTFPi).
-
Ensure all cells have the same electrode batch, dimensions, and electrolyte volume.
-
-
Apparatus Setup:
-
Place each pouch cell in an Archimedes measurement setup, which measures volume change by monitoring fluid displacement.
-
Connect the cells to a battery cycler.
-
-
Formation Cycling:
-
Perform the formation cycles at a low rate (e.g., C/20) for 2 cycles.
-
Continuously record the cell volume throughout the process.
-
-
Standard Cycling:
-
Cycle the cells under your standard protocol (e.g., C/3 charge-discharge at 3.0-4.4 V).
-
Continue to monitor and record cell volume.
-
-
Data Analysis:
-
Plot the change in cell volume (ΔV) versus cycle number for both Set A and Set B.
-
A significantly smaller ΔV for Set B indicates successful gas suppression by the additive.
-
Diagram: Experimental Workflow for Additive Evaluation
Caption: Workflow for evaluating the performance of phosphite additives in batteries.
References
- 1. Frontiers | Insight into the Gassing Problem of Li-ion Battery [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of gas evolution and suppressing strategies based on the electrolyte in lithium-ion batteries [esst.cip.com.cn]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Insight in the Function of Phosphite Additives for Protection of LiNi0.5Co0.2Mn0.3O2 Cathode in High Voltage Li-Ion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational screening of phosphite derivatives as high-performance additives in high-voltage Li-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28268G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational screening of phosphite derivatives as high-performance additives in high-voltage Li-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Phosphorus Pentoxide Additive for Lithium-ion Batteries - Available technology for licensing from the University of California, Riverside [techtransfer.universityofcalifornia.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Gas Evolution in Operating Lithium-Ion Batteries Studied In Situ by Neutron Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. INT- Research - In-Situ Gas Analysis of Lithium-Ion Batteries [int.kit.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. covalentmetrology.com [covalentmetrology.com]
- 19. Gas Analysis (Analysis of Gas Generated in Batteries) - JFE Techno-Research Corporation [jfe-tec.co.jp]
Technical Support Center: Enhancing Low-Temperature Electrolyte Performance with Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing low-temperature electrolyte performance using fluorinated compounds. This guide is designed to provide you with field-proven insights and troubleshooting strategies to overcome common experimental hurdles. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Why is my baseline carbonate-based electrolyte performing poorly at sub-zero temperatures?
A1: Standard carbonate-based electrolytes, like those containing ethylene carbonate (EC) and ethyl methyl carbonate (EMC), exhibit significantly degraded performance at low temperatures for several key reasons. As the temperature drops, the viscosity of these electrolytes increases, which slows down the movement of lithium ions.[1][2][3][4] This sluggish ion transport leads to a sharp decrease in ionic conductivity.[1][2][3][4] Furthermore, the energy required to strip the solvent shell from a lithium ion (the desolvation energy) becomes a major barrier at the electrode-electrolyte interface, increasing the charge transfer resistance.[5][6][7] The Solid Electrolyte Interphase (SEI) formed in conventional electrolytes can also become less conductive and more brittle at low temperatures, further impeding lithium-ion kinetics.[2][5][8]
Q2: How do fluorinated compounds address these low-temperature limitations?
A2: Fluorinated compounds, whether used as co-solvents or additives, offer a multi-faceted approach to improving low-temperature performance. The strong electron-withdrawing nature of fluorine atoms alters the molecular properties of the electrolyte in several beneficial ways:
-
Reduced Solvation Energy: Fluorination can weaken the interaction between the solvent molecules and lithium ions.[9][10][11][12][13] This lower binding energy reduces the energy barrier for desolvation, which is a critical rate-limiting step at low temperatures, thereby facilitating faster charge transfer at the electrode surface.[5][6][7]
-
Modified SEI Composition: Fluorinated additives, such as fluoroethylene carbonate (FEC), are reduced at a higher potential than their non-fluorinated counterparts.[14][15][16][17] This preferential reduction leads to the formation of a stable and uniform SEI layer rich in lithium fluoride (LiF).[16][18][19][20] An LiF-rich SEI is known to have higher ionic conductivity and better stability at low temperatures compared to the more organic-rich SEI formed from conventional carbonates.[16][18]
-
Improved Physicochemical Properties: Many fluorinated solvents have lower melting points and can reduce the overall viscosity of the electrolyte blend, which helps maintain better ionic conductivity at sub-zero temperatures.[21][22][23] Additionally, their high oxidation stability makes them suitable for high-voltage applications.[21][22][24]
Q3: What is the difference between using a fluorinated solvent and a fluorinated additive?
A3: The choice between a fluorinated solvent and an additive depends on the desired impact on the bulk electrolyte properties versus the interfacial characteristics.
-
Fluorinated Solvents: These are used in significant concentrations as a co-solvent in the electrolyte formulation. Their primary role is to modify the bulk properties of the electrolyte, such as viscosity, ionic conductivity, and the solvation environment of the lithium ions.[21][25][26] Examples include fluorinated carbonates and esters.[21][25]
-
Fluorinated Additives: These are used in small concentrations (typically 1-10% by weight) and are designed to have a specific function, primarily at the electrode-electrolyte interface.[16][27] The most common role of fluorinated additives is to participate in the formation of a robust and highly conductive SEI layer.[16] Fluoroethylene carbonate (FEC) is a classic example.[16]
Troubleshooting Guide
Issue 1: Rapid capacity fade and low coulombic efficiency when cycling at low temperatures with a fluorinated electrolyte.
Possible Cause 1: Unstable SEI Formation. Even with fluorinated additives, the initial formation cycles are critical for establishing a stable SEI. An improperly formed SEI can lead to continuous electrolyte decomposition, consuming lithium and resulting in capacity fade.[8][14]
Troubleshooting Steps:
-
Optimize the Formation Protocol:
-
Conduct the initial formation cycles at a moderate temperature (e.g., 25°C) before proceeding to low-temperature testing.[14] A more stable SEI is often formed at room temperature.
-
Use a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the gradual and uniform formation of the SEI layer.
-
-
Adjust Additive Concentration:
-
The optimal concentration of a fluorinated additive like FEC can be dependent on the specific electrode chemistry and other electrolyte components.[16] Systematically vary the additive concentration (e.g., 2%, 5%, 10% by weight) to find the ideal balance for SEI stability.
-
Possible Cause 2: Lithium Plating. At low temperatures, the kinetics of lithium-ion intercalation into the anode can be slower than the rate of lithium deposition. This can lead to the plating of metallic lithium on the anode surface, which is a major safety concern and a cause of irreversible capacity loss.
Troubleshooting Steps:
-
Lower the Charging Rate: Reduce the charging current (C-rate) at low temperatures to match the rate of lithium-ion intercalation.
-
Electrochemical Analysis: Use techniques like dQ/dV analysis from your cycling data to look for the characteristic signature of lithium plating.
-
Post-Mortem Analysis: Disassemble a cell after cycling and visually inspect the anode for any signs of metallic lithium deposits.
Issue 2: High cell impedance and poor rate capability at low temperatures.
Possible Cause 1: High Electrolyte Viscosity and Low Ionic Conductivity. While fluorinated compounds can improve these properties, a suboptimal formulation can still lead to high impedance.
Troubleshooting Steps:
-
Optimize Solvent Ratios:
-
Systematically vary the ratio of your fluorinated co-solvent to the conventional carbonate solvents. The goal is to minimize viscosity while maintaining adequate salt dissolution and SEI-forming properties.[4]
-
Consider incorporating a low-viscosity, low-melting-point co-solvent, such as ethyl acetate or methyl propionate, in combination with your fluorinated components.
-
-
Characterize Electrolyte Properties:
Table 1: Example of Electrolyte Property Characterization
| Electrolyte Formulation | Viscosity at -20°C (mPa·s) | Ionic Conductivity at -20°C (mS/cm) |
| Baseline (1M LiPF6 in EC/EMC) | 15.2 | 0.8 |
| Formulation A (with 20% Fluorinated Co-solvent) | 10.5 | 1.5 |
| Formulation B (with 40% Fluorinated Co-solvent) | 8.2 | 2.1 |
Possible Cause 2: High Charge Transfer Resistance. This indicates a slow desolvation process or a highly resistive SEI layer.[5]
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements on your cells at various states of charge and at different temperatures. This will help you to deconvolute the contributions of the bulk electrolyte resistance, SEI resistance, and charge transfer resistance to the total cell impedance.[29]
-
-
Re-evaluate Fluorinated Components:
Issue 3: Inconsistent or non-reproducible experimental results.
Possible Cause: Purity of Fluorinated Compounds and Electrolyte Preparation. Fluorinated compounds can be sensitive to moisture and impurities, which can lead to undesirable side reactions and affect the performance of your electrolyte.
Troubleshooting Steps:
-
Purification of Solvents and Salts:
-
Ensure that all solvents are rigorously dried using molecular sieves before electrolyte formulation.
-
Use high-purity, battery-grade lithium salts.
-
-
Controlled Environment for Electrolyte Preparation:
-
All electrolyte preparation and cell assembly should be conducted in an argon-filled glovebox with very low moisture and oxygen levels (<0.1 ppm).
-
-
Proper Storage:
-
Store fluorinated compounds and prepared electrolytes in tightly sealed containers in a dry environment.[30] Some fluorinated compounds may need to be stored at low temperatures.
-
Experimental Protocols
Protocol 1: Formulation of a Fluorinated Electrolyte
Objective: To prepare a 1 M LiPF6 electrolyte in a mixed solvent system of a fluorinated co-solvent and a conventional carbonate solvent.
Materials:
-
Lithium hexafluorophosphate (LiPF6), battery grade
-
Ethylene Carbonate (EC), battery grade
-
Ethyl Methyl Carbonate (EMC), battery grade
-
Fluorinated co-solvent (e.g., 2,2,2-trifluoroethyl acetate), battery grade
-
Molecular sieves
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Dry all solvents over molecular sieves for at least 24 hours inside the glovebox antechamber before bringing them into the main chamber.
-
Inside the glovebox, weigh the desired amounts of EC, EMC, and the fluorinated co-solvent into a clean, dry bottle.
-
Add a magnetic stir bar and mix the solvents until a homogeneous solution is formed.
-
Slowly add the pre-weighed LiPF6 to the solvent mixture while stirring. Continue stirring until all the salt has completely dissolved.
-
Seal the bottle tightly and allow the electrolyte to rest for several hours before use to ensure homogeneity.
Protocol 2: Low-Temperature Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the impedance of a lithium-ion cell at various low temperatures to understand the contributions of different resistive components.
Equipment:
-
Potentiostat with EIS capability
-
Temperature-controlled chamber
-
Assembled lithium-ion cell
Procedure:
-
Place the cell inside the temperature-controlled chamber and allow it to thermally equilibrate at the first target temperature (e.g., 25°C) for at least 2 hours.
-
Connect the cell to the potentiostat.
-
Set the EIS parameters: typically, a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).
-
Run the EIS measurement.
-
Lower the temperature to the next setpoint (e.g., 0°C, -10°C, -20°C) and repeat the thermal equilibration and EIS measurement at each temperature.
-
Analyze the resulting Nyquist plots to determine the evolution of bulk resistance, SEI resistance, and charge transfer resistance with temperature.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. xevthermalmanagement.com [xevthermalmanagement.com]
- 3. Low-Temperature Characterization of a Nonaqueous Liquid Electrolyte for Lithium Batteries [escholarship.org]
- 4. How to improve the low temperature performance of lithium ion battery electrolyte-industry-news | Large Power [large.net]
- 5. Advances and future prospects of low-temperature electrolytes for lithium-ion batteries - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00013K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrolyte Design for Low-Temperature Li-Metal Batteries: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Role of SEI Layer in Low-Temperature Performance of Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated carboxylate ester-based electrolyte for lithium ion batteries operated at low temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Rational Design of Fluorinated Electrolytes for Low Temperature Lithium‐Ion Batteries (Journal Article) | OSTI.GOV [osti.gov]
- 12. Rational Design of Fluorinated Electrolytes for Low Temperature Lithium‐Ion Batteries (Journal Article) | OSTI.GOV [osti.gov]
- 13. Rational Design of Fluorinated Electrolytes for Low Temperature Lithium‐Ion Batteries [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. researchgate.net [researchgate.net]
- 19. Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluoride in the SEI Stabilizes the Li Metal Interface in Li-S Batteries with Solvate Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. energy.gov [energy.gov]
- 26. Research progress of new fluorinated compounds in lithium-ion battery electrolytes [esst.cip.com.cn]
- 27. US20090197167A1 - Fluorinated Additives For Lithium Ion Batteries - Google Patents [patents.google.com]
- 28. iestbattery.com [iestbattery.com]
- 29. energy.gov [energy.gov]
- 30. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
Technical Support Center: Addressing Thermal Runaway in Batteries Using Flame Retardant Additives
A Guide for Researchers and Scientists
Welcome to the Technical Support Center for the application of flame retardant additives in battery research. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the complexities of your experiments. This guide is structured to address the common challenges and questions that arise when working to enhance battery safety without compromising performance.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of thermal runaway and the role of flame retardant additives.
Q1: What is thermal runaway in the context of lithium-ion batteries?
A: Thermal runaway is a dangerous chain reaction where an initial increase in battery temperature triggers further exothermic reactions, leading to a rapid, uncontrollable rise in temperature.[1][2] This can be initiated by several factors, including internal short circuits, overcharging, physical damage, or high external temperatures.[1][3] The process can result in the release of flammable gases, fire, and even explosion.[2][3][4]
Q2: How do phosphorus-based flame retardant additives work to prevent this?
A: Phosphorus-based flame retardants operate through two primary mechanisms: in the gas phase and the condensed phase.[5][6]
-
Gas-Phase Mechanism: At high temperatures, the flame retardant decomposes to produce phosphorus-containing free radicals (like PO•). These radicals act as scavengers, interrupting the combustion chain reaction by neutralizing highly reactive H• and OH• radicals in the flame.[5][6][7]
-
Condensed-Phase Mechanism: The additive can also form a protective layer of phosphoric acid on the surface of the battery materials. This layer acts as a thermal barrier, isolating the fuel source (the electrolyte and electrode materials) from heat and oxygen, thus suppressing the fire.[6][7]
Below is a diagram illustrating these dual mechanisms.
Caption: Dual mechanism of phosphorus-based flame retardants.
Q3: What are the main classes of phosphorus-based flame retardants I might use?
A: The most common classes include phosphates, phosphites, and phosphazenes. Each has distinct properties that present a trade-off between safety and electrochemical performance.
| Additive Class | Examples | Pros | Cons |
| Phosphates | Trimethyl phosphate (TMP), Triethyl phosphate (TEP), Tris(2,2,2-trifluoroethyl)phosphate (TFP)[5][8] | Generally effective flame retardancy[5][9] | Poor compatibility with graphite anodes, can negatively impact cycling stability and capacity.[7][10] TFP shows better stability but can be more expensive.[11] |
| Phosphites | Trimethyl phosphite (TMPi), Tris(2,2,2-trifluoroethyl)phosphite (TTFPi)[5][8] | Can offer good flame retardancy.[5] Some studies suggest they can help in forming a stable SEI film.[7] | Can be unstable and prone to oxidation. May negatively affect long-term cell performance.[12] |
| Cyclophosphazenes | (Ethoxy)pentafluorocyclotriphosphazene (PFPN), (Phenoxy)pentafluoro-cyclotriphosphazene (FPPN)[8] | Excellent flame retardancy even at low concentrations. Good thermal and electrochemical stability.[7][8][10] | Can be more complex and costly to synthesize.[13] |
Q4: Are there non-phosphorus-based flame retardant additives?
A: Yes, other types exist, such as halogenated compounds and ionic liquids.[5] However, halogenated flame retardants are being phased out due to environmental and toxicity concerns.[9][14] Phosphorus-based additives are often preferred for their lower toxicity and high efficiency.[15]
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
Electrochemical Performance Issues
Problem: My battery's capacity and rate capability have significantly decreased after adding a flame retardant.
This is one of the most common challenges. The goal is to improve safety without sacrificing the battery's primary function.
Possible Causes & Explanations:
-
Increased Electrolyte Viscosity: Many flame retardant additives, particularly at higher concentrations, increase the overall viscosity of the electrolyte. This impedes the movement of lithium ions between the electrodes, which directly reduces ionic conductivity.[7][9] The result is lower capacity, especially at higher charge/discharge rates.
-
Poor SEI/CEI Film Formation: The additive may interfere with the formation of a stable Solid Electrolyte Interphase (SEI) on the anode or Cathode Electrolyte Interphase (CEI) on the cathode.[16] Some additives, like trimethyl phosphate (TMP), are known to be unstable at the low potentials of graphite anodes, leading to continuous decomposition and a poorly formed, high-resistance SEI layer.[7]
-
Additive Decomposition: The flame retardant itself might be electrochemically unstable within the battery's operating voltage window. This decomposition can consume active lithium and generate gas, leading to increased internal pressure and impedance.[8]
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for performance degradation.
-
Step 1: Optimize Concentration. The trade-off between safety and performance is highly concentration-dependent. Start with a low concentration (e.g., 5 wt%) and systematically increase it.[5][12] Often, an effective level of flame retardancy can be achieved before a severe drop in performance occurs.[17]
-
Step 2: Change the Flame Retardant. If performance issues persist even at low concentrations, the additive may be fundamentally incompatible with your electrode materials.[10] Consider switching to a different class of additive. For example, if you are using a simple phosphate like TMP with a graphite anode, switching to a fluorinated phosphate (TFP) or a cyclophosphazene (PFPN) could yield better stability.[8][10]
-
Step 3: Use Synergistic Co-Additives. You can combine your flame retardant with a small amount of a film-forming additive like fluoroethylene carbonate (FEC) or vinylene carbonate (VC).[9] These molecules are known to create a more robust and stable SEI layer, which can mitigate some of the negative effects of the flame retardant on the anode surface.
Safety & Flammability Testing Issues
Problem: My electrolyte with the additive still ignites easily in a flammability test.
Possible Causes & Explanations:
-
Insufficient Concentration: The most straightforward reason is that the concentration of the flame retardant is too low to be effective. There is a threshold concentration required to sufficiently interrupt the combustion process.
-
Low Efficiency of the Additive: Not all flame retardants are created equal. Some, like TEP, have lower phosphorus content and may be less effective than others like TMP, despite having better electrochemical compatibility.[7]
-
Inadequate Mixing: The flame retardant additive must be completely dissolved and homogeneously distributed within the electrolyte. If not, localized areas will have a lower concentration of the additive and will be more flammable.
Solutions:
-
Increase Concentration Systematically: Gradually increase the weight percentage of the additive in your electrolyte formulation and repeat the flammability test. Be mindful of the potential impact on electrochemical performance as discussed previously.
-
Verify Homogeneity: Ensure the additive is fully dissolved. Use a vortex mixer or magnetic stirrer for an adequate amount of time. Visually inspect the electrolyte for any phase separation or undissolved material before use.
-
Switch to a High-Efficiency Additive: If high concentrations are needed, leading to poor cell performance, consider switching to an additive known for high efficiency, such as a cyclophosphazene. These can often achieve non-flammability at lower concentrations.[10]
Experimental Protocols
A reliable and reproducible testing method is crucial for evaluating the effectiveness of your flame retardant additives.
Protocol: Self-Extinguishing Time (SET) Test
The SET test is a common method to quickly evaluate the flammability of an electrolyte.[8]
Objective: To measure the time it takes for an electrolyte-soaked material to self-extinguish after being exposed to a flame.
Materials:
-
Glass fiber separator or cotton ball
-
Micropipette
-
Your baseline and flame-retardant electrolytes
-
Butane torch or lighter
-
Fume hood
-
Stopwatch
-
Tweezer
Procedure:
-
Preparation: Conduct all steps inside a certified fume hood.
-
Sample Soaking: Using a micropipette, apply a specific volume (e.g., 0.1 mL) of the electrolyte to be tested onto a piece of glass fiber separator or a cotton ball held by tweezers. Ensure the material is fully saturated.
-
Ignition: Bring the flame from the lighter or torch into contact with the edge of the saturated material for a fixed duration (e.g., 3 seconds).[8] The ignition time is a critical parameter and should be kept consistent across all tests.
-
Timing: Start the stopwatch the moment the ignition source is removed.
-
Observation: Measure the time it takes for the flame on the material to completely extinguish on its own. This is the Self-Extinguishing Time (SET).
-
Data Recording: Record the SET. Repeat the test at least 3-5 times for each electrolyte formulation to ensure reproducibility and calculate the average SET.
-
Comparison: A shorter SET indicates better flame retardancy. Compare the SET of your additive-containing electrolytes to the baseline electrolyte, which will likely continue to burn until the fuel is consumed.
Causality Behind the Protocol: This method directly tests the gas-phase radical scavenging action of the flame retardant. A successful additive will quickly generate flame-inhibiting radicals upon heating, which quenches the combustion reaction shortly after the external flame source is removed. Consistency in the amount of electrolyte and ignition time is paramount for comparative and reproducible results.[8]
References
- 1. dragonflyenergy.com [dragonflyenergy.com]
- 2. ossila.com [ossila.com]
- 3. safeprotex.com [safeprotex.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect Mechanism of Phosphorus-Containing Flame Retardants with Different Phosphorus Valence States on the Safety and Electrochemical Performance of Lithium-Ion Batteries [mdpi.com]
- 6. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 7. Flame Retardant Additive in Electrolyte-Prevent Lithium Battery Burning - One-stop lubrication solution | Discover the way to smoothness | Infomak [infomak.com]
- 8. Comparative Performance Evaluation of Flame Retardant Additives for Lithium Ion Batteries - I. Safety, Chemical and Electrochemical Stabilities - JuSER [juser.fz-juelich.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Performance Evaluation of Flame Retardant Additives for Lithium Ion Batteries – II. Full Cell Cycling and P… [ouci.dntb.gov.ua]
- 12. Effect Mechanism of Phosphorus-Containing Flame Retardants with Different Phosphorus Valence States on the Safety and E… [ouci.dntb.gov.ua]
- 13. US6455200B1 - Flame-retardant additive for li-ion batteries - Google Patents [patents.google.com]
- 14. High Potential Harm, Questionable Fire-Safety Benefit: Why Are Flame Retardants in Lithium-Ion Battery Enclosures? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Advanced Electrolyte Additives: Unlocking Synergistic Effects of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite with Fluoroethylene Carbonate and Vinylene Carbonate
For Researchers, Scientists, and Drug Development Professionals in Battery Technology
In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries (LIBs), the role of electrolyte additives has become paramount. These chemical agents, introduced in small quantities, can profoundly influence the electrochemical behavior of the battery system by tailoring the properties of the solid electrolyte interphase (SEI) and the cathode-electrolyte interphase (CEI). This guide provides an in-depth technical comparison of a promising fluorinated phosphite additive, Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFP), and its potential synergistic effects when combined with two well-established SEI-forming additives: fluoroethylene carbonate (FEC) and vinylene carbonate (VC).
While direct and extensive experimental data on the synergistic interplay of THFP with FEC and VC is emerging, this guide synthesizes current knowledge on analogous fluorinated phosphite systems and the well-documented individual effects of FEC and VC to provide a predictive and insightful comparison. The information presented herein is intended to guide researchers in designing electrolyte formulations that can unlock new frontiers in LIB performance.
The Critical Role of Electrolyte Additives in Lithium-Ion Batteries
The electrolyte in a lithium-ion battery is not merely a passive medium for ion transport; it is an active participant in the cell's chemistry. At the electrode surfaces, particularly during the initial charging cycles, the electrolyte undergoes decomposition to form a passivating layer known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. An ideal interphase should be ionically conductive to allow the passage of Li+ ions but electronically insulating to prevent further electrolyte decomposition.
However, in many high-energy battery chemistries, the native SEI and CEI layers formed from conventional carbonate-based electrolytes are often unstable, leading to continuous electrolyte consumption, impedance growth, and capacity fade. This is where electrolyte additives play a crucial role. By being preferentially reduced or oxidized, additives can engineer a more robust and stable interphase, thereby enhancing the overall performance and lifespan of the battery.
Individual Performance Profiles of Key Additives
This compound (THFP): A Promising Fluorinated Phosphite
This compound (THFP) belongs to a class of organophosphorus compounds that have garnered attention as multifunctional electrolyte additives. While specific data on THFP is limited, its structural analogue, tris(2,2,2-trifluoroethyl) phosphite (TTFP), has been shown to act as a cathode surface modifier and a flame retardant.[1] The electron-withdrawing fluorine atoms in THFP are expected to impart several beneficial properties:
-
High Oxidative Stability: The fluorination enhances the oxidative stability of the phosphite, making it a suitable candidate for high-voltage cathode protection.
-
CEI Formation: Upon oxidation at the cathode surface, phosphite additives can form a stable, phosphorus-containing CEI layer. This layer can suppress the dissolution of transition metal ions from the cathode, a major cause of capacity degradation, especially in nickel-rich cathodes.
-
HF Scavenging: The phosphite group can react with and neutralize hydrofluoric acid (HF), an aggressive species formed from the hydrolysis of the LiPF6 salt, which can damage both the cathode and the SEI.
Fluoroethylene Carbonate (FEC): The LiF-Rich SEI Former
Fluoroethylene carbonate (FEC) is a widely used and effective SEI-forming additive, particularly for silicon-based anodes which experience large volume changes during cycling.[2] Its primary mechanism involves preferential reduction on the anode surface to form a stable and robust SEI layer.
The decomposition of FEC is believed to proceed via a reduction mechanism that leads to the formation of lithium fluoride (LiF) and vinylene carbonate (VC).[3] The resulting SEI is rich in LiF, which is known for its high interfacial energy and ability to promote uniform lithium deposition.[4] This LiF-rich SEI is mechanically more robust and flexible than the SEI formed from standard carbonate electrolytes, helping to accommodate the volume expansion of high-capacity anodes and maintain the integrity of the electrode.[2]
Vinylene Carbonate (VC): The Polymeric SEI Promoter
Vinylene carbonate (VC) is another cornerstone SEI-forming additive that has been extensively studied. Upon reduction at the anode, VC undergoes electropolymerization to form poly(vinylene carbonate) (poly(VC)).[3] This polymeric component creates a more flexible and stable SEI layer compared to the more brittle inorganic SEI formed from ethylene carbonate (EC) reduction.
The poly(VC)-containing SEI is effective in suppressing the co-intercalation of solvent molecules into graphite anodes and reducing irreversible capacity loss during the initial cycles.[5] However, high concentrations of VC can lead to increased impedance due to the formation of a thick polymeric layer.
The Hypothesis of Synergy: THFP in Combination with FEC and VC
The true potential of electrolyte additives often lies in their synergistic combinations, where the combined effect is greater than the sum of their individual contributions. The proposed synergistic mechanisms for THFP with FEC and VC are rooted in the complementary functions of these additives, addressing degradation pathways at both the anode and the cathode.
THFP + FEC: A Dual-Action Approach for Anode and Cathode Stability
The combination of THFP and FEC is hypothesized to create a highly stable electrochemical environment through a dual-protection mechanism.
-
Anode Protection (FEC): FEC will be preferentially reduced on the anode to form a robust, LiF-rich SEI. This stable SEI will minimize electrolyte decomposition on the anode surface and accommodate the volume changes of the anode material.
-
Cathode Protection (THFP): THFP, with its higher oxidative stability, will migrate to the cathode surface. Upon charging to high voltages, THFP will be oxidized to form a protective phosphorus-based CEI. This CEI will mitigate transition metal dissolution and suppress parasitic oxidative reactions of the electrolyte.
-
HF Scavenging (THFP): Any HF present in the electrolyte will be scavenged by THFP, preventing acid-induced degradation of both the SEI on the anode and the cathode material itself.
This synergistic action is expected to lead to significantly improved cycling stability and coulombic efficiency, especially in high-voltage, high-energy-density lithium-ion batteries. A similar synergistic effect has been reported for other phosphite additives like tris(trimethylsilyl)phosphite (TMSPi) when combined with FEC.[6]
THFP + VC: A Robust Polymeric and Cathodic Shield
The combination of THFP and VC aims to leverage the benefits of a polymeric SEI with high-voltage cathode protection.
-
Anode Passivation (VC): VC will polymerize on the anode surface, forming a flexible and stable SEI that effectively passivates the anode and prevents solvent co-intercalation.
-
Cathode Stabilization (THFP): Similar to the THFP+FEC system, THFP will form a protective CEI on the cathode, preventing its degradation at high potentials.
-
Mitigating Impedance Rise (Potential Synergy): While VC can sometimes lead to an increase in impedance, the HF scavenging effect of THFP could potentially mitigate some of the degradation pathways that contribute to impedance growth, leading to a more stable overall cell resistance. The fact that some phosphite additives can be oxidized more readily than VC suggests a potential for a beneficial synergistic effect when used together.[7]
Experimental Data: A Comparative Overview
While direct comparative experimental data for THFP with FEC and VC is not widely available in peer-reviewed literature, we can present a qualitative comparison based on the expected performance enhancements derived from studies on analogous systems.
| Electrolyte System | Expected Anode Performance | Expected Cathode Performance | Overall Expected Benefit |
| Baseline | Unstable SEI, continuous electrolyte decomposition, impedance growth. | Transition metal dissolution at high voltage, electrolyte oxidation. | Poor cycling stability and low coulombic efficiency, especially at high voltages. |
| + THFP | Minimal direct impact on SEI formation. | Formation of a protective CEI, suppression of transition metal dissolution, HF scavenging. | Improved high-voltage cycling stability and enhanced safety. |
| + FEC | Formation of a stable, LiF-rich SEI, improved accommodation of anode volume expansion. | Minimal direct impact on CEI. | Significantly improved cycling stability, especially with high-capacity anodes. |
| + VC | Formation of a flexible, polymeric SEI, reduced irreversible capacity loss. | Minimal direct impact on CEI. | Improved coulombic efficiency and cycling stability. |
| + THFP + FEC | Stable, LiF-rich SEI from FEC. | Protective CEI from THFP, HF scavenging. | Synergistic Effect: Superior cycling stability at high voltages, reduced impedance growth, and enhanced overall battery lifetime. |
| + THFP + VC | Stable, polymeric SEI from VC. | Protective CEI from THFP, HF scavenging. | Synergistic Effect: Excellent coulombic efficiency, good cycling stability, and improved high-voltage performance. |
Experimental Protocols for Evaluation
To validate the hypothesized synergistic effects, a systematic experimental approach is crucial. The following protocols provide a framework for the comprehensive evaluation of these additive combinations.
Coin Cell Assembly Protocol
-
Electrode and Separator Preparation: Dry the cathode (e.g., NMC811) and anode (e.g., graphite or silicon-graphite composite) electrodes under vacuum at appropriate temperatures (e.g., 120°C for cathodes, 80°C for anodes) for at least 12 hours. Dry the separator (e.g., Celgard 2325) under vacuum at 70°C for at least 4 hours.
-
Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF6 in a 3:7 w/w mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC)). Prepare the additive-containing electrolytes by adding the desired weight percentage of THFP, FEC, VC, and their combinations to the baseline electrolyte inside an argon-filled glovebox. Ensure thorough mixing.
-
Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm). The cell stack should consist of the anode, separator, and cathode. Add a precise amount of the prepared electrolyte to the separator.
-
Crimping: Crimp the coin cells using an electric crimper with appropriate pressure to ensure a hermetic seal.
-
Resting: Allow the assembled cells to rest for at least 12 hours at room temperature to ensure complete wetting of the electrodes and separator by the electrolyte.
Electrochemical Testing Protocol
-
Formation Cycles: Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.3 V for NMC/graphite). This initial cycling is critical for the formation of a stable SEI and CEI.
-
Cycling Performance: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.
-
Rate Capability Test: Subject the cells to a series of increasing C-rates (e.g., from C/10 to 5C) to assess their power performance.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the evolution of the interfacial and charge-transfer resistances.
-
Cyclic Voltammetry (CV): Use CV to investigate the reduction and oxidation potentials of the electrolytes and additives, providing insights into the SEI and CEI formation processes.
Visualizing the Mechanisms
The following diagrams illustrate the proposed mechanisms of action for the individual additives and their synergistic combinations.
Individual Additive Mechanisms
References
- 1. Tris(2,2,2-trifluoroethyl) phosphite (TTFP) as a flame-retardant co-solvent to improve the safety and electrochemical performances of lithium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. smeng.ucsd.edu [smeng.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the effect of a fluoroethylene carbonate additive on lithium deposition and the solid electrolyte interphase in lithium metal batteries using in situ NMR spectroscopy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synergistic Effect of Partially Fluorinated Ether and Fluoroethylene Carbonate for High-Voltage Lithium-Ion Batteries with Rapid Chargeability and Dischargeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Fluorinated Phosphite Additives in Commercial Lithium-Ion Batteries: A Cost-Benefit Analysis
Executive Summary
The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates operation at higher voltages, which in turn accelerates electrolyte degradation and shortens cell lifespan. Electrolyte additives are a cost-effective and critical solution to stabilize the electrode-electrolyte interfaces. This guide provides an in-depth cost-benefit analysis of fluorinated phosphite additives, a promising class of compounds designed to enhance the performance and safety of high-voltage LIBs. We will explore their mechanism of action, quantify their performance benefits against common alternatives like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC), and discuss the associated cost implications. This analysis is supported by a review of experimental data and includes detailed protocols for researchers to validate these findings in their own laboratories.
Introduction: The High-Voltage Challenge and the Role of Additives
Pushing the charging cutoff voltage of LIBs beyond 4.2 V is a direct route to increasing the energy density of cathode materials like LiNiₓMnᵧCo₂O₂ (NMC) and LiCoO₂. However, this high-potential environment triggers aggressive oxidative decomposition of conventional carbonate-based electrolytes at the cathode surface. This degradation leads to several detrimental effects:
-
Continuous electrolyte consumption: Thick, resistive layers form on the cathode, impeding lithium-ion kinetics.
-
Gas generation: Can lead to cell swelling and safety hazards.
-
Transition metal dissolution: Degrades the cathode structure and poisons the anode surface.
-
Rapid capacity fading and poor cycle life.
Electrolyte additives mitigate these issues by preferentially decomposing on the electrode surfaces to form a stable, ionically conductive passivation layer known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode[1][2][3]. Fluorinated phosphites, such as Tris(2,2,2-trifluoroethyl) phosphite (TTFP), have emerged as highly effective cathode-stabilizing additives, particularly for high-voltage applications[4][5][6].
Mechanism of Action: The Protective Shield of Fluorinated Phosphites
The primary function of fluorinated phosphite additives is to form a robust CEI at a potential lower than the onset of bulk electrolyte oxidation. This process can be understood as a controlled electrochemical sacrifice.
During the initial charge to a high potential (e.g., 4.6 V), the fluorinated phosphite additive is electrochemically oxidized on the cathode surface[6]. This decomposition forms a thin, stable, and uniform CEI. Key characteristics of this process include:
-
Oxygen Scavenging: Some phosphites, like TTFP, can react with and remove reactive oxygen species released from the cathode structure at high states of charge, preventing further degradation[4][5].
-
Formation of Fluorophosphates: The decomposition products often include stable lithium fluorophosphate species (LixPOyFz), which are excellent Li+ conductors and electronically insulating[1]. This CEI effectively separates the highly oxidative cathode surface from the vulnerable electrolyte solvents.
-
Inhibition of Catalytic Centers: The additive-derived layer can passivate transition metal sites on the cathode surface that would otherwise catalyze electrolyte decomposition[6][7].
This protective action significantly reduces parasitic reactions, leading to higher coulombic efficiency and extended cycle life.
Performance Benefits of Fluorinated Phosphite Additives
The primary "benefit" of using fluorinated phosphite additives is a substantial improvement in the cycling stability and lifespan of high-voltage LIBs.
Quantitative Performance Data
The table below summarizes typical performance improvements observed in full cells (e.g., NMC/Graphite) when using a fluorinated phosphite additive like TTFP compared to a baseline electrolyte.
| Performance Metric | Baseline Electrolyte (No Additive) | With ~1% Fluorinated Phosphite Additive | Source(s) |
| Cell Chemistry | NMC532/Graphite | NMC532/Graphite | [6] |
| Voltage Window | 3.0 - 4.6 V | 3.0 - 4.6 V | [6] |
| Capacity Retention | ~50% after 100 cycles | ~85% after 100 cycles | [6] |
| Avg. Coulombic Efficiency | ~99.5% | >99.8% | [6] |
| Impedance Rise (Rct) | Significant increase after cycling | Mitigated; stable impedance | [6][7] |
| Safety Benefit | Flammable | Acts as a flame retardant | [8][9] |
These data clearly demonstrate that a small amount of a fluorinated phosphite additive can more than double the effective cycle life of a cell operated at aggressive high voltages, while simultaneously improving safety by reducing the flammability of the electrolyte[8].
Cost Analysis and Economic Viability
The "cost" side of the analysis involves more than just the price of the additive.
-
Additive Synthesis and Price: Fluorinated phosphites are specialty chemicals. Their synthesis involves fluorinated alcohols (e.g., 2,2,2-trifluoroethanol for TTFP), which are more expensive than the simple diols used for VC or FEC. This leads to a higher per-kilogram cost. While precise figures are proprietary, market analysis suggests that specialized fluorinated additives have higher costs and longer import lead times, with China being a major producer[10].
-
Low Concentration Requirement: A key advantage is that these additives are effective at very low concentrations, typically 0.5-2.0 wt.% of the electrolyte. This means the impact on the total battery cell cost is minimal, often adding only a fraction of a dollar to the cost of a kilowatt-hour of storage.
-
System-Level Cost Savings: The true economic benefit comes from the value enabled by the additive:
-
Longer Lifespan: Extending the cycle life from 100 to 500+ cycles at high voltage dramatically lowers the levelized cost of storage.
-
Higher Energy Density: Safely accessing the higher capacity of cathodes allows for the design of smaller, lighter, and potentially cheaper battery packs for a given energy requirement.
-
Enhanced Safety: The flame-retardant properties can reduce the need for other, more complex and expensive safety components in the battery pack.
-
Therefore, while the upfront chemical cost is higher than for traditional additives, the total cost of ownership and the performance unlocked provide a compelling economic case.
Comparative Analysis with Alternative Additives
Fluorinated phosphites do not operate in a vacuum. It is crucial to compare them against established additives like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC).
| Additive | Primary Function | Pros | Cons | Typical Concentration |
| Fluorinated Phosphites (e.g., TTFP) | CEI Former (High Voltage) | Excellent high-voltage stability (>4.5V)[6]; Improves coulombic efficiency[6]; Acts as a flame retardant[8]. | Higher synthesis cost; Mechanism can be complex. | 0.5 - 2.0 wt% |
| Fluoroethylene Carbonate (FEC) | SEI Former (Anode) | Excellent for stabilizing silicon anodes[11][12]; Forms LiF-rich, stable SEI[13][14]. | Can generate gas (CO₂) upon decomposition[11]; Consumed during cycling; Less effective for high-voltage cathode protection alone. | 2 - 10 wt% |
| Vinylene Carbonate (VC) | SEI Former (Anode) | Forms a stable, polymeric SEI on graphite[15][16]; Reduces irreversible capacity loss[17]. | Can significantly increase cell impedance[18]; May not be stable enough for >4.4V operation; Polymerization can be too thick. | 1 - 3 wt% |
Synergistic Use: Often, the best performance is achieved by combining additives. A common strategy is to use a fluorinated phosphite (like TTFP or TMSPi) for cathode protection in tandem with FEC or VC for anode protection, creating a dual-stabilized system[4][19].
Experimental Evaluation Protocols
To validate the performance of fluorinated phosphite additives, a rigorous and systematic experimental workflow is required. The following protocols describe the assembly and testing of CR2032-type coin cells.
Protocol 1: Coin Cell Assembly (CR2032)
This protocol must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Electrode Preparation:
-
Dry the cathode (e.g., NMC532) and anode (e.g., graphite) electrodes in a vacuum oven at 120°C for at least 12 hours.
-
Punch circular electrodes (e.g., 14 mm diameter for cathode, 15 mm for anode).
-
-
Electrolyte Preparation:
-
Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in EC:EMC 3:7 v/v).
-
Create the test electrolyte by adding the fluorinated phosphite additive (e.g., 1 wt.% TTFP) to the baseline electrolyte. Stir overnight to ensure complete dissolution.
-
-
Cell Stacking:
-
Place the cathode disc in the center of the bottom cell case.
-
Apply 20 µL of the designated electrolyte onto the cathode surface.
-
Place a Celgard separator (e.g., 19 mm diameter) on top of the cathode.
-
Apply another 20 µL of electrolyte onto the separator.
-
Place the graphite anode disc over the separator.
-
Add a stainless steel spacer and a spring.
-
Place the top cap and crimp the cell using an electric crimper to ensure a hermetic seal.
-
-
Resting: Let the assembled cells rest for 12 hours to ensure complete wetting of the electrodes.
Protocol 2: Electrochemical Testing
Use a high-precision battery cycler (e.g., Maccor Series 4000) in a temperature-controlled chamber (e.g., 30°C).
-
Formation Cycling:
-
Cycle 1: Charge to 4.6 V at a C/20 rate with a constant voltage (CV) hold until the current drops to C/50. Discharge to 3.0 V at C/20.
-
Cycle 2: Repeat the C/20 charge/discharge cycle. This slow formation ensures the creation of a stable and uniform CEI/SEI.
-
-
Galvanostatic Cycling (Cycle Life):
-
Charge to 4.6 V at a C/3 rate (CV hold to C/20), then discharge to 3.0 V at a C/3 rate.
-
Repeat for 100-500 cycles, recording the charge/discharge capacity and coulombic efficiency for each cycle.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure EIS after the formation cycles and then periodically (e.g., every 50 cycles) to monitor impedance growth.
-
Set the cell to a 50% state of charge (e.g., ~3.8 V) and let it rest for 1 hour.
-
Apply a 10 mV AC signal over a frequency range of 100 kHz to 10 mHz[20].
-
Protocol 3: Post-Mortem Analysis (XPS)
-
After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.
-
Gently rinse the harvested cathode and anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.
-
Dry the electrodes in the glovebox antechamber.
-
Transfer the electrodes to the XPS system using an airtight transfer vessel to prevent air exposure.
-
Acquire high-resolution spectra for key elements (C 1s, O 1s, F 1s, P 2p, and transition metals) to identify the chemical species present in the CEI and SEI layers.
Conclusion and Future Outlook
The cost-benefit analysis strongly favors the use of fluorinated phosphite additives in high-voltage lithium-ion batteries. The incremental cost of the additive is heavily outweighed by the significant gains in cycle life, energy density, and safety. While alternatives like FEC and VC are effective for anode stabilization, fluorinated phosphites provide critical protection for the cathode, which is the primary site of degradation in high-voltage cells.
Future research should focus on:
-
Developing lower-cost, scalable synthesis routes for fluorinated phosphite compounds.
-
Designing novel multifunctional additives that can stabilize both the cathode and anode simultaneously.
-
Combining experimental data with computational modeling to accelerate the discovery and understanding of new additive chemistries.
By strategically incorporating these advanced additives, the battery industry can continue to push the boundaries of performance and unlock the next generation of high-energy, long-lasting, and safe energy storage solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A fluorine-free Li-ion battery features comparable cycling performance to a highly-fluorinated equivalent - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insight in the Function of Phosphite Additives for Protection of LiNi0.5Co0.2Mn0.3O2 Cathode in High Voltage Li-Ion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical “Pickling” of Phosphite Additives Mitigates Impedance Rise in Li Ion Batteries (Journal Article) | OSTI.GOV [osti.gov]
- 8. Tris(2,2,2-trifluoroethyl) phosphite (TTFP) as a flame-retardant co-solvent to improve the safety and electrochemical performances of lithium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. marketgrowthreports.com [marketgrowthreports.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. diva-portal.org [diva-portal.org]
- 20. lifuntech.cn [lifuntech.cn]
A Post-Mortem Comparative Guide to Electrodes Cycled with Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
For researchers, scientists, and professionals in drug development, the minutiae of electrochemical performance and degradation are paramount. In the realm of lithium-ion batteries, electrolyte additives are the unsung heroes, subtly orchestrating the interfacial chemistry that governs cycle life and safety. This guide delves into a post-mortem analysis of electrodes cycled with a promising, yet less-explored additive: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFPP).
Given the nascent stage of research directly focused on THFPP in battery cycling, this guide will draw upon established findings from analogous phosphite and fluorinated additives to construct a robust comparative framework. We will explore the anticipated effects of THFPP on electrode surfaces and benchmark its hypothetical performance against well-documented alternatives. This analysis is grounded in the fundamental principles of electrochemistry and surface science, providing a predictive and insightful resource for the research community.
The Rationale for Phosphite Additives in High-Voltage Lithium-Ion Batteries
The relentless pursuit of higher energy density propels the operating voltage of lithium-ion batteries ever higher. However, this ascent is fraught with challenges, primarily the oxidative decomposition of conventional carbonate-based electrolytes at the cathode surface. This degradation leads to a cascade of detrimental effects: impedance growth, capacity fade, and gas generation.
Phosphite-based additives have emerged as a compelling solution. Their efficacy stems from two primary mechanisms:
-
Preferential Oxidation and CEI Formation: Phosphite additives typically possess a lower oxidation potential than the bulk electrolyte solvents.[1] This allows them to be sacrificially oxidized on the cathode surface during the initial charging cycles, forming a stable and ionically conductive cathode-electrolyte interphase (CEI). This protective layer acts as a physical and electronic barrier, mitigating further electrolyte decomposition.
-
HF Scavenging: The ubiquitous presence of moisture can lead to the hydrolysis of the lithium salt (e.g., LiPF6), generating hydrofluoric acid (HF). HF is notoriously corrosive, attacking both the cathode active material and the solid electrolyte interphase (SEI) on the anode. Many organophosphorus compounds can effectively scavenge HF, neutralizing its corrosive effects and preserving the integrity of the electrode-electrolyte interfaces.[2]
A Comparative Landscape of Phosphite Additives
To understand the potential role of THFPP, it is instructive to compare it with its more extensively studied cousins. The performance of these additives is intricately linked to their molecular structure, particularly the nature of the substituent groups.
| Additive | Chemical Formula | Key Structural Features | Reported Benefits | Potential Drawbacks |
| Tris(trimethylsilyl) phosphite (TMSPi) | P(OSi(CH3)3)3 | Silyl groups | Forms a stable, thin CEI; effective HF scavenger.[3][4] | Can react with LiPF6 in the electrolyte over time.[3] |
| Triethyl phosphite (TEP) | P(OCH2CH3)3 | Ethyl groups | Forms a protective coating on the cathode.[1] | The resulting CEI may have low Li+ ion mobility, leading to inferior performance compared to fluorinated analogs.[1] |
| Tris(2,2,2-trifluoroethyl) phosphite (TTFP) | P(OCH2CF3)3 | Trifluoroethyl groups | Forms a protective coating; improves capacity retention and Coulombic efficiency.[1][5] | |
| This compound (THFPP) | P(OCH(CF3)2)3 | Hexafluoroisopropyl groups | Hypothesized: Highly stable CEI due to strong C-F bonds; excellent HF scavenging capability. | Hypothesized: Potential for increased interfacial impedance if the CEI is too thick or resistive. |
The high degree of fluorination in THFPP is its most distinguishing feature. The electron-withdrawing nature of the two trifluoromethyl groups on each propyl substituent is expected to significantly influence its electrochemical behavior and the properties of the resulting CEI.
Post-Mortem Analysis Workflow: A Blueprint for Investigation
A rigorous post-mortem analysis is crucial to deconvolve the complex interplay between the electrolyte additive and the electrode surfaces. The following workflow outlines the key experimental techniques and the insights they provide.
Caption: A typical workflow for the post-mortem analysis of cycled battery electrodes.
Detailed Experimental Protocols
Causality: All disassembly steps must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent atmospheric contamination (H₂O, O₂) which can react with the electrode surfaces and obscure the true effects of the additive.
-
State of Charge (SOC) Adjustment: Bring the cell to a known SOC, typically fully discharged (0% SOC), to ensure safety and a consistent state for comparison.
-
Opening the Cell: Carefully open the cell casing using appropriate tools.
-
Electrode Harvesting: Gently separate the anode, cathode, and separator.
-
Rinsing: Rinse the harvested electrodes with an anhydrous solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.[6]
-
Drying: Dry the electrodes under vacuum to remove the rinsing solvent.
Causality: SEM provides high-resolution images of the electrode surface morphology, revealing changes such as particle cracking, agglomeration, or the formation of surface films. EDX complements this by providing elemental mapping of the surface, which can identify the distribution of elements derived from the additive.
-
Sample Preparation: Mount a small piece of the dried electrode onto an SEM stub using conductive carbon tape.
-
Transfer: Use an air-sensitive sample holder to transfer the stub to the SEM chamber without exposure to air.[6]
-
Imaging: Acquire secondary electron (SE) and backscattered electron (BSE) images at various magnifications to observe the surface topography and compositional contrast.[6]
-
EDX Analysis: Perform EDX mapping on areas of interest to determine the elemental composition of the surface, paying close attention to the distribution of phosphorus and fluorine.
Causality: XPS is a surface-sensitive technique that provides detailed chemical information about the top few nanometers of the electrode surface. It is indispensable for characterizing the chemical composition of the CEI and SEI.
-
Sample Preparation and Transfer: Similar to SEM, prepare and transfer the electrode samples to the XPS instrument under inert conditions.[1]
-
Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for key elements, including C 1s, O 1s, F 1s, and P 2p.
-
Data Analysis: Deconvolute the high-resolution spectra to identify the different chemical species present. For example, the P 2p spectrum can distinguish between phosphites and phosphates, while the F 1s spectrum can identify LiF and various organofluorine species. The binding energies are typically calibrated using the C 1s peak of adventitious carbon or the C-C bond in the polymer binder.[7]
Causality: EIS is a non-destructive technique used to probe the different electrochemical processes occurring within the battery, each with a characteristic time constant. By modeling the impedance data, it is possible to quantify the resistance of the electrolyte, the SEI/CEI, and the charge transfer reaction.
-
Cell Assembly: Reassemble the harvested electrodes into coin cells with fresh lithium metal as the counter and reference electrode, and fresh electrolyte.
-
Measurement: Apply a small amplitude AC voltage or current perturbation over a wide frequency range (e.g., 100 kHz to 10 mHz) and measure the impedance response.[8]
-
Data Modeling: Fit the resulting Nyquist plot to an appropriate equivalent circuit model to extract the values for different resistance and capacitance components.[8][9]
Anticipated Results and Comparative Discussion
Based on the known behavior of analogous phosphite additives, we can predict the key findings from a post-mortem analysis of electrodes cycled with THFPP.
Surface Morphology (SEM)
-
Control (No Additive): The cathode surface is expected to show signs of electrolyte decomposition, potentially appearing as a thicker, non-uniform layer of byproducts. The anode may exhibit a thick and irregular SEI.
-
THFPP: We hypothesize that the cathode surface will be covered by a smoother, more uniform CEI compared to the control. This is because the preferential oxidation of THFPP should lead to a more controlled formation of the protective layer. The anode SEI may also be thinner and more stable due to the scavenging of HF by THFPP, which would otherwise damage the SEI.
-
Comparison with other additives: The morphology of the CEI formed by THFPP may be more compact and uniform than that formed by non-fluorinated additives like TEP, owing to the polymerization of fluorinated species.
Surface Composition (XPS)
The XPS data will be critical in elucidating the chemical nature of the surface layers formed in the presence of THFPP.
| Element | Expected Species (THFPP) | Interpretation |
| P 2p | P-O, P=O, LiₓPOᵧFz | The presence of P=O and LiₓPOᵧFz species would confirm the oxidation of the phosphite additive to form phosphate-like compounds in the CEI. |
| F 1s | C-F, LiF | The C-F signal would originate from the hexafluoroisopropyl groups of the intact or partially decomposed additive. A significant LiF component would indicate that the additive contributes to the formation of a LiF-rich, and thus more stable, CEI/SEI. |
| C 1s | C-C, C-O, C=O, C-F | Deconvolution of the C 1s spectrum will reveal the presence of organic decomposition products. A lower intensity of carbonate decomposition products (from the solvent) compared to the control would indicate effective surface passivation by the THFPP-derived CEI. |
| O 1s | C-O, P-O, P=O, Li₂CO₃ | The presence of P-O and P=O species further corroborates the involvement of the additive in the CEI. |
Compared to a non-fluorinated additive like TEP, the CEI from THFPP is expected to be significantly richer in fluorine-containing species, which is generally associated with improved stability and lower impedance.
Interfacial Impedance (EIS)
The Nyquist plots from EIS measurements will provide quantitative data on the impact of THFPP on the cell's internal resistance.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Impedance Spectroscopy Analysis of Lithium Ion Battery Based on Equivalent Circuit Model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. eag.com [eag.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jecst.org [jecst.org]
- 9. Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries [jecst.org]
A Comparative Guide to Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite for Next-Generation Lithium-Ion Batteries
Abstract
The relentless pursuit of higher energy density and enhanced safety in lithium-ion batteries (LIBs) has intensified the focus on electrolyte engineering. Functional additives are a cornerstone of this effort, offering a cost-effective strategy to stabilize electrode-electrolyte interfaces, particularly at high voltages. This guide provides an in-depth technical comparison of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFPP), a highly fluorinated organophosphorus compound, against a field of prominent next-generation electrolyte additives. While primarily known as a flame retardant, the unique molecular structure of THFPP suggests a dual-function capability, contributing to the formation of a passivating cathode electrolyte interphase (CEI). We will benchmark its anticipated performance, drawing on direct experimental evidence where available and informed analysis of its close structural analogs, against established additives like Fluoroethylene Carbonate (FEC), Lithium Difluoro(oxalate)borate (LiDFOB), and Tris(trimethylsilyl) phosphite (TMSPi). This guide synthesizes experimental data, explains the underlying electrochemical mechanisms, and provides detailed protocols for key benchmarking experiments to empower researchers in the rational design of advanced electrolyte formulations.
Introduction: The Critical Role of Electrolyte Additives in High-Performance Batteries
The electrolyte is the lifeblood of a lithium-ion battery, yet it is often the most reactive and least stable component, especially in next-generation high-energy systems employing high-nickel cathodes (e.g., NMC811) and silicon-based anodes.[1] Conventional carbonate-based electrolytes suffer from a narrow electrochemical stability window, leading to continuous decomposition at the electrode surfaces. This parasitic activity results in the loss of active lithium, impedance growth, and capacity fade, ultimately curtailing battery life.[2]
Electrolyte additives mitigate these issues by preferentially decomposing on the electrode surfaces to form a stable, ionically conductive but electronically insulating passivation layer. This layer, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, is crucial for achieving long-term cycling stability.[1] Next-generation additives are designed with specific functionalities in mind:
-
SEI Formers: Compounds like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) are reduced at the anode surface before the bulk electrolyte, creating a robust SEI that can accommodate the volume changes of anodes like silicon.[3]
-
CEI Formers: Additives such as Lithium Difluoro(oxalate)borate (LiDFOB) and various phosphites or phosphates are oxidized on the cathode surface, forming a protective layer that prevents transition metal dissolution and suppresses electrolyte oxidation at high voltages.[1][4]
-
Flame Retardants: Organophosphorus compounds, particularly those with high fluorine content, are added to reduce the flammability of the volatile carbonate solvents, a critical safety enhancement.[2]
This compound (THFPP) belongs to this latter class. Its structure, [(CF₃)₂CHO]₃P, features a phosphorus(III) center and highly fluorinated alkoxy groups. This combination suggests two primary functions: the P(III) center can be readily oxidized to form a passivating CEI, while the high fluorine content imparts flame-retardant properties. This guide will critically evaluate THFPP's potential in these roles against its peers.
The Contenders: A Profile of THFPP and Next-Generation Additives
To provide a comprehensive benchmark, THFPP is compared against a selection of state-of-the-art additives, each chosen for its distinct mechanism and widespread use in battery research.
-
This compound (THFPP): The focus of our study. A highly fluorinated phosphite expected to function as a high-voltage CEI former and flame retardant.
-
Tris(2,2,2-trifluoroethyl) phosphite (TTFP): A close structural analog of THFPP. It is well-documented as a flame retardant and CEI-forming additive that can act as an "oxygen scavenger" at the cathode surface.[5][6] Its performance provides a strong predictive baseline for THFPP.
-
Fluoroethylene Carbonate (FEC): A benchmark SEI-forming additive, particularly effective for stabilizing silicon and lithium metal anodes by forming a LiF-rich, flexible SEI.[3]
-
Lithium Difluoro(oxalate)borate (LiDFOB): A multifunctional additive capable of forming robust SEI and CEI layers. Its decomposition products include LiF and boron-based species, which protect both electrodes.[1][4]
-
Tris(trimethylsilyl) phosphite (TMSPi): A phosphite-based additive known for its ability to form a stable CEI on high-voltage cathodes and scavenge HF in the electrolyte.[4][7]
Head-to-Head Comparison: Benchmarking Performance
The efficacy of an electrolyte additive is judged by a suite of performance metrics. Here, we compare THFPP and its counterparts across key parameters, supported by experimental data from the literature.
Electrochemical Stability Window (ESW)
A wide ESW is essential for additives in high-voltage applications. The additive should be oxidized before the bulk electrolyte to form a protective CEI, but not at a potential so low that it causes excessive self-discharge or capacity loss. The ESW is typically determined by Linear Sweep Voltammetry (LSV).
Computational studies based on Density Functional Theory (DFT) are invaluable for predicting the oxidation potentials (OP) of new molecules. A 2017 study screened numerous phosphite derivatives and suggested that molecules with lower OPs than the solvent can form a protective film on the cathode.[8][9] Fluorinated phosphites, like THFPP, are identified as promising candidates for high-voltage applications.[10] Experimental studies on the closely related TTFP show it oxidizes around 4.5-4.6 V vs. Li/Li+, forming a protective CEI on NMC cathodes.[5][6]
Table 1: Comparative Electrochemical Stability
| Additive | Primary Function | Typical Concentration | Oxidative Stability (vs. Li/Li⁺) | Reductive Stability (vs. Li/Li⁺) | Source(s) |
| THFPP (predicted) | CEI Former, Flame Retardant | 1-2 wt% | ~4.5 - 4.7 V | N/A (Cathode active) | [8][10] |
| TTFP | CEI Former, Flame Retardant | 1-10 wt% | ~4.5 - 4.6 V | N/A (Cathode active) | [2][5] |
| FEC | SEI Former | 1-10 wt% | ~4.5 V | ~1.2 V | [3] |
| LiDFOB | SEI & CEI Former | 1-2 wt% | >4.5 V (forms CEI) | ~1.5 V (forms SEI) | [1][4] |
| TMSPi | CEI Former, HF Scavenger | 1-2 wt% | Oxidizes on cathode surface | N/A (Cathode active) | [7][11] |
Cycling Performance and Coulombic Efficiency
The ultimate test of an additive is its ability to improve long-term cycling stability and Coulombic efficiency (CE). A high and stable CE (ideally >99.9%) indicates minimal parasitic reactions and loss of active lithium.
Direct experimental data from a study by von Aspern et al. shows that THFPP, when used as an additive in NMC111/Li cells cycled to 4.6 V, contributes to the formation of a CEI.[10] For its analog TTFP, adding 10% to a standard electrolyte in a Li/NCM cell improved the capacity retention after 100 cycles at 0.2C from 69% to 73.9% (at 4.2 V cutoff) and from 60.9% to 65.4% (at 4.5 V cutoff).[2] Similarly, Tris(hexafluoro-iso-propyl)phosphate (HFiP), a phosphate analog of THFPP, improved capacity retention in Li-rich NMC cells from 64.5% to 73.3% after 130 cycles.[12]
In comparison, the combination of 1 wt% TMSPi and 2 wt% LiDFOB in a high-voltage LNMO/graphite cell resulted in a capacity retention of 80% after 400 cycles, significantly outperforming the baseline electrolyte's 67% retention.[4]
Table 2: Comparative Cycling Performance Data
| Additive(s) | Cell Chemistry | Cycling Conditions | Capacity Retention | Key Finding | Source(s) |
| 10% TTFP | Li/NCM | 100 cycles @ 0.2C (to 4.5V) | 65.4% vs 60.9% (baseline) | Improves capacity retention at high voltage. | [2] |
| 1% HFiP | Li/Li-rich NMC | 130 cycles | 73.3% vs 64.5% (baseline) | Forms a stable CEI, reducing impedance. | [12] |
| 1% TMSPi + 2% LiDFOB | LNMO/Graphite | 400 cycles @ 0.3C | 80% vs 67% (baseline) | Synergistic effect of anode and cathode protection. | [4] |
| 5% FEC | Li/AlF₃ (Primary) | Stored 7 days @ 55°C | 57.5% vs lower for baseline | Forms a protective LiF-rich SEI on Li metal. | [3] |
| 1 wt% LiBOB | NMC/Graphite | 100 cycles | ~85% vs ~70% (baseline) | Forms a stable, though resistive, SEI. | [1] |
Safety Enhancement: Flammability Reduction
A key hypothesized advantage of THFPP is its flame-retardant capability, owing to its high fluorine content and phosphorus center. The phosphorus acts as a radical scavenger in the gas phase, interrupting the combustion chain reaction. Flammability can be quantified using methods like Self-Extinguishing Time (SET).
Studies on TTFP have demonstrated its effectiveness. The addition of 10-15% TTFP to a standard carbonate electrolyte can render it nonflammable.[2] Fluorinated phosphates have also been shown to have higher flame-retarding efficiency compared to their non-fluorinated counterparts. While this often comes at the cost of increased viscosity and reduced ionic conductivity, the trade-off is generally more favorable for fluorinated versions.
Mechanistic Insights: How Fluorinated Phosphites Work
The primary mechanism for phosphite-based additives like THFPP and TTFP at the cathode is oxidative decomposition. The P(III) center, with its lone pair of electrons, is susceptible to oxidation at high potentials.
A proposed mechanism involves the phosphite molecule reacting with the highly oxidative cathode surface, particularly with surface oxygen atoms.[5][8] This reaction forms a stable, phosphorus- and fluorine-containing CEI layer. X-ray Photoelectron Spectroscopy (XPS) analysis of electrodes cycled with phosphorus-based additives often reveals the presence of species like LixPOyFz and polyphosphates on the cathode surface, which are believed to be key components of the protective CEI.[1][13]
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are methodologies for key benchmarking tests.
Protocol: Electrochemical Stability Window (ESW) Measurement
-
Cell Assembly: Assemble a three-electrode beaker cell or coin cell (CR2032) in an argon-filled glovebox (<0.5 ppm H₂O, O₂).
-
Working Electrode (WE): A stable, high-surface-area material like glassy carbon, platinum, or a composite cathode material (e.g., LiNi₀.₅Mn₁.₅O₄).[14]
-
Reference Electrode (RE): Lithium metal foil.
-
Counter Electrode (CE): Lithium metal foil.
-
Separator: Glass fiber or polypropylene separator.
-
Electrolyte: Prepare the baseline electrolyte (e.g., 1.0 M LiPF₆ in EC:EMC 3:7 wt/wt) and the electrolyte containing the desired concentration (e.g., 1 wt%) of the additive.
-
-
Instrumentation: Use a potentiostat capable of performing Linear Sweep Voltammetry (LSV).
-
Procedure:
-
Allow the cell to rest for at least 4 hours to reach thermal and chemical equilibrium.
-
Perform LSV by scanning the potential of the WE from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺).
-
Scan Rate: Use a slow scan rate, typically 0.1 mV/s to 1.0 mV/s, to minimize capacitive currents and obtain a more accurate measure of the decomposition potential.[15]
-
-
Analysis: The onset potential of sustained current increase is defined as the oxidative stability limit of the electrolyte. Compare the LSV curves of the baseline and additive-containing electrolytes.
Protocol: Flammability Test (Self-Extinguishing Time - SET)
-
Preparation: In a fume hood, place a small, controlled volume (e.g., 0.5 mL) of the electrolyte into a ceramic or glass dish.
-
Ignition: Use a standardized ignition source, such as a butane torch or an electric lighter, and apply the flame to the surface of the electrolyte for a fixed duration (e.g., 3 seconds).
-
Measurement: Upon removing the ignition source, immediately start a stopwatch.
-
Analysis: Record the time it takes for the flame to completely extinguish. This is the Self-Extinguishing Time (SET). A shorter SET indicates lower flammability. Compare the SET of the baseline electrolyte to the additive-containing electrolytes. An SET of zero indicates the electrolyte did not ignite.
Conclusion and Future Outlook
This compound (THFPP) presents a compelling profile as a dual-function additive for high-voltage lithium-ion batteries. Drawing from direct evidence and the performance of its close structural analogs, TTFP and HFiP, we can project that THFPP will:
-
Enhance Safety: The high fluorine content and phosphorus center are expected to significantly reduce electrolyte flammability.
-
Improve High-Voltage Cycling: Through preferential oxidation, THFPP is likely to form a stable Cathode Electrolyte Interphase (CEI), passivating the cathode surface, reducing parasitic reactions, and improving capacity retention in cells operating above 4.4 V.
However, THFPP is not a universal solution. Like other organophosphorus additives, it may increase electrolyte viscosity, potentially hindering rate capability and low-temperature performance. Its primary function at the cathode means it will not address instability at the anode; therefore, for optimal performance in full cells, THFPP should be paired with a robust SEI-forming additive like FEC or LiDFOB.
The data synthesized in this guide strongly suggests that THFPP is a meritorious candidate for inclusion in advanced electrolyte formulations, particularly for applications where safety and high-voltage stability are paramount. Further direct, systematic benchmarking of THFPP against the field of next-generation additives under identical conditions is a critical next step. This research will enable the precise tuning of additive concentrations and combinations, unlocking the full potential of next-generation lithium-ion batteries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(2,2,2-trifluoroethyl) phosphite (TTFP) as a flame-retardant co-solvent to improve the safety and electrochemical performances of lithium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. kratos.com [kratos.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite for Research Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of specialty chemicals is paramount. This guide provides an in-depth, procedural overview for the proper disposal of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to providing value beyond the product itself is rooted in fostering a culture of safety and scientific integrity.
Understanding the Compound: Properties and Hazards
This compound, with the chemical formula [(CF₃)₂CHO]₃P, is a liquid organophosphorus compound utilized in specialized chemical syntheses.[1] Its hazard profile, as outlined in safety data sheets (SDS), indicates that it is a skin and eye irritant and may cause respiratory irritation.[2]
A critical aspect of its chemistry, and the foundation of its disposal procedure, is its susceptibility to hydrolysis. Like other phosphite esters, it reacts with water, a process that is significantly accelerated under alkaline conditions.[3][4][5] This reaction breaks the P-O bonds, leading to the formation of phosphorous acid and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 66470-81-3 |
| Molecular Formula | C₉H₃F₁₈O₃P |
| Appearance | Colorless Liquid |
| Boiling Point | 130 °C |
| Density | 1.69 g/mL at 25 °C |
Source: Sigma-Aldrich
It is crucial to recognize that the primary hydrolysis byproduct, HFIP, is itself a hazardous substance. It is classified as acutely toxic, corrosive, and can cause severe skin and eye damage.[6][7][8][9] Therefore, the disposal procedure must account for the neutralization of both the parent compound and its hazardous degradation products.
The Disposal Workflow: A Step-by-Step Approach
The recommended disposal method for this compound is through controlled alkaline hydrolysis. This process chemically transforms the hazardous phosphite ester and its byproducts into less harmful, water-soluble salts that can be disposed of in accordance with local regulations.
References
- 1. dco.uscg.mil [dco.uscg.mil]
- 2. researchgate.net [researchgate.net]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. DSpace [digital.library.adelaide.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. daikinchemicals.com [daikinchemicals.com]
Navigating the Synthesis Frontier: A Guide to Safely Handling Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
For the vanguard of research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate, and actionable information for the safe handling of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, a versatile reagent in modern chemistry. As Senior Application Scientists, we understand that true scientific advancement is built on a foundation of rigorous safety protocols. This document moves beyond a simple checklist to provide a framework for understanding the "why" behind each safety recommendation, empowering you to build a self-validating system of laboratory safety.
Immediate Hazard Assessment and Core Principles
This compound is a liquid organophosphorus compound that presents immediate hazards upon contact. It is classified as a skin, eye, and respiratory irritant.[1][2] Understanding the potential routes of exposure—dermal, ocular, and inhalation—is the first step in mitigating risk. The highly fluorinated nature of this compound also warrants consideration of potential decomposition products, such as hydrogen fluoride, in the event of a fire, which necessitates specific respiratory protection.
The cornerstone of safely handling this reagent is a proactive and informed approach to personal protective equipment (PPE). This guide will detail the selection and use of appropriate PPE, as well as provide clear, step-by-step procedures for routine handling, emergency situations, and disposal.
Personal Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is not a matter of preference but a scientifically informed decision based on the specific chemical properties of the substance being handled. For this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum 8 mil thickness). Double gloving is recommended. | Organophosphorus compounds can be absorbed through the skin. Nitrile and neoprene offer good chemical resistance to this class of compounds. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against direct splashes of the liquid, which can cause serious eye irritation. A face shield offers a broader area of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination organic vapor/acid gas (OV/AG) cartridge. | Protects against inhalation of vapors, which can cause respiratory tract irritation. The acid gas component is crucial for protection against potential decomposition products like hydrogen fluoride. |
| Protective Clothing | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes on the skin. Flame-resistant material is essential when working with any chemical. |
Operational Plan: From Benchtop to Disposal
A meticulous and well-rehearsed operational plan is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.
Step 1: Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure your chemical fume hood is certified and functioning correctly. All handling of this compound must be performed within a fume hood.
-
Assemble All Necessary Equipment: Have all necessary glassware, reagents, and quenching materials readily available within the fume hood to avoid unnecessary movement and potential for spills.
-
Don Appropriate PPE: Before handling the primary container, ensure all required PPE is correctly donned as per the table above.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Handling and Dispensing
-
Grounding: When transferring the liquid from a larger container, ensure both containers are properly grounded to prevent static discharge.
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of splashes and vapor release. Avoid pouring directly from the bottle.
-
Immediate Sealing: Keep the primary container and any reaction vessels tightly sealed when not in use.
Step 3: Post-Handling and Decontamination
-
Clean Glassware: Decontaminate all glassware that has come into contact with the phosphite. A rinse with a suitable solvent (e.g., acetone), followed by washing with soap and water, is typically effective.
-
Wipe Down Surfaces: Wipe down the interior surfaces of the fume hood with a suitable decontaminant. For organophosphorus compounds, a dilute solution of household bleach or a 10% solution of sodium hydroxide (lye) can be effective for decontamination.[3][4] Always test a small, inconspicuous area first to ensure compatibility with the surface material.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Response: Spill and Exposure Protocols
Even with the most careful planning, accidents can occur. A clear and concise emergency response plan is crucial.
Spill Cleanup Procedure
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Don Additional PPE: If you are trained and it is safe to do so, don the appropriate PPE, including a respirator and chemical-resistant gloves, before attempting to clean the spill.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5][6]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a decontamination solution (e.g., dilute bleach or 10% sodium hydroxide solution), followed by a final wipe with soap and water.[3][4]
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and wipes, must be disposed of as hazardous waste.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this phosphite, including unused reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Do not pour this chemical down the drain.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound to advance their scientific discoveries.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 3. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Decontamination [fao.org]
- 5. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. hgic.clemson.edu [hgic.clemson.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
